endo-BCN-PEG3-NH-Boc
Descripción
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O7/c1-24(2,3)33-23(28)26-11-13-30-15-17-31-16-14-29-12-10-25-22(27)32-18-21-19-8-6-4-5-7-9-20(19)21/h19-21H,6-18H2,1-3H3,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOLXDJYWZRBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to endo-BCN-PEG3-NH-Boc: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of endo-BCN-PEG3-NH-Boc, a heterobifunctional linker integral to the advancement of targeted therapeutics. We delve into its chemical properties, core applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and detailed experimental protocols for its use. This document is intended to be a practical resource for researchers and professionals in the fields of chemical biology, drug discovery, and therapeutic development, offering structured data, step-by-step methodologies, and visual representations of key processes to facilitate its effective implementation in the laboratory.
Introduction
This compound is a versatile chemical tool designed for the precise and efficient construction of complex biomolecules. Its structure is strategically engineered with three key components:
-
endo-Bicyclononyne (BCN): A strained alkyne that enables rapid and bioorthogonal, copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for the specific conjugation to azide-modified molecules in complex biological environments.
-
Polyethylene Glycol (PEG3): A three-unit PEG spacer that enhances the hydrophilicity and solubility of the linker and the resulting conjugate.[1][2] This feature is critical for improving the pharmacokinetic properties of therapeutic molecules and minimizing aggregation.[1][3]
-
Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions, enabling sequential and controlled conjugation to a second molecule of interest.[4]
The modular nature of this compound makes it an invaluable asset in the development of sophisticated drug modalities like PROTACs and ADCs, where precise control over the assembly of the final construct is paramount.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₄₀N₂O₇ | [5] |
| Molecular Weight | 468.58 g/mol | [5] |
| CAS Number | 1807501-84-3 | [5] |
| Appearance | Yellowish oil or solid | [6] |
| Purity | Typically ≥95% | [5][7] |
| Solubility | Soluble in DMSO, DCM, DMF | [5][8] |
| Storage Conditions | Store at -20°C, keep dry and avoid sunlight | [7][8] |
| Shipping Conditions | Ambient temperature | [8] |
Core Applications and Reaction Mechanisms
The primary utility of this compound lies in its ability to serve as a bridge, connecting two distinct molecules to create a single, functional entity. This is most prominently demonstrated in the synthesis of PROTACs and ADCs.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8][9] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[1][2]
The synthesis of a PROTAC using this compound typically follows a sequential conjugation strategy:
-
Boc Deprotection: The Boc group is removed to expose the primary amine.
-
First Conjugation: The newly exposed amine is coupled to either the POI-binding ligand or the E3 ligase-binding ligand, typically through an amide bond formation.
-
Second Conjugation (SPAAC): The BCN moiety of the ligand-linker conjugate is then reacted with an azide-functionalized partner (the other ligand) via copper-free click chemistry.
This workflow is illustrated in the diagram below:
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker in an ADC is crucial for the stability of the conjugate in circulation and the efficient release of the payload at the target site.[1]
The use of this compound in ADC synthesis allows for a controlled and site-specific conjugation of the payload, particularly when combined with antibody engineering techniques that introduce an azide (B81097) group at a specific location on the antibody. The general workflow is as follows:
-
Payload Modification: The cytotoxic payload is first conjugated to the this compound linker. This is achieved by deprotecting the Boc group and then coupling the linker to the payload.
-
Antibody Conjugation: The BCN-functionalized payload is then attached to an azide-modified antibody via a SPAAC reaction.
The diagram below outlines this process:
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific molecules being conjugated. These are based on established procedures for similar BCN-PEG linkers.[5][10]
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group and generate the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Toluene (B28343) (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group (a mass decrease of 100.12 g/mol is expected).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
(Optional) To remove residual TFA, co-evaporate the residue with anhydrous toluene (3 times).
-
The resulting TFA salt of the deprotected amine (endo-BCN-PEG3-NH2) can often be used directly in the next step without further purification.
Protocol 2: Amide Coupling to a Carboxylic Acid-Containing Molecule
Objective: To conjugate the deprotected linker to a molecule containing a carboxylic acid group.
Materials:
-
Deprotected endo-BCN-PEG3-NH2 (from Protocol 4.1)
-
Carboxylic acid-containing molecule (Ligand-COOH)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the deprotected endo-BCN-PEG3-NH2 TFA salt (1.1 equivalents), the Ligand-COOH (1.0 equivalent), and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution to neutralize the TFA salt and facilitate the coupling reaction.
-
Stir the reaction mixture at room temperature for 4-8 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Objective: To conjugate the BCN-functionalized molecule to an azide-containing molecule.
Materials:
-
BCN-functionalized molecule (from Protocol 4.2)
-
Azide-containing molecule
-
Anhydrous DMSO or DMF
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the purified BCN-functionalized molecule (1.0 equivalent) and the azide-containing molecule (1.1-1.5 equivalents) in anhydrous DMSO or DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 37°C) to increase the rate if necessary.
-
Monitor the reaction progress by LC-MS for the formation of the final product.
-
Upon completion, purify the final conjugate by preparative HPLC or size-exclusion chromatography (for biomolecules).
-
Lyophilize the pure fractions to obtain the final product as a solid.
Data Presentation: Comparative Reaction Kinetics
The rate of the SPAAC reaction is a critical parameter for efficient bioconjugation. The table below provides a comparison of the second-order rate constants for BCN and other common copper-free click chemistry reagents. Note that the "endo" configuration of BCN is known for its high reactivity and stability.[11]
| Strained Alkyne | Azide Partner | Reaction Type | Approx. Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| endo-BCN | Benzyl Azide | SPAAC | 0.29 | [11] |
| DBCO | Benzyl Azide | SPAAC | ~0.6 - 1.0 | [11] |
| DIBO | Benzyl Azide | SPAAC | ~0.3 - 0.7 | [11] |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Conclusion
This compound is a high-value chemical linker that offers a powerful and versatile solution for the construction of complex bioconjugates. Its well-defined structure, incorporating a bioorthogonal BCN group, a solubilizing PEG spacer, and a selectively deprotectable amine, provides researchers with a robust tool for the synthesis of advanced therapeutics such as PROTACs and ADCs. The experimental protocols and comparative data presented in this guide are intended to equip scientists and drug development professionals with the necessary information to effectively integrate this linker into their research and development workflows, ultimately accelerating the discovery of next-generation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. endo-BCN-PEG3-Boc-amine, 1807501-84-3 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to endo-BCN-PEG3-NH-Boc: Structure, Properties, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG3-NH-Boc (tert-butyl N-(2-(2-(2-((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)ethoxy)ethoxy)ethyl)carbamate). This linker is a valuable tool in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides standardized protocols for its application in bioconjugation and the construction of PROTACs. Furthermore, it visualizes key experimental workflows and the fundamental mechanism of PROTAC-mediated protein degradation.
Introduction
The advent of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These chimeric molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and efficacy of the PROTAC by modulating the formation of a productive ternary complex between the POI and the E3 ligase.
The this compound linker is a versatile building block for PROTAC synthesis, incorporating three key features:
-
An endo-Bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that facilitates highly efficient and bioorthogonal, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
-
A three-unit polyethylene glycol (PEG3) spacer that enhances aqueous solubility, improves pharmacokinetic properties, and provides an optimal length for ternary complex formation.
-
A tert-butyloxycarbonyl (Boc)-protected amine , which allows for a controlled, sequential synthesis strategy. The Boc group can be readily removed under mild acidic conditions to reveal a primary amine for conjugation.
Structure and Physicochemical Properties
The chemical structure and key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₄H₄₀N₂O₇ |
| Molecular Weight | 468.58 g/mol |
| CAS Number | 1807501-84-3 |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynyl)methoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate |
| Purity | Typically >95% |
| Appearance | Yellow solid or oil |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage Conditions | -20°C |
Quantitative Data
Table 3.1: Reaction Kinetics of BCN Derivatives
| Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Benzyl Azide | 0.29 | Demonstrates the reactivity of the endo-BCN group in SPAAC reactions. |
Table 3.2: Stability of BCN Derivatives
| Condition | Half-life (t₁/₂) | Notes |
| Glutathione (GSH) | ~6 hours | Indicates reactivity with thiols, a consideration for intracellular applications. |
| Cellular Environment | ~79% degraded after 24h | Highlights susceptibility to degradation in a complex biological milieu (specific cell line dependent). |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of a PROTAC. Optimization may be necessary for specific ligands.
Boc Deprotection of this compound
This procedure removes the Boc protecting group to yield the free amine, endo-BCN-PEG3-amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting endo-BCN-PEG3-amine TFA salt is typically used in the next step without further purification.
Amide Coupling to a Carboxylic Acid-Functionalized Ligand
This protocol couples the deprotected linker to a ligand for either the POI or the E3 ligase.
Materials:
-
endo-BCN-PEG3-amine TFA salt (from step 4.1)
-
Carboxylic acid-functionalized ligand (Ligand-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the deprotected endo-BCN-PEG3-amine TFA salt (1.1 eq), Ligand-COOH (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution to neutralize the TFA salt and facilitate the coupling reaction.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product (Ligand-linker-BCN) by silica (B1680970) gel column chromatography.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This final step "clicks" the BCN-functionalized intermediate to an azide-functionalized partner.
Materials:
-
Purified Ligand-linker-BCN (from step 4.2) (1.0 eq)
-
Azide-functionalized ligand (Ligand-N₃) (1.1 eq)
-
Dimethyl sulfoxide (B87167) (DMSO) or DMF, anhydrous
-
Preparative HPLC system
Procedure:
-
Dissolve the purified Ligand-linker-BCN (1.0 eq) and Ligand-N₃ (1.1 eq) in anhydrous DMSO or DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be left longer if necessary.
-
Monitor the reaction by LC-MS for the formation of the final PROTAC product.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final PROTAC by NMR and high-resolution mass spectrometry.
Mandatory Visualizations
Structure of this compound
Caption: Chemical structure of this compound.
General Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a highly versatile and valuable heterobifunctional linker for the synthesis of PROTACs and other bioconjugates. Its key attributes—a bioorthogonal BCN group for copper-free click chemistry, a solubilizing PEG spacer, and a protected amine for sequential synthesis—provide researchers with a powerful tool for the rational design of targeted protein degraders. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this linker in drug discovery and chemical biology research. in drug discovery and chemical biology research.
An In-depth Technical Guide to the Core Mechanism of Action of endo-BCN-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, endo-BCN-PEG3-NH-Boc, is a sophisticated chemical tool engineered for the precise and sequential construction of complex biomolecular conjugates. Its modular design, incorporating a strained alkyne, a hydrophilic spacer, and a protected amine, offers a controlled, multi-step approach to bioconjugation. This is particularly valuable in the development of advanced therapeutics and research agents such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive examination of the molecule's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical and biological processes.
Core Molecular Attributes and Mechanism of Action
The efficacy of this compound is rooted in the distinct and synergistic functions of its three primary components: the endo-Bicyclo[6.1.0]nonyne (endo-BCN) group, the triethylene glycol (PEG3) spacer, and the tert-butyloxycarbonyl (Boc)-protected amine. This design facilitates a two-stage, orthogonal conjugation strategy.
-
endo-BCN Group: The Bioorthogonal Handle : The endo-BCN moiety is a strained alkyne that serves as a highly reactive partner in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] This form of "click chemistry" is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst.[2][3] The inherent ring strain of the BCN group is the driving force for its rapid reaction with an azide-functionalized molecule to form a stable triazole linkage.[1]
-
PEG3 Spacer: The Hydrophilic Bridge : The PEG3 linker is a short, discrete polyethylene (B3416737) glycol chain that imparts several favorable properties to the molecule and the final conjugate.[4][5] Its primary role is to enhance aqueous solubility and reduce the potential for aggregation, which is a common challenge with hydrophobic biomolecules. Additionally, the PEG3 spacer provides spatial separation between the conjugated molecules, which can minimize steric hindrance and help preserve their biological activity.[5]
-
Boc-Protected Amine: The Orthogonal Reactive Site : The terminal primary amine is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group.[6] The Boc group is stable under the conditions required for the SPAAC reaction but can be selectively and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[7] Once deprotected, the newly exposed primary amine is available for a second conjugation reaction, commonly with an activated carboxylic acid (e.g., an NHS ester) to form a stable amide bond.[4][7]
This dual-reactivity allows for a controlled, sequential assembly of complex bioconjugates.[7]
Quantitative Data
The efficiency and kinetics of the conjugation reactions are critical for the successful synthesis of bioconjugates. The following data, primarily derived from studies of the closely related endo-BCN-PEG4-Boc linker, provides quantitative insights into the performance of the key chemical transformations.
Table 1: Reaction Kinetics of BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Reactant Pair | Chemistry Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions / Notes |
| BCN + Azide (B81097) | SPAAC | ~0.3 - 1.0 | Rate is dependent on the specific azide and solvent conditions.[8] |
| BCN + Benzyl Azide | SPAAC | 0.15 | DMSO, 37°C.[8] |
Table 2: Stability of BCN Derivatives
| Compound | Condition | Half-life (t½) | Notes |
| BCN derivative | Glutathione (GSH) | ~6 hours | Indicates significant reactivity with thiols, a major consideration for intracellular applications.[9] |
| DBCO derivative | Glutathione (GSH) | 71 minutes | For comparison, demonstrates the relatively greater stability of BCN compared to DBCO in the presence of thiols.[9] |
| BCN-functionalized beads | RAW264.7 macrophage-like cells | 79% degraded after 24 hours | Highlights the susceptibility to degradation in a complex intracellular environment.[9] |
Table 3: Typical Reaction Efficiencies
| Reaction Step | Key Parameters | Typical Efficiency/Yield | Analytical Method |
| Boc Deprotection | Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% | LC-MS |
| SPAAC Reaction | Molar excess of Azide-Payload to BCN-Protein | >95% conversion | HIC-HPLC, RP-HPLC, Mass Spectrometry |
| Final Product Recovery | Purification Method: Size Exclusion Chromatography (SEC) | 70-90% | UV-Vis Spectroscopy (A280) |
Mandatory Visualizations
The following diagrams illustrate the core mechanism of action and a representative experimental workflow for the use of this compound.
Caption: Sequential conjugation workflow using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a general framework for the two-stage conjugation process using this compound. These are based on established methodologies for analogous linkers and may require optimization for specific applications.[10]
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group and expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
LC-MS system for reaction monitoring
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM to a final concentration of 10-20 mg/mL.
-
Acidification: Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group (indicated by a mass decrease of 100.12 g/mol ).
-
Solvent Removal: Upon completion, remove the TFA and DCM in vacuo using a rotary evaporator. The resulting deprotected product, endo-BCN-PEG3-amine, can be used immediately in the next step or stored under inert gas at -20°C.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate the BCN moiety of the linker to an azide-functionalized molecule.
Materials:
-
Deprotected endo-BCN-PEG3-amine (from Protocol 1) or the initial this compound
-
Azide-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other amine-free buffer
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the BCN-linker in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare the azide-functionalized molecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein).
-
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and the BCN-linker. A 1.5 to 10-fold molar excess of the BCN-linker is often used to drive the reaction to completion. The final concentration of DMSO should typically be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture with gentle agitation. Reaction times can vary from 1-12 hours at room temperature or 12-24 hours at 4°C, depending on the reactivity of the specific azide.
-
Monitoring: The reaction progress can be monitored by SDS-PAGE (for proteins, showing a mass shift) or LC-MS.
-
Purification: Upon completion, purify the conjugate to remove excess unreacted linker and other reagents using an appropriate method such as SEC, dialysis, or HPLC.
Protocol 3: Amine-Reactive Conjugation (Post-Deprotection)
Objective: To conjugate the exposed amine of the linker to a second molecule, typically via an activated carboxyl group.
Materials:
-
Purified, deprotected BCN-PEG3-amine conjugate (from Protocol 2 followed by Protocol 1)
-
Molecule to be conjugated, containing an N-hydroxysuccinimide (NHS) ester or a carboxyl group to be activated.
-
(If starting with a carboxyl group) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Reaction Buffer: PBS or HEPES buffer, pH 7.2-8.0.
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification system (e.g., SEC or HPLC).
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing conjugate in the reaction buffer.
-
Dissolve the NHS-ester-activated molecule in an anhydrous solvent like DMSO.
-
-
Reaction Setup: Add a 5 to 20-fold molar excess of the NHS-ester-activated molecule to the solution of the amine-containing conjugate.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
-
Purification: Purify the final bioconjugate from excess reagents and reaction byproducts using a suitable chromatographic method.
Conclusion
The this compound linker is a powerful and versatile tool for the construction of well-defined bioconjugates. Its mechanism of action, centered on the orthogonal reactivity of the BCN and Boc-protected amine groups, allows for a controlled, sequential approach to synthesis. By understanding the distinct roles of each component and leveraging the provided quantitative data and protocols, researchers can effectively employ this linker to advance the development of novel therapeutics and diagnostics, particularly in the burgeoning fields of ADCs and PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 4. endo-BCN-PEG3-amine, 1883512-27-3 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. endo-BCN-PEG3-Boc-amine, 1807501-84-3 | BroadPharm [broadpharm.com]
- 7. a3p-scientific.com [a3p-scientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of the PEG3 Linker in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the monodisperse triethylene glycol (PEG3) linker, a critical component in modern bioconjugation. We will explore its fundamental properties, chemical functionalities, and significant applications in advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document integrates detailed data, experimental protocols, and workflow diagrams to support researchers in the practical application of PEG3 technology.
Core Concepts: The Role of PEG Linkers in Bioconjugation
Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein or antibody. Linkers, or crosslinkers, are the molecular bridges that facilitate these connections. Among the most versatile and widely used linkers are those based on Polyethylene Glycol (PEG).
PEG linkers are valued for a unique combination of properties that are highly beneficial in biological systems:
-
Hydrophilicity : The repeating ethylene (B1197577) oxide units are highly water-soluble, which can increase the solubility of hydrophobic drugs or entire bioconjugates. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, which is crucial for improving the developability of complex therapeutic molecules.
-
Biocompatibility : PEG is non-toxic and generally considered to have low immunogenicity, minimizing adverse immune responses.
-
Flexibility : The PEG chain is flexible, providing conformational freedom to the conjugated molecules.
-
"Stealth" Properties : PEG can form a hydration shell that shields the attached biomolecule from enzymatic degradation and recognition by the immune system, often extending its circulation half-life.
The "PEG3" linker is a monodisperse or discrete PEG (dPEG®), meaning it has a precisely defined structure consisting of exactly three ethylene oxide units. This uniformity is a significant advantage over traditional polydisperse PEG polymers, as it ensures batch-to-batch consistency and a homogenous final product with a precise molecular weight.
Physicochemical and Quantitative Data
The defined structure of the PEG3 linker allows for precise calculations and predictable behavior in bioconjugates. Key quantitative properties are summarized below.
Table 1: Quantitative Properties of Common PEG3 Linker Derivatives
| Property | Amino-PEG3-Amine | m-PEG3-Acid | PEG3-(COOH)₂ |
| Molecular Weight ( g/mol ) | 148.21 | 164.16 | 208.18 |
| Contour Length (Å) | ~12.5 | ~12.5 | ~12.5 |
| logP | -1.8 to -1.5 | -0.9 to -0.6 | -1.2 to -0.9 |
| Solubility | Water, DMSO | Water, DMSO, DCM, DMF | Water, DMSO, DCM, DMF |
| Note: Contour length is estimated based on a PEO unit length of approximately 0.35 nm. logP is a measure of lipophilicity; negative values indicate hydrophilicity. |
Table 2: Comparison of Common PEG3 Bioconjugation Chemistries
| Linker Type | Target Functional Group | Molar Excess (Linker:Protein) | Optimal pH | Reaction Time | Typical Yield | Key Features |
| PEG3-NHS Ester | Amine (e.g., Lysine) | 10-20x | 7.5-8.5 | 1-2 hours | >90% | Simple, efficient amine chemistry. |
| Maleimide-PEG3-NHS Ester | Amine & Thiol (e.g., Cysteine) | 10-20x | 7.2-8.5 | 2-4 hours | >90% | High specificity for thiols, stable thioether bond. |
| DBCO-PEG3-NHS Ester | Amine & Azide | 5-10x | 7.0-8.5 | 1-12 hours | >95% | Copper-free click chemistry, bioorthogonal, high efficiency. |
Key Applications of PEG3 Linkers
The properties of the PEG3 linker make it exceptionally well-suited for sophisticated therapeutic platforms where precise molecular architecture is key to function and safety.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that deliver potent cytotoxic drugs directly to cancer cells. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, solubility, and efficacy. Many potent payloads are highly hydrophobic, and their conjugation to an antibody can induce aggregation, leading to poor stability and rapid clearance from circulation. The incorporation of a hydrophilic PEG3 linker can significantly increase the solubility of the conjugate, thereby preventing aggregation and improving its pharmacokinetic profile.
Structure of an ADC with a PEG3 linker connecting the antibody and payload.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic agents that co-opt the cell's own protein disposal machinery (the ubiquitin-proteasome system) to destroy specific disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds the target protein, a ligand that binds an E3 ubiquitin ligase, and a linker that connects the two. PEG3 linkers are frequently used in PROTAC design to provide the necessary spacing and solubility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.
PROTACs use a PEG3 linker to induce target protein degradation.
Experimental Protocols
This section provides detailed methodologies for common bioconjugation experiments involving PEG3 linkers.
General Protocol for Conjugating an Amine-Reactive PEG3 Linker to a Protein
This protocol provides a general method for conjugating an amine-reactive PEG3 linker to a protein, such as an antibody.
Objective : To covalently attach a PEG3-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials :
-
Target Protein (e.g., IgG antibody) at 2-10 mg/mL
-
Amine-reactive PEG3 linker (e.g., Biotin-PEG3-NHS Ester)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer, pH 7.5–8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) to dissolve the PEG3 linker
Procedure :
-
Buffer Exchange : Ensure the target protein is in an amine-free buffer (like PBS or Borate) at the optimal pH range of 7.5-8.5. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Linker Stock Solution : Immediately before use, dissolve the PEG3-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM). NHS esters are moisture-sensitive.
-
Calculate Molar Excess : Determine the desired molar excess of the linker relative to the protein. A starting point is often a 10- to 20-fold molar excess.
-
Volume of Linker Stock = (Moles of Protein × Molar Excess) / (Concentration of Linker Stock)
-
-
Conjugation Reaction : Add the calculated volume of the PEG3 linker stock solution to the protein solution while gently vortexing.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching : Stop the reaction by adding the quenching buffer (e.g., to a final concentration of 50 mM Tris) to react with any excess NHS ester. Incubate for 15-30 minutes.
-
Purification : Remove the unreacted linker and byproducts.
-
Size-Exclusion Chromatography (SEC) : This is the preferred method for separating the larger protein conjugate from the smaller, unreacted linker molecules.
-
Dialysis/Tangential Flow Filtration (TFF) : Effective for removing small molecules from the final conjugate preparation.
-
-
Characterization :
-
Determine the degree of labeling using appropriate methods (e.g., UV-Vis spectroscopy, mass spectrometry).
-
Assess the purity and aggregation state of the final conjugate using SEC-HPLC.
-
Visualize the increase in molecular weight using SDS-PAGE.
-
A generalized workflow for bioconjugation using a PEG3 linker.
Protocol for ADC Synthesis using a Maleimide-PEG3-NHS Ester Linker
This two-step protocol first activates the antibody with the NHS ester end of the linker, followed by conjugation of a thiol-containing payload to the maleimide (B117702) group.
Objective : To synthesize an ADC using a heterobifunctional PEG3 linker.
Materials :
-
Antibody (2-10 mg/mL) in PBS, pH 7.2-8.0
-
Maleimide-PEG3-NHS Ester
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 and 10 mM N-ethylmaleimide
-
Anhydrous DMSO
Procedure :
-
Antibody Activation :
-
Immediately before use, dissolve the Maleimide-PEG3-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purification of Activated Antibody : Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
-
-
Payload Conjugation :
-
Dissolve the thiol-containing payload in DMSO.
-
Add a 1.5- to 5-fold molar excess of the payload to the purified, linker-activated antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching :
-
Add a final concentration of 10 mM N-ethylmaleimide to cap any unreacted thiol groups on the payload.
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
-
Purification of ADC :
-
Purify the final ADC conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess payload and other small molecules.
-
-
Characterization :
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess purity and aggregation by SEC-HPLC.
-
Workflow for ADC synthesis using a Maleimide-PEG3-NHS Ester linker.
Conclusion
The PEG3 linker is a powerful and precise tool in the field of bioconjugation. Its monodisperse nature, combined with the inherent benefits of PEGylation—hydrophilicity, biocompatibility, and flexibility—enables the creation of homogenous, stable, and highly effective bioconjugates. For researchers in drug development, mastering the use of PEG3 linkers is essential for advancing next-generation therapeutics like ADCs and PROTACs, where precise control
The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the edifice of modern organic synthesis, proving particularly indispensable in the fields of peptide synthesis, medicinal chemistry, and the assembly of complex molecular architectures.[1][2] Its widespread application is a testament to its remarkable stability across a diverse range of chemical environments and its facile, selective removal under mild acidic conditions.[1][2] This technical guide offers a comprehensive examination of the Boc group's core purpose, its mechanism of action, and its practical application in contemporary chemical synthesis, supplemented with detailed experimental protocols and quantitative data.
Core Concepts: The Strategic Imperative of Amine Protection
Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can be a double-edged sword in multi-step syntheses.[3][4] Unprotected amines can engage in a variety of undesirable side reactions, leading to diminished yields and complex purification challenges.[5] The primary purpose of the Boc group is to temporarily "mask" the reactivity of primary and secondary amines by converting them into significantly less reactive carbamates.[2][3] This strategic protection allows chemists to perform transformations on other parts of a molecule without interference from the amine functionality.[3]
The ideal protecting group strategy, exemplified by the Boc group, hinges on three key attributes:
-
Ease of Introduction: The protecting group should be readily introduced in high yield under mild conditions.[3]
-
Stability: It must remain robust and unreactive under the conditions of subsequent synthetic steps.[3][6]
-
Facile and Selective Removal: The protecting group should be easily and cleanly removed in high yield without affecting other functionalities within the molecule.[3]
The Boc group excels in all three areas, making it a highly reliable and versatile tool for synthetic chemists.[6]
Mechanism of Action: A Tale of Two Reactions
The utility of the Boc protecting group is defined by the efficiency and selectivity of its introduction (protection) and removal (deprotection).
Boc Protection: Masking the Amine
The most prevalent method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often referred to as Boc anhydride.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism.[1][7] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[2] This intermediate then collapses, leading to the formation of the N-Boc protected amine (a carbamate) and the release of tert-butyl carbonate as a leaving group.[1][7] The unstable tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and tert-butanol, providing a thermodynamic driving force for the reaction.[2][7]
Boc Deprotection: Unveiling the Amine
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[1][8] The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group.[4][8] This is followed by the cleavage of the tert-butyl-oxygen bond, which is facilitated by the formation of the stable tertiary tert-butyl cation.[4] This step also generates a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4][8]
Orthogonality: A Key Advantage in Complex Synthesis
A significant advantage of the Boc protecting group is its "orthogonality" to other common protecting groups.[5][6] In synthetic chemistry, orthogonality refers to the ability to remove one type of protecting group in the presence of another without affecting the second group.[6][9] The Boc group, being acid-labile, is orthogonal to base-labile groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group.[5][6] This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups, such as peptides, where different protecting groups must be removed at specific stages of the synthesis.[5][10]
Applications in Chemical Synthesis
The versatility of the Boc protecting group has led to its widespread use in numerous areas of chemical synthesis.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the Boc group plays a crucial role in the temporary protection of the α-amino group of amino acids.[2][8] The classical Boc/Bzl (benzyl) strategy in SPPS utilizes the acid-labile Boc group for the N-terminus and more acid-stable benzyl-based groups for the side-chain protection of amino acids.[2][8] This differential stability allows for the selective deprotection of the α-amino group at each cycle of peptide chain elongation, while the side-chain protecting groups remain intact until the final cleavage from the solid support with a strong acid like hydrogen fluoride (B91410) (HF).[2][11]
Drug Development and General Organic Synthesis
In the synthesis of pharmaceuticals and other complex organic molecules, the Boc group is instrumental in protecting amine functionalities to enable selective reactions at other molecular sites.[2][3] Its stability towards most nucleophiles and bases makes it compatible with a wide array of synthetic transformations, thereby improving reaction yields and the purity of the final products.[2]
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is influenced by several factors, including the substrate, solvent, base (for protection), and acid (for deprotection). The following tables provide a summary of typical reaction conditions.
Table 1: Typical Conditions for Boc Protection of Amines [2]
| Substrate Type | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amines | (Boc)₂O (1.1-1.5 equiv) | NaOH, NaHCO₃, or TEA | Dioxane/Water, THF, DCM | Room Temp | 1-12 | >90 |
| Aromatic Amines | (Boc)₂O (1.1-1.5 equiv) | DMAP (catalytic), TEA | DCM, Acetonitrile | Room Temp | 2-24 | >85 |
| Amino Acids | (Boc)₂O (1.1 equiv) | NaOH, NaHCO₃ | Dioxane/Water, THF/Water | Room Temp | 4-16 | >90 |
Table 2: Typical Conditions for Boc Deprotection [2]
| Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temp | 0.5-4 | Highly effective and volatile for easy removal. Can be harsh for acid-sensitive substrates. |
| Hydrochloric Acid (HCl) | 4 M | Dioxane, Ethyl Acetate | Room Temp | 1-12 | Common and cost-effective. |
| p-Toluenesulfonic Acid (TsOH) | 1-2 equiv | Methanol, Ethanol | Room Temp - Reflux | 2-24 | Milder alternative to TFA and HCl. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the Boc protecting group.
Protocol for N-Boc Protection of a Primary Amine[12]
Workflow Diagram
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). Add a base, such as triethylamine (B128534) (TEA) (1.2 equiv). Stir at room temperature for 5 minutes.
-
Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the solution portion-wise.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., 3 x 20 mL of DCM).
-
Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. Further purification by column chromatography may be performed if necessary.
Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)[1]
Procedure:
-
Setup: Dissolve the N-Boc protected amine in dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Isolation: The resulting residue is the amine salt (e.g., trifluoroacetate (B77799) salt). This can be used directly in the next step or neutralized with a base to obtain the free amine. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). Dry the organic layer and concentrate to yield the deprotected amine.
Conclusion
The tert-butoxycarbonyl protecting group is a robust and versatile tool in the arsenal (B13267) of the modern synthetic chemist.[2][6] Its predictable reactivity, stability under a wide range of conditions, and the well-established protocols for its introduction and removal make it a reliable choice for the protection of amines in multi-step syntheses.[2] A thorough understanding of its purpose, mechanism, and practical application is essential for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
In-Depth Technical Guide: endo-BCN-PEG3-NH-Boc for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to endo-BCN-PEG3-NH-Boc in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two functional moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.
This compound is a versatile, polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the modular synthesis of PROTACs.[1] Its structure incorporates three key features:
-
An endo-Bicyclononyne (BCN) group: A strained alkyne that facilitates highly efficient and bioorthogonal, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry".
-
A three-unit PEG (PEG3) spacer: This hydrophilic chain enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.
-
A tert-butyloxycarbonyl (Boc)-protected amine : This terminal amine allows for a controlled, sequential synthesis strategy.
The molecular formula for this compound is C24H40N2O7, and its molecular weight is 468.58 g/mol .[2] Its CAS number is 1807501-84-3.[2]
Core Principles of PROTAC Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further target protein molecules.
Quantitative Data and Performance Comparison
A comprehensive search of peer-reviewed scientific literature did not yield specific quantitative data (e.g., DC50, Dmax) for PROTACs synthesized using the this compound linker. The following tables provide illustrative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) to demonstrate how such data is typically presented. This data is hypothetical and intended to model expected trends.
Table 1: Illustrative Performance Data for a Hypothetical BTK-Targeting PROTAC
| Linker Composition | Length (Å) | Ternary Complex Affinity (KD, nM) | DC50 (nM) | Dmax (%) |
| endo-BCN-PEG3 | ~14 | 25 | 50 | >95 |
| endo-BCN-PEG6 | ~25 | 15 | 20 | >98 |
| Alkyl-C5 | ~12 | 40 | 150 | 85 |
| Rigid Piperazine | ~10 | 10 | 35 | 92 |
Table 2: Illustrative Degradation Data for a Hypothetical BRD4-Targeting PROTAC
| Cell Line | Target Protein | DC50 | Dmax |
| MDA-MB-231 | BRD4 | 7.36 nM | >98% |
| HeLa | BRD4 | 10.5 nM | >95% |
| Jurkat | BRD4 | 5.2 nM | >99% |
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows a modular, two-part approach.
Part A: Synthesis of Ligand-Linker Intermediate
This phase involves the deprotection of the Boc group and subsequent amide coupling to the first ligand (either the POI-binding ligand or the E3 ligase ligand) that has a carboxylic acid functionality.
Protocol 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine is typically used in the next step without further purification.
Protocol 2: Amide Coupling
-
Dissolve the deprotected endo-BCN-PEG3-amine TFA salt (1.1 eq), the carboxylic acid-functionalized ligand (1.0 eq), and HATU (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative high-performance liquid chromatography (HPLC).
Part B: Final PROTAC Assembly via SPAAC
The BCN-functionalized ligand-linker intermediate is then "clicked" to the second ligand, which has been functionalized with an azide (B81097) group.
References
An In-Depth Technical Guide to endo-BCN-PEG3-NH-Boc for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant advancement in delivering potent cytotoxic agents directly to tumor cells. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker connecting the monoclonal antibody to the payload. This technical guide provides a comprehensive overview of endo-BCN-PEG3-NH-Boc, a heterobifunctional linker designed for the precise and stable construction of ADCs.
Core Principles of the this compound Linker
The this compound linker is a sophisticated chemical entity that offers a modular and controlled approach to ADC synthesis. Its structure incorporates three key functional components:
-
endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that is highly reactive towards azide (B81097) groups via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is ideal for bioconjugation as it proceeds efficiently under mild, physiological conditions without the need for a toxic copper catalyst.[1][2]
-
Polyethylene Glycol (PEG3): A three-unit PEG spacer enhances the hydrophilicity of the linker and the resulting ADC. This increased water solubility can mitigate aggregation, improve pharmacokinetic properties, and reduce steric hindrance.[3][4]
-
Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine, allowing for a sequential and controlled conjugation strategy. The Boc group is stable under a variety of conditions but can be efficiently removed under mild acidic conditions to reveal the amine for subsequent payload attachment.[5][6]
This combination of features enables a two-step conjugation process, providing precise control over the drug-to-antibody ratio (DAR) and leading to the generation of more homogeneous and well-defined ADCs.
Quantitative Data Summary
While specific in vivo efficacy and pharmacokinetic data for ADCs utilizing the this compound linker are often proprietary, the following tables present representative data for ADCs developed with analogous short-chain PEG and BCN moieties. This information provides a general understanding of the expected performance characteristics.
Table 1: Physicochemical and In Vitro Characteristics of a Representative ADC with a BCN-PEG Linker
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC-HPLC)[7] |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC-HPLC)[7] |
| In Vitro Plasma Stability (7 days) | >95% | LC-MS[7] |
| IC50 (Antigen-Positive Cell Line) | 1.5 nM | Cell-Based Cytotoxicity Assay (e.g., MTT)[7] |
| IC50 (Antigen-Negative Cell Line) | >1 µM | Cell-Based Cytotoxicity Assay (e.g., MTT)[7] |
Table 2: In Vivo Efficacy of a Representative ADC with a BCN-PEG Linker in a Xenograft Model
| Animal Model | Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Nude mice with high-expression xenografts | ADC | 5 mg/kg | 85 |
| Unconjugated Antibody | 5 mg/kg | 20 | |
| Vehicle Control | - | 0 |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. The following sections outline the key experimental protocols for utilizing the this compound linker.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for payload conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Toluene (B28343)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere.[8]
-
Cool the solution to 0°C using an ice bath.[9]
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[8][9]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[8]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[10]
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[11]
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of endo-BCN-PEG3-amine can be used directly in the next step.[10]
Protocol 2: Conjugation of Payload to Deprotected Linker
This protocol details the attachment of a payload with a carboxylic acid group to the deprotected linker via amide bond formation.
Materials:
-
Deprotected endo-BCN-PEG3-amine (TFA salt)
-
Carboxylic acid-containing payload (e.g., MMAE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Preparative HPLC system
Procedure:
-
Dissolve the payload, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.2 (payload:EDC:NHS) is a common starting point.[10]
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester of the payload.[10]
-
Add the deprotected endo-BCN-PEG3-amine to the activated payload solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[10]
-
Monitor the reaction by LC-MS.
-
Purify the resulting BCN-PEG3-Payload conjugate by preparative HPLC.[10]
Protocol 3: Antibody Modification and SPAAC Conjugation
This protocol describes the introduction of azide groups to the antibody and the subsequent copper-free click chemistry reaction with the BCN-functionalized payload.
Materials:
-
Monoclonal antibody
-
Azide-NHS ester
-
BCN-PEG3-Payload conjugate
-
Phosphate-Buffered Saline (PBS)
-
Spin desalting column
Procedure:
-
Antibody-Azide Modification:
-
Buffer exchange the antibody into a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 5- to 20-fold molar excess of the Azide-NHS ester (dissolved in DMSO) to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess Azide-NHS ester using a spin desalting column.
-
-
SPAAC Reaction:
Protocol 4: ADC Purification and Characterization
This protocol outlines the purification of the ADC and the determination of key quality attributes.
Materials:
-
Crude ADC solution
-
Size Exclusion Chromatography (SEC-HPLC) system
-
Hydrophobic Interaction Chromatography (HIC-HPLC) system
Procedure:
-
Purification:
-
Purify the ADC using SEC to remove unconjugated payload-linker and other small molecules.[7]
-
-
Purity Analysis:
-
Assess the purity of the ADC and quantify the presence of aggregates using SEC-HPLC.[15]
-
-
Drug-to-Antibody Ratio (DAR) Determination:
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[17]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Synthesized ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.[17]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Add the ADC or control solutions to the cells and incubate for 72-120 hours.[17]
-
-
Cell Viability Assessment:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[10][18]
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.[10]
-
Read the absorbance at 570 nm using a plate reader.[18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.[17]
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the development of ADCs using the this compound linker.
Caption: ADC Synthesis Workflow using this compound.
Caption: General Mechanism of Action for an Antibody-Drug Conjugate.
Caption: Signaling Pathway of MMAE-Induced Apoptosis.
References
- 1. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. BCN Endo NHS Oligo Modifications from Gene Link [genelink.com]
- 3. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. endo-BCN-PEG3-Boc-amine, 1807501-84-3 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
understanding strain-promoted alkyne-azide cycloaddition
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, this copper-free click reaction enables the covalent ligation of molecules in complex biological environments with high specificity and efficiency.[1][2] The reaction's power lies in its use of a strained cyclooctyne (B158145) that reacts rapidly and selectively with an azide (B81097), a functional group that is virtually absent in biological systems.[3][4] This guide provides a comprehensive technical overview of SPAAC, including its core principles, a comparative analysis of common reagents, detailed experimental protocols, and key applications in therapeutic and diagnostic development.
Core Principles and Mechanism
The SPAAC reaction is a type of [3+2] Huisgen cycloaddition between a cyclooctyne and an azide to form a stable triazole linkage.[4] Unlike the related Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it ideal for applications in living systems.[][6]
The primary driving force for the reaction is the significant ring strain of the eight-membered cyclooctyne, estimated to be around 18 kcal/mol.[1] This strain is released during the transition state as the alkyne bends to react with the azide, dramatically lowering the activation energy and allowing the reaction to proceed spontaneously under physiological conditions (temperature, pH, and aqueous solution).[][7] The reaction is highly bioorthogonal, as neither the cyclooctyne nor the azide moiety interacts significantly with native biological functional groups, ensuring minimal off-target reactions.[1][8]
dot graph { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#FFFFFF", size="7.6,5!", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
// Nodes Reactants [label="Reactants", shape=none, fontcolor="#202124"]; Products [label="Products", shape=none, fontcolor="#202124"]; TS [label="Transition State", shape=ellipse, style=dashed, fontcolor="#202124"]; Cyclooctyne [label="Strained Cyclooctyne\n(High Energy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azide [label="Azide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triazole [label="Stable Triazole Product\n(Low Energy)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout subgraph { rank = same; Reactants; Products; } subgraph { rank = min; TS; }
// Edges {Cyclooctyne, Azide} -> TS [label="Low Activation\nEnergy (ΔG‡)", arrowhead=none, color="#5F6368"]; TS -> Triazole [arrowhead=none, color="#5F6368"];
// Energy Levels Reactants_level [shape=point, style=invis]; Products_level [shape=point, style=invis]; TS_level [shape=point, style=invis];
edge [style=invis, arrowhead=none]; Reactants -> Reactants_level; Products -> Products_level; TS -> TS_level;
// Reaction Coordinate Reactants_level -> Products_level [style=solid, arrowhead=vee, label="Reaction Coordinate", fontcolor="#202124", color="#202124"];
// Positioning {rank=same; Cyclooctyne; Azide;} {rank=max; Triazole;}
// Annotations Energy_Label [label="Free Energy (G)", shape=none, fontcolor="#202124"]; Energy_Label -> TS [style=invis];
// Invisible edges for alignment edge [style=invis]; Cyclooctyne -> Azide; Reactants -> Cyclooctyne; Triazole -> Products; } Caption: Energy profile of the SPAAC reaction.
Data Presentation: Comparative Analysis of Cyclooctynes
The choice of cyclooctyne is a critical parameter that dictates the reaction rate, stability, and solubility of the system. Modifications to the cyclooctyne scaffold, such as fusing benzene (B151609) rings (e.g., DBCO) or adding electron-withdrawing groups (e.g., DIFO), can enhance ring strain and accelerate the reaction.[1][9] However, a trade-off often exists between reactivity and stability.[1][6]
Reaction Kinetics
The following table summarizes the second-order rate constants (k₂) for commonly used cyclooctynes, providing a basis for reagent selection.
| Cyclooctyne | Common Abbreviation | Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] | Key Features & Applications |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0[10] | High reactivity, good stability. Widely used for labeling, imaging, and bioconjugation.[6][11] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[10] | Small, hydrophilic, and highly stable, especially to thiols.[12][13] |
| Biarylazacyclooctynone | BARAC | ~0.9[10] | Extremely reactive, used for sensitive in vivo imaging.[11][14] |
| Difluorinated Cyclooctyne | DIFO | ~0.076[9] | Highly reactive due to electron-withdrawing fluorine atoms.[11][15] |
| Dibenzoazacyclooctyne | DIBAC | ~0.3[10] | Versatile and biocompatible, suitable for cell surface labeling.[14] |
| 4-Dibenzocyclooctynol | DIBO | ~0.3 - 0.7[10] | Reacts exceptionally fast; the alcohol group provides a handle for further functionalization.[12][16] |
Note: Rate constants are approximate and can vary based on the specific azide, solvent, pH, and temperature.[10][17]
Factors Influencing Reaction Rates
Several factors can be modulated to optimize SPAAC kinetics for a specific application.
| Factor | Effect on Reaction Rate | Rationale & Considerations |
| pH | Generally increases with higher pH[18] | Higher pH can enhance the reactivity of certain azides. However, biomolecule stability must be considered. HEPES buffer has been shown to yield higher rate constants than PBS.[17][18][19] |
| Temperature | Increases with higher temperature[19] | A moderate temperature increase (e.g., from 25°C to 37°C) can accelerate the reaction, but thermal stability of reactants is critical.[19] |
| Solvent | Generally faster in aqueous solutions/polar protic solvents | Reactions in aqueous buffers like DMEM can be faster than in RPMI.[17][18] The use of organic co-solvents (e.g., DMSO) should be minimized (<10%) to avoid denaturing proteins.[20][21] |
| Azide Structure | Electron-donating groups on the azide can increase the rate | The electronic properties of the azide influence its reactivity.[18][19] For instance, glycosyl azides may react faster than azido-amino acids.[18] |
| Steric Hindrance | Can decrease the reaction rate | Bulky groups near the reacting moieties on either the cyclooctyne or the azide can impede the reaction, a common issue when labeling large biomolecules.[19] |
Experimental Protocols
Protocol 1: General Protein Labeling using DBCO-NHS Ester
This protocol describes a common workflow for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye via an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Azide-modified protein (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4).
-
DBCO-NHS ester dissolved in anhydrous DMSO (10 mM stock solution).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Purification system: Size-Exclusion Chromatography (SEC) column (e.g., PD-10).
-
Analytical instruments: SDS-PAGE, UV-Vis Spectrophotometer, Mass Spectrometer.
Procedure:
-
Reagent Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS. Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[10][21]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the azide-modified protein solution.[10] Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain protein integrity.[21]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[10][21] Reaction time depends on the reactivity of the specific components and their concentrations.
-
Purification: Remove unreacted, excess DBCO reagent using a desalting column (SEC) equilibrated with the desired storage buffer (e.g., PBS).[10]
-
Characterization:
-
SDS-PAGE: Confirm conjugation by observing a shift to a higher molecular weight for the labeled protein compared to the unlabeled control.[10]
-
UV-Vis Spectroscopy: Quantify the degree of labeling by measuring the absorbance of the dye and the protein.[10]
-
Mass Spectrometry: Determine the precise mass of the conjugate to confirm successful labeling.[10]
-
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol details how to determine the second-order rate constant of a SPAAC reaction by monitoring the consumption of a DBCO reagent, which has a characteristic UV absorbance around 310 nm.[1][21]
Materials:
-
DBCO-containing molecule.
-
Azide-containing molecule.
-
Reaction buffer (e.g., PBS, HEPES).
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvette.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the DBCO reagent in the reaction buffer. The concentration should yield an initial absorbance of ~1.0 at its λ_max (~310 nm) to ensure it is within the linear range of the spectrophotometer.[1]
-
Prepare a stock solution of the azide reactant in the same buffer at a concentration at least 10-fold higher than the DBCO reagent to ensure pseudo-first-order kinetics.[1]
-
-
Data Acquisition:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25°C).
-
Place the DBCO solution in the cuvette and record the initial absorbance (A₀).
-
Initiate the reaction by adding the excess azide solution to the cuvette. Mix rapidly and thoroughly, and immediately begin recording the absorbance at λ_max over time. The disappearance of the DBCO peak indicates the reaction progress.[21]
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) against time (t).
-
For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to -k_obs, where k_obs is the observed rate constant.[1]
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the azide in excess: k₂ = k_obs / [Azide] .[13]
-
Visualizations: Workflows and Logical Relationships
Workflow for Metabolic Labeling and Imaging
SPAAC is frequently used to visualize biomolecules in living cells. This involves metabolically incorporating a sugar bearing an azide group (e.g., an azido-sugar) into cellular glycans, followed by reaction with a cyclooctyne-linked fluorophore.[16][22]
Application in Pre-Targeted Drug Delivery
In oncology, SPAAC enables pre-targeted drug delivery, a two-step strategy to improve the therapeutic index of a drug. First, an antibody modified with a cyclooctyne targets a tumor antigen. After the unbound antibody clears from circulation, an azide-modified drug is administered, which then "clicks" onto the tumor-localized antibody.[6][23]
Logic Diagram for Reagent Selection
Choosing the right cyclooctyne involves balancing competing factors of reactivity, stability, and solubility.
// Conditions LowConc [label="Low Reactant\nConcentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LiveCell [label="Intracellular / In Vivo\nEnvironment?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Reagent Choices HighReactivity [label="Choose High Reactivity\n(e.g., BARAC, DBCO)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighStability [label="Choose High Stability\n& Hydrophilicity (e.g., BCN)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Balanced [label="Balanced Choice\n(e.g., DBCO, DIBO)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> LowConc; LowConc -> HighReactivity [label="Yes"]; LowConc -> LiveCell [label="No"]; LiveCell -> HighStability [label="Yes"]; LiveCell -> Balanced [label="No"]; } Caption: Decision logic for cyclooctyne selection.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. csmres.co.uk [csmres.co.uk]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. What is SPAAC? | AxisPharm [axispharm.com]
- 12. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of endo-BCN-PEG3-NH-Boc in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the solubility of endo-BCN-PEG3-NH-Boc, a bifunctional linker increasingly utilized in the fields of bioconjugation, proteomics, and drug delivery, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification.
While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, a consistent profile of its solubility in common organic solvents is reported by various suppliers. This guide synthesizes the available information and provides a general framework for its application.
Physicochemical Properties
-
Molecular Formula: C₂₄H₄₀N₂O₇[1]
-
Molecular Weight: 468.58 g/mol []
-
Key Structural Features:
-
endo-Bicyclononyne (BCN): A strained alkyne for copper-free click chemistry.
-
Polyethylene Glycol (PEG3): A three-unit PEG linker that enhances hydrophilicity and provides spacing.
-
Boc-Protected Amine (NH-Boc): A tert-butyloxycarbonyl protected amine group for subsequent conjugation following deprotection.
-
The presence of the hydrophilic PEG linker suggests that this compound will exhibit favorable solubility in polar organic solvents.
Qualitative Solubility Data
Based on information from multiple suppliers, this compound is soluble in several common organic solvents. This qualitative data is summarized in the table below.
| Solvent Class | Solvent Name | Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble |
| Chlorinated | Dichloromethane (DCM) | Soluble |
This data is based on publicly available product information sheets.[1][][3] Quantitative solubility (e.g., in mg/mL) is not specified.
Experimental Protocol for Determining Solubility
For applications requiring precise concentrations, it is recommended that researchers determine the solubility of this compound in their specific solvent and at the desired temperature. The following is a general protocol for such a determination.
Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., DMSO, DMF, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube.
-
Add a known volume of the selected solvent (e.g., 1 mL).
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
Allow the suspension to equilibrate at the desired temperature for at least one hour, with intermittent vortexing.
-
-
Separation of Undissolved Solute:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for assessing the solubility of a compound like this compound.
References
molecular weight of endo-BCN-PEG3-NH-Boc
An in-depth analysis of endo-BCN-PEG3-NH-Boc reveals a consistent molecular profile across various suppliers, solidifying its identity for research and development applications. This technical overview provides key quantitative data and structural information for this bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Quantitative Data Summary
The molecular characteristics of this compound have been verified across multiple sources, ensuring a high degree of confidence for researchers and drug development professionals. The key quantitative data are summarized in the table below for straightforward reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 468.58 g/mol | [1][2][] |
| 468.6 g/mol | [4] | |
| Molecular Formula | C₂₄H₄₀N₂O₇ | [1][][4] |
| CAS Number | 1807501-84-3 | [2][][4] |
Compound Identification
The logical relationship between the various identifiers for this compound is illustrated in the following diagram. This visualization clarifies how the common name, chemical formula, and CAS number are all linked to the same chemical entity.
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the application (e.g., PROTAC synthesis, bioconjugation) and are typically developed by the end-user. For general guidance on click chemistry and bioconjugation techniques involving BCN reagents, it is recommended to consult scientific literature and established laboratory methods. The provided search results did not contain specific experimental protocols.
Signaling Pathways
This compound is a synthetic linker and as such is not directly involved in biological signaling pathways. Its utility lies in its ability to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation via the ubiquitin-proteasome system. The specific signaling pathways affected would be those in which the targeted protein is involved. The provided search results did not contain information on signaling pathways.
References
An In-depth Technical Guide to the Chemical Stability of Bicyclo[6.1.0]nonyne
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[6.1.0]nonyne (BCN) is a prominent strained alkyne utilized in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] Its balance of high reactivity, driven by ring strain, and significant stability makes it a valuable tool for bioconjugation, drug delivery, and cellular imaging.[1] This guide provides a comprehensive overview of the chemical stability of the BCN core, presenting quantitative data, detailed experimental protocols for stability assessment, and a visualization of key degradation pathways.
Core Stability Profile
The stability of BCN and its derivatives is influenced by several factors, including pH, temperature, and the presence of nucleophiles.[3] The strained alkyne is the primary site of reactivity and potential degradation.[4] Understanding the stability profile of BCN is critical for its effective application, ensuring the integrity and reproducibility of experimental results.[3]
Quantitative Stability Data
The following tables summarize quantitative data on the stability of BCN derivatives under various conditions.
Table 1: Stability of BCN Derivatives in the Presence of Biological Nucleophiles [3]
| Compound | Condition | Half-life (t½) | Notes |
| BCN derivative | Glutathione (GSH) | ~6 hours | Indicates significant reactivity with thiols, a key consideration for intracellular applications.[3][5] |
| DBCO derivative | Glutathione (GSH) | 71 minutes | For comparison, demonstrates the greater stability of BCN compared to DBCO in the presence of thiols.[3] |
| BCN-functionalized beads | RAW264.7 macrophage-like cells | 79% degraded after 24 hours | Highlights susceptibility to degradation in a complex intracellular environment.[3] |
Table 2: Stability of BCN Carbinol under Acidic Conditions [4][6]
| Acid (Solvent) | Time (min) | Remaining BCN Carbinol (%) | Decomposition Rate Constant (k) |
| 3% TCA (DCM) | 30 | 3.5% | 0.11 s⁻¹[4][6] |
| 3% TCA (Toluene) | 30 | 13% | 0.068 s⁻¹[4] |
| 3% DCA (DCM) | 30 | 60% | - |
| 3% DCA (Toluene) | 30 | 79% | - |
| TCA: Trichloroacetic acid, DCA: Dichloroacetic acid, DCM: Dichloromethane |
Table 3: General Storage and Handling Recommendations for BCN Derivatives [7]
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or lower. | Reduces the rate of hydrolytic and oxidative degradation.[7] |
| Light Exposure | Store in the dark. | Protects the molecule from potential light-induced degradation.[7] |
| Moisture | Desiccate. | Phosphoramidite derivatives are highly susceptible to hydrolysis.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon). | Minimizes oxidation.[7] |
| Transportation | Can be shipped at ambient temperature for up to 3 weeks. | Short-term exposure to ambient temperatures is generally acceptable.[7] |
Experimental Protocols for Stability Assessment
Protocol 1: Stability Assessment of BCN Derivatives under Acidic Conditions using Gas Chromatography (GC) [4][6]
-
Objective: To evaluate the stability of a BCN derivative (e.g., BCN carbinol) in the presence of acids commonly used in oligonucleotide synthesis.[4]
-
Methodology:
-
Sample Preparation: Prepare a solution of the BCN derivative (e.g., 1.4 mg/mL BCN carbinol) in a suitable solvent (DCM or toluene).[4]
-
Acid Treatment: Add the acid of interest (e.g., 3% w/v TCA or DCA) to the BCN solution.[4]
-
Time Points: Monitor the reaction over time by taking aliquots at specific intervals (e.g., 5, 10, 15, 20, and 30 minutes).[4][6]
-
GC Analysis: Analyze the aliquots using a gas chromatograph to determine the percentage of the remaining intact BCN derivative.[4][6]
-
Protocol 2: Stability Assessment of BCN Derivatives in Biological Media using High-Performance Liquid Chromatography (HPLC) [3][8]
-
Objective: To determine the stability of a BCN derivative in a biologically relevant buffer or media.[3][8]
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the BCN derivative in an appropriate solvent (e.g., DMSO).[8]
-
Incubation: Spike the stock solution into the test buffer (e.g., PBS at pH 7.4) or cell culture media to a final concentration relevant to the application. Incubate the samples at a controlled temperature (e.g., 37°C).[3]
-
Time Points: Withdraw aliquots at designated time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3][8]
-
Quenching: Immediately stop the degradation by adding the aliquot to a quenching solution (e.g., cold solvent).[3][8]
-
HPLC Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent BCN compound from its degradation products.[3] A C18 reversed-phase column is often used.[7]
-
Degradation Pathways
The primary degradation pathways for BCN derivatives, particularly BCN carbinol, involve hydrolysis and oxidation of the strained alkyne.[4][6] Under acidic conditions, the alkyne can undergo hydrolysis to form inactive vinyl alcohol and ketone species.[4] On a silica (B1680970) TLC plate under ambient conditions, both oxidation and hydrolysis have been observed.[4][6]
Experimental Workflow for Stability Assessment
The following diagram illustrates a general workflow for assessing the chemical stability of a BCN derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Commercial Suppliers and Technical Guide for endo-BCN-PEG3-NH-Boc
For researchers, scientists, and drug development professionals, endo-BCN-PEG3-NH-Boc has emerged as a critical bifunctional linker, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its structure incorporates a strained bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry, a three-unit polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for sequential conjugation. This technical guide provides a comprehensive overview of its commercial availability, key technical data, and detailed experimental protocols for its application.
Commercial Availability and Technical Specifications
A number of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes the technical data from various commercial sources.
| Parameter | Value | Suppliers |
| CAS Number | 1807501-84-3 | MedchemExpress, BroadPharm, Sigma-Aldrich (PrecisePEG), Huateng Pharma, BLD Pharm, Amsbio, KKL Med Inc., AxisPharm |
| Molecular Formula | C₂₄H₄₀N₂O₇ | MedchemExpress, BroadPharm, Sigma-Aldrich (PrecisePEG), Huateng Pharma |
| Molecular Weight | 468.58 g/mol | MedchemExpress, BroadPharm, Sigma-Aldrich (PrecisePEG), Huateng Pharma |
| Purity | ≥95% or >96% | MedchemExpress, BroadPharm, Sigma-Aldrich (PrecisePEG), Huateng Pharma |
| Appearance | Yellow solid or oil | Sigma-Aldrich (PrecisePEG) |
| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm |
| Storage Conditions | -20°C, store in freezer, under inert atmosphere | BroadPharm, Sigma-Aldrich (PrecisePEG), Huateng Pharma |
| Shipping Conditions | Ambient Temperature | BroadPharm, Sigma-Aldrich (PrecisePEG) |
Rationale for Linker Design: The Significance of endo-BCN and PEG3
The specific design of this compound is tailored for optimal performance in bioconjugation and PROTAC development. The choice of each component is based on established chemical principles that influence reactivity, stability, and the biological performance of the final conjugate.
General Mechanism of Action: PROTAC-Mediated Protein Degradation
The primary application of this compound is in the construction of PROTACs. These heterobifunctional molecules function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).
Experimental Protocols
The following protocols are representative methodologies for the synthesis of a PROTAC using this compound. These steps are based on standard procedures for this class of linkers.
Part 1: Boc Deprotection of this compound
This step removes the tert-butyloxycarbonyl (Boc) protecting group to reveal a primary amine, which is then available for conjugation.
-
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS to confirm the consumption of the starting material and the appearance of the deprotected amine.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.
-
The resulting crude endo-BCN-PEG3-amine can be used directly in the next step or purified if necessary.
-
Part 2: Amide Coupling to a Carboxylic Acid-Containing Ligand
The newly exposed primary amine on the linker is coupled to a ligand (either for the POI or the E3 ligase) that has a carboxylic acid functional group.
-
Reagents and Materials:
-
Crude endo-BCN-PEG3-amine (from Part 1)
-
Carboxylic acid-containing ligand (e.g., POI-COOH) (1.0-1.2 equivalents)
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
A non-nucleophilic base (e.g., DIPEA or TEA)
-
Anhydrous DMF or DMSO
-
HPLC for purification
-
-
Procedure:
-
Dissolve the carboxylic acid-containing ligand and the crude endo-BCN-PEG3-amine in anhydrous DMF or DMSO.
-
Add the amide coupling reagents (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the crude product can be purified by preparative HPLC to yield the ligand-linker conjugate (e.g., POI-linker-BCN).
-
Part 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The final step involves the "click" reaction between the BCN group on the ligand-linker conjugate and an azide-functionalized second ligand.
-
Reagents and Materials:
-
Purified ligand-linker-BCN conjugate (from Part 2)
-
Azide-functionalized second ligand (e.g., E3-ligase-N₃) (1.0-1.5 equivalents)
-
Anhydrous DMSO or DMF
-
HPLC for purification
-
-
Procedure:
-
Dissolve the purified ligand-linker-BCN conjugate (1.0 equivalent) and the azide-functionalized second ligand (1.1 equivalents) in anhydrous DMSO or DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically efficient and may be complete within a shorter timeframe.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final PROTAC by HRMS and NMR to confirm its identity and purity.
-
Methodological & Application
Synthesis of PROTACs using endo-BCN-PEG3-NH-Boc Linker: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, endo-BCN-PEG3-NH-Boc. PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] The linker moiety is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[1][3] The this compound linker incorporates a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a Boc-protected amine for standard amide bond formation, offering a versatile and efficient method for PROTAC assembly.[2][4][] This document outlines the synthetic strategy, detailed experimental procedures, and characterization methods.
Introduction
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The choice of linker is crucial for the successful design of potent and drug-like PROTACs.[6]
The this compound linker offers several advantages for PROTAC synthesis:
-
Bioorthogonal Chemistry : The BCN group allows for a highly selective and efficient copper-free "click chemistry" reaction (SPAAC) with an azide-functionalized binding moiety.[2][7] This reaction is biocompatible and can be performed under mild conditions.[2]
-
Modular Synthesis : The orthogonal reactive ends (BCN and Boc-protected amine) enable a stepwise and controlled assembly of the PROTAC molecule.[1]
-
Improved Physicochemical Properties : The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC.[1][3]
This application note details a two-step synthetic approach for constructing a PROTAC using the this compound linker.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound can be approached in two primary ways, depending on the functionalization of the POI and E3 ligase ligands. The following diagram illustrates a general workflow where one ligand is functionalized with an azide (B81097) and the other with a carboxylic acid.
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Various | >95% Purity |
| POI-Ligand-COOH / E3-Ligand-COOH | Synthesized/Custom | >95% Purity |
| POI-Ligand-N3 / E3-Ligand-N3 | Synthesized/Custom | >95% Purity |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Dichloromethane (B109758) (DCM), anhydrous | Sigma-Aldrich | Anhydrous |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | Anhydrous |
| HATU | Sigma-Aldrich | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Reagent Grade |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Sigma-Aldrich | Anhydrous |
| HPLC Grade Acetonitrile | Fisher Scientific | HPLC Grade |
| HPLC Grade Water | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine for subsequent amide coupling.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) dropwise to the solution.[3]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[3][8]
-
Monitor the reaction progress by LC-MS until the starting material is consumed.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[8]
-
The resulting amine TFA salt, endo-BCN-PEG3-NH2, is often used in the next step without further purification.[8]
Protocol 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand
This protocol details the formation of an amide bond between the deprotected linker and a ligand containing a carboxylic acid.
-
Dissolve the carboxylic acid-functionalized ligand (E3 or POI ligand, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[3]
-
In a separate flask, dissolve the endo-BCN-PEG3-NH2 TFA salt (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the salt.
-
Slowly add the activated ligand solution to the linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure ligand-linker conjugate.[3]
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "click chemistry" reaction between the BCN-functionalized intermediate and an azide-functionalized ligand.
-
Dissolve the BCN-functionalized ligand-linker conjugate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.[1][6]
-
Dissolve the azide-functionalized ligand (POI or E3 ligand, 1.0-1.2 eq) in the same solvent.[1]
-
Add the solution of the azide-functionalized ligand to the solution of the BCN-functionalized conjugate.
-
Stir the reaction mixture at room temperature (20-25 °C).[1]
-
The SPAAC reaction is typically efficient and can be complete within 1-4 hours.[1][6]
-
Monitor the reaction progress by analytical HPLC-MS.[1]
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.[1]
Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.
| Analytical Method | Purpose | Expected Outcome |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To assess purity and confirm molecular weight. | A single major peak with the correct mass-to-charge ratio for the final PROTAC. |
| HRMS (High-Resolution Mass Spectrometry) | To determine the exact mass and confirm elemental composition. | Measured mass should be within 5 ppm of the calculated theoretical mass.[3] |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | To confirm the chemical structure of the final PROTAC. | Spectra should be consistent with the proposed structure of the PROTAC molecule. |
Signaling Pathway Diagram
The synthesized PROTAC mediates the degradation of a target protein by hijacking the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The this compound linker provides a versatile and efficient platform for the modular synthesis of PROTACs. The combination of bioorthogonal SPAAC chemistry and traditional amide bond formation allows for a controlled and stepwise assembly of these complex molecules. The protocols outlined in this application note provide a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, is paramount for obtaining high-quality PROTACs for biological evaluation.
References
Protocol for Copper-Free Click Chemistry with BCN Linkers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive guide to utilizing bicyclo[6.1.0]nonyne (BCN) linkers for copper-free click chemistry, a powerful bioconjugation technique formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method is ideal for the efficient and specific covalent labeling of biomolecules in complex biological environments without the need for cytotoxic copper catalysts, making it highly suitable for applications in drug development, molecular imaging, and proteomics.[1]
Core Principles of BCN-Based Copper-Free Click Chemistry
The reactivity of BCN linkers in SPAAC is driven by the significant ring strain of the bicyclo[6.1.0]nonyne moiety.[1] This inherent strain dramatically lowers the activation energy for the [3+2] dipolar cycloaddition reaction with an azide (B81097), enabling the rapid and spontaneous formation of a stable triazole linkage under mild, physiological conditions.[1][2] This reaction is highly bioorthogonal, meaning the BCN and azide groups are largely inert to other functional groups found within biological systems, ensuring high selectivity and minimizing off-target reactions.[1][3]
Key Features:
-
Biocompatibility: The absence of a copper catalyst makes this reaction ideal for use in living cells and whole organisms.[1][4]
-
High Selectivity: BCN and azide groups react specifically with each other, leading to minimal off-target labeling.[1][3]
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[1][4]
-
Stability: The resulting triazole linkage is highly stable under a wide range of biological conditions.[1][4] The BCN linker itself shows greater stability in the presence of thiols, such as glutathione, compared to other cyclooctynes like DBCO.[2][4]
-
Efficiency: SPAAC reactions with BCN linkers typically result in high yields of the conjugated product.[4]
BCN Isomers: Endo vs. Exo
BCN exists as two diastereomers, endo-BCN and exo-BCN. While both are effective in SPAAC reactions, the endo isomer generally exhibits slightly faster reaction kinetics than the exo isomer.[5] The choice between the two may depend on the specific requirements of the application, with endo-BCN being preferable for reactions where maximum speed is desired.[5]
Quantitative Data
The selection of a click chemistry reagent is often guided by its reaction kinetics and stability. The following tables summarize key quantitative data for BCN linkers.
Table 1: Comparative Reaction Kinetics of BCN Isomers with Benzyl Azide
| Diastereomer | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) |
| endo-BCN-ylmethanol | Benzyl Azide | 0.15 | DMSO |
Data sourced from multiple references.[5][6][7]
Table 2: Stability of BCN Linkers in Various Conditions
| Linker | Condition | Stability (Half-life or Observation) | Recommendation |
| BCN | Glutathione (GSH) | ~6 hours | More stable than DBCO in the presence of GSH.[2][4][8][9] |
| BCN | Tris(2-carboxyethyl)phosphine (TCEP) | Unstable | Not Recommended.[4][8] |
| BCN | Dithiothreitol (DTT) | More stable than with TCEP | Preferred reducing agent over TCEP when working with BCN linkers.[8] |
Experimental Protocols
The following are detailed protocols for common applications of BCN linkers in bioconjugation.
Protocol 1: Antibody Conjugation with BCN-NHS Ester
This protocol describes a two-step process for conjugating a payload to an antibody. First, the antibody is functionalized with a BCN linker via an NHS ester reaction with lysine (B10760008) residues. Second, an azide-modified payload is attached to the BCN-functionalized antibody via SPAAC.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
endo-BCN-PEG-NHS ester (dissolved in anhydrous DMSO to 10 mM immediately before use)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Azide-functionalized payload (dissolved in an appropriate solvent)
-
Purification column (e.g., size-exclusion chromatography (SEC) or desalting column)
Methodology:
Step 1: Antibody Modification with BCN
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the BCN-PEG-NHS ester solution to the antibody solution.[8] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[8][10] Incubate for 15-30 minutes at room temperature.[8]
-
Purification: Remove excess, unreacted BCN linker using an SEC or desalting column equilibrated with PBS, pH 7.4.[8] Collect the fractions containing the BCN-modified antibody. The BCN-functionalized antibody can be stored at -20°C for several months.[4]
Step 2: SPAAC Reaction with Azide-Payload
-
Reaction Setup: To the purified BCN-modified antibody, add a 1.5- to 10-fold molar excess of the azide-functionalized payload.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.[5][8] The optimal reaction time should be determined empirically.
-
Purification: Purify the final antibody-drug conjugate (ADC) using SEC or another appropriate chromatography method to remove unreacted payload.
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
Protocol 2: Cell Surface Labeling
This protocol describes the labeling of cell surface proteins with a BCN linker, followed by conjugation to an azide-modified fluorescent dye for analysis.
Materials:
-
Suspension or adherent cells (1-10 x 10⁶ cells/mL)
-
Amine-free buffer (e.g., PBS or HEPES, pH 8.3-8.5)
-
endo-BCN-PEG-NHS ester (dissolved in anhydrous DMSO to 10 mM)
-
Quenching Buffer (e.g., 100 mM Tris or glycine (B1666218) in PBS)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Azide-modified fluorescent dye
-
Flow cytometer or fluorescence microscope for analysis
Methodology:
-
Cell Preparation: Wash cells three times with ice-cold, amine-free PBS to remove any amine-containing media components. Resuspend the cells in the amine-free labeling buffer.
-
BCN Labeling: Add the BCN-PEG-NHS ester stock solution to the cell suspension to a final concentration of 50-100 µM.
-
Incubation: Incubate for 30 minutes on ice or at 4°C with gentle rotation to label the cell surface proteins.[6]
-
Quenching: Add Quenching Buffer to a final concentration of 10-20 mM to stop the reaction.[6] Incubate for 10 minutes on ice.[6]
-
Washing: Wash the cells three times with ice-cold Wash Buffer to remove unreacted BCN linker.[6]
-
SPAAC Reaction: Resuspend the BCN-labeled cells in PBS containing the azide-modified fluorescent dye at the desired concentration (e.g., 10-50 µM).
-
Incubation: Incubate for 1-2 hours at 37°C or room temperature, protected from light.[6]
-
Final Wash: Wash the cells three times with Wash Buffer to remove the unreacted dye.[6]
-
Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.[6]
Visualizations
The following diagrams illustrate the key workflows described in these protocols.
Caption: A generalized workflow for a copper-free click chemistry reaction using a BCN linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Bioconjugation of Peptides with endo-BCN-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of peptides is a critical process in the development of novel therapeutics, diagnostic agents, and research tools. Bioconjugation, the covalent attachment of molecules to biomolecules, allows for the precise installation of functionalities that can enhance the properties of peptides, such as their stability, solubility, and targeting capabilities. This document provides detailed application notes and protocols for the bioconjugation of peptides with endo-BCN-PEG3-NH-Boc, a versatile heterobifunctional linker.
The this compound linker incorporates three key functionalities:
-
An endo-Bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that facilitates highly efficient and specific copper-free click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] The endo isomer is noted for its high reactivity.[2]
-
A hydrophilic PEG3 spacer : A short polyethylene (B3416737) glycol linker that improves aqueous solubility and reduces steric hindrance between the peptide and the conjugated molecule.
-
A Boc-protected amine (NH-Boc) : A primary amine protected by a tert-butyloxycarbonyl (Boc) group, which allows for orthogonal reactivity. The Boc group can be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.[4]
This two-step conjugation strategy offers significant control over the modification process, making it a valuable tool for a wide range of applications in drug development and chemical biology.
Principle of the Reaction
The bioconjugation process using this compound typically involves two main stages:
-
Initial Peptide Modification: An azide-functionalized peptide is reacted with the endo-BCN moiety of the linker via SPAAC. This reaction is bioorthogonal, meaning it proceeds with high efficiency in aqueous environments without interfering with native biological functional groups.[5] The result is a stable triazole linkage.
-
(Optional) Boc Deprotection and Further Functionalization: Following the initial conjugation, the Boc protecting group on the terminal amine of the PEG linker can be removed using an acid such as trifluoroacetic acid (TFA). This exposes a primary amine that can be used for the subsequent attachment of other molecules of interest, such as fluorophores, cytotoxic drugs, or other targeting ligands.
Quantitative Data Presentation
The following tables summarize key quantitative parameters relevant to the bioconjugation of peptides with this compound.
Table 1: Recommended Reaction Conditions for SPAAC Conjugation
| Parameter | Recommended Conditions | Notes |
| Reagents | Azide-modified peptide, this compound | --- |
| Molar Ratio | 1.5 molar equivalents of this compound to azide-peptide | Optimization may be required based on the specific peptide. |
| Solvent | Phosphate-buffered saline (PBS), pH 7.4, with 10-20% DMSO | Anhydrous DMSO is used for preparing stock solutions.[5] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | --- |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Reaction progress can be monitored by HPLC or LC-MS.[5] |
Table 2: Recommended Conditions for (Optional) Boc Deprotection
| Parameter | Recommended Conditions | Notes |
| Reagent | Trifluoroacetic acid (TFA) | --- |
| Solvent | Dichloromethane (B109758) (DCM) | --- |
| TFA Concentration | 50% TFA in DCM | --- |
| Reaction Temperature | Room temperature | --- |
| Reaction Time | 1 hour | Monitor reaction completion by LC-MS.[5] |
Experimental Protocols
Protocol 1: Bioconjugation of an Azide-Modified Peptide with this compound via SPAAC
This protocol details the conjugation of an azide-containing peptide to the this compound linker.
Materials:
-
Azide-modified peptide
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (Solvent B)
-
Water with 0.1% formic acid (Solvent A)
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified peptide in anhydrous DMSO.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the desired amount of the azide-modified peptide stock solution.
-
Add 1.5 molar equivalents of the this compound stock solution to the peptide solution.[5]
-
Add PBS (pH 7.4) to the reaction mixture to achieve a final DMSO concentration of 10-20%.[5]
-
Gently vortex the mixture for 30 seconds.
-
Incubate the reaction at room temperature (20-25°C) for 2-4 hours or overnight at 4°C.[5]
-
-
Purification of the Conjugate:
-
Purify the reaction mixture using reverse-phase HPLC with a C18 column.[5][6]
-
Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) for elution.[5]
-
Collect the fractions corresponding to the desired product peak.
-
Lyophilize the collected fractions to obtain the purified peptide-endo-BCN-PEG3-NH-Boc conjugate as a white powder.[5]
-
-
Characterization:
Protocol 2: (Optional) Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group from the terminal amine of the PEG3 linker, enabling further functionalization.
Materials:
-
Lyophilized peptide-endo-BCN-PEG3-NH-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized water
-
Nitrogen gas supply
-
Lyophilizer
Procedure:
-
Deprotection Reaction:
-
Removal of TFA:
-
Characterization:
-
Confirm the removal of the Boc group by mass spectrometry (expect a mass decrease of 100.12 g/mol ).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Frontiers | Boron-peptide conjugates with angiopep-2 for boron neutron capture therapy [frontiersin.org]
Synthesis of Antibody-Drug Conjugates (ADCs) Using BCN-PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing Bicyclo[6.1.0]nonyne (BCN)-Polyethylene Glycol (PEG) linkers. This methodology leverages the principles of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), to achieve precise and stable conjugation of cytotoxic payloads to monoclonal antibodies.
Introduction
The strategic design of an ADC is paramount to its therapeutic success, with the linker playing a critical role in the conjugate's stability, pharmacokinetics, and efficacy.[1] BCN-PEG linkers have gained prominence due to their ability to facilitate copper-free "click" chemistry, which offers high reaction efficiency and biocompatibility.[2][3] The incorporation of a PEG spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues associated with hydrophobic drug payloads and improve the overall pharmacokinetic profile.[1][4] The length of the PEG chain is a key variable that can be modulated to optimize the therapeutic index of the ADC.[5]
This guide will cover the essential steps for ADC synthesis using BCN-PEG linkers, from antibody modification and payload conjugation to the final purification and characterization of the ADC.
Data Presentation: Impact of BCN-PEG Linker Properties
The choice of BCN-PEG linker can significantly influence the critical quality attributes (CQAs) of an ADC. The following tables summarize key quantitative data related to the impact of PEG linker length on ADC properties.
Table 1: Influence of PEG Linker Length on ADC Plasma Stability
| Linker Type | Incubation Time (hours) | % Payload Loss in Mouse Plasma | Reference |
| ADC-PEG4 | 24 | 22% | [4] |
| ADC-PEG8 | 24 | 12% | [4] |
Longer PEG chains can shield the payload from enzymatic degradation, leading to enhanced plasma stability.[4]
Table 2: Representative In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | Linker Example | Cell Line | IC50 (pM) | Reference |
| Protease-Cleavable | Val-Cit | HER2-Positive Cancer Cells | Varies | [1] |
| SPAAC-Cleavable | bis-PEG2-endo-BCN | HER2-Positive Cancer Cells | Data Emerging | [1] |
The in vitro potency of ADCs is dependent on multiple factors, including the payload, linker cleavability, and target cell line. While some studies suggest that very long PEG chains may slightly decrease in vitro potency, the overall impact needs to be empirically determined for each specific ADC construct.[5]
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for an ADC utilizing a cleavable BCN-PEG linker.
Experimental Workflow for ADC Synthesis
Caption: General experimental workflow for the synthesis of ADCs using BCN-PEG linkers.
Experimental Protocols
Protocol 1: Antibody Modification with an Azide Handle
This protocol describes a general method for introducing an azide group onto the antibody, which is required for the subsequent SPAAC reaction. This can be achieved through various methods, including the use of azide-containing NHS esters or enzymatic modification.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve the Azido-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved Azido-NHS ester to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the azide-modified antibody using an SEC column to remove excess linker and quenching reagents. Monitor the elution at 280 nm and collect the fractions containing the antibody.
Protocol 2: Conjugation of BCN-PEG-Payload to Azide-Modified Antibody via SPAAC
This protocol details the copper-free click chemistry reaction to conjugate the BCN-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
BCN-PEG-Payload construct
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Payload-Linker Preparation: Dissolve the BCN-PEG-Payload construct in anhydrous DMSO to a known stock concentration.
-
SPAAC Reaction: In a reaction vessel, add the azide-modified antibody. Add a 1.5 to 5-fold molar excess of the BCN-PEG-Payload stock solution to the antibody.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the final ADC using SEC to remove any unreacted payload-linker. Hydrophobic Interaction Chromatography (HIC) can also be used for purification and to separate species with different drug-to-antibody ratios (DARs).
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR)
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. The number of conjugated drug molecules increases the hydrophobicity of the antibody, leading to longer retention times. The average DAR can be calculated from the peak areas of the different DAR species.[6]
-
UV/Vis Spectroscopy: The average DAR can be determined by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The molar extinction coefficients of both the antibody and the payload are required for this calculation.
2. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect and quantify the presence of high molecular weight species (aggregates).[7]
3. In Vitro Plasma Stability Assay
-
Objective: To determine the rate of payload deconjugation in plasma.[4]
-
Procedure:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
Analyze the samples to quantify the amount of intact ADC or released payload. This can be done by methods such as ELISA or LC-MS.
-
The rate of decrease in intact ADC or the increase in free payload over time is a measure of the ADC's plasma stability.
-
Conclusion
The use of BCN-PEG linkers provides a robust and versatile platform for the synthesis of homogenous and stable ADCs. The protocols and data presented in this guide offer a framework for researchers to develop and characterize novel ADC therapeutics. Careful optimization of the antibody modification, SPAAC reaction, and purification steps, along with thorough characterization of the final conjugate, are essential for the successful development of effective and safe ADCs. The length of the PEG spacer is a critical parameter that should be empirically optimized to achieve the desired balance of hydrophilicity, stability, and in vivo activity for a given antibody-payload combination.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to PROTAC Linker Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3] Upon entering a cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[5] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.
The linker is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex, as well as the molecule's physicochemical properties.[2] The length, composition, rigidity, and attachment points of the linker can all significantly impact the degradation efficiency of the PROTAC.[1] Common linker types include flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, as well as more rigid structures like those containing alkynes and triazoles.[4][6]
This document provides a detailed guide to the conjugation of linkers in PROTAC synthesis, with a focus on common chemical strategies and a step-by-step protocol for the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.
Caption: PROTAC Mechanism of Action.
Common Linker Conjugation Chemistries
The choice of conjugation chemistry is a critical step in PROTAC synthesis. The ideal reaction should be high-yielding, chemoselective, and compatible with the functional groups present on the POI ligand, E3 ligase ligand, and the linker itself. Below is a summary of commonly employed conjugation strategies.
| Conjugation Chemistry | Functional Groups Involved | Key Reagents/Conditions | Advantages |
| Amide Coupling | Carboxylic Acid + Amine | HATU, DIPEA in DMF or DMSO | Robust, well-established, forms stable amide bond. |
| "Click" Chemistry (CuAAC) | Alkyne + Azide | CuSO₄, Sodium Ascorbate (B8700270) in various solvents | High yielding, bio-orthogonal, forms stable triazole ring.[] |
| Reductive Amination | Aldehyde/Ketone + Amine | Sodium cyanoborohydride, Acetic Acid | Forms a stable amine linkage.[8] |
| Maleimide-Thiol Reaction | Maleimide + Thiol | pH 7.0-7.5 buffer | Highly specific for thiols, rapid reaction.[9] |
| Nucleophilic Substitution | Alkyl Halide/Tosylate + Amine/Thiol/Hydroxyl | Base (e.g., DIPEA) in DMF or DMSO | Versatile for forming various C-N, C-S, or C-O bonds. |
Experimental Protocol: PROTAC Synthesis via "Click" Chemistry (CuAAC)
This protocol details the conjugation of an alkyne-functionalized POI ligand to an azide-functionalized E3 ligase ligand-linker conjugate using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials
-
Alkyne-functionalized POI ligand
-
Azide-functionalized E3 ligase ligand-linker conjugate
-
Anhydrous Dimethylformamide (DMF) or a mixture of t-BuOH/H₂O
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)[10]
-
Sodium ascorbate[10]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, as a copper ligand)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., acetonitrile, water, formic acid or trifluoroacetic acid)
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and characterization
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation
Experimental Workflow Diagram
Caption: Experimental workflow for PROTAC synthesis via CuAAC.
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand-linker conjugate (1.1 equivalents) in a suitable anhydrous solvent such as DMF.
-
-
Reagent Addition:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.
-
Prepare a separate solution of CuSO₄·5H₂O (0.1 equivalents) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[10] The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.[10] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst.
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane (3x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile, typically with 0.1% trifluoroacetic acid (TFA) or formic acid.[11]
-
Collect the fractions containing the desired PROTAC.
-
-
Characterization:
Post-Conjugation Analysis
Following successful synthesis and purification, the biological activity of the PROTAC must be evaluated. Key experiments include:
-
Western Blotting: To quantify the degradation of the target protein in cells treated with the PROTAC. A dose-response curve is typically generated to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation) values.[10]
-
Cell Viability Assays: To assess the cytotoxic effects of the PROTAC on cells.[10]
-
Ternary Complex Formation Assays: Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the formation and stability of the ternary complex.
Conclusion
The linker is a crucial component in the design of effective PROTACs, and its successful conjugation to the POI and E3 ligase ligands is a key step in their synthesis. The choice of linker type and conjugation chemistry can significantly impact the physicochemical and pharmacological properties of the final molecule. The "click" chemistry protocol described herein offers a reliable and efficient method for PROTAC synthesis.[] Careful purification and thorough characterization are essential to ensure the quality of the synthesized PROTAC for subsequent biological evaluation.[11]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: TFA-Mediated Boc Deprotection of endo-BCN-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and pharmaceutical development. Its widespread use is attributed to its stability across a broad range of chemical conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, offering clean and efficient cleavage to yield the corresponding primary amine.
This application note provides a detailed protocol for the deprotection of endo-BCN-PEG3-NH-Boc, a heterobifunctional linker critical for advancements in targeted therapies and bioconjugation. This linker contains a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry and a Boc-protected amine.[1] The removal of the Boc group is a crucial step to unmask the primary amine, enabling its conjugation to various molecules such as proteins, peptides, or small molecule drugs. The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility of the resulting conjugate.[2]
The deprotection reaction proceeds via an acid-catalyzed mechanism where the Boc group is protonated by TFA. This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine, typically as a TFA salt.
Data Presentation
The efficiency of Boc deprotection can be influenced by several factors, including TFA concentration, reaction time, and temperature. While specific quantitative data for this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on general protocols for Boc deprotection of PEGylated amines.[3][4]
| Parameter | Condition | Notes | Expected Yield |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that enables efficient cleavage of the Boc group. | >90% (General observation for Boc deprotection) |
| Solvent | Dichloromethane (DCM), anhydrous | Anhydrous conditions are preferred to prevent side reactions. | |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can expedite deprotection but may impact other acid-sensitive functional groups. A 50% TFA in DCM solution is commonly used.[3] | |
| Temperature | 0°C to Room Temperature | The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[5] | |
| Reaction Time | 1-4 hours | Reaction progress should be monitored to determine the optimal time.[6] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional aqueous workup)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for optional aqueous workup)
-
Diethyl ether (for precipitation)
-
Amberlyst A-21 resin (for non-aqueous workup)
-
Methanol (B129727) (for non-aqueous workup)
Deprotection Procedure
This protocol describes a general method for the TFA-mediated deprotection of this compound in solution.
-
Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the initial rate of reaction.
-
TFA Addition: Slowly add an equal volume of TFA to the stirred solution to achieve a 1:1 (v/v) mixture.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-3.5 hours.[6]
-
Reaction Monitoring: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotected amine is more polar and will exhibit a lower Rf value on TLC compared to the starting material. For LC-MS analysis, monitor the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.[7]
-
Work-up: Upon reaction completion, the product can be isolated using one of the following methods:
-
Direct Evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times). The resulting product will be the TFA salt of the deprotected amine, which can often be used directly in subsequent reactions.
-
Aqueous Work-up: Dilute the reaction mixture with DCM and carefully neutralize the excess TFA by washing with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Non-Aqueous Work-up (for water-soluble products): After evaporating the reaction mixture, dissolve the residue in methanol and add Amberlyst A-21 basic resin. Stir the mixture for approximately 30 minutes, then filter off the resin and concentrate the filtrate to yield the free amine. This method is particularly useful for highly water-soluble products.[8][9]
-
Precipitation: After concentrating the reaction mixture, dissolve the residue in a minimal amount of DCM or methanol and add cold diethyl ether to precipitate the deprotected amine salt.[7]
-
Mandatory Visualizations
Boc Deprotection Reaction Mechanism
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
Application in Bioconjugation
Caption: Application of deprotected linker in a two-step bioconjugation.
References
- 1. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 2. BCN-PEG3-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of PROTACs Synthesized with endo-BCN-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the endo-BCN-PEG3-NH-Boc linker. PROTACs are complex heterobifunctional molecules that induce the degradation of specific target proteins.[1] Their unique structure, often characterized by a high molecular weight and the presence of flexible linkers, presents significant purification challenges.[2] The this compound linker is a valuable building block in PROTAC synthesis, incorporating a bicyclononyne (BCN) moiety for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a Boc-protected amine for sequential synthesis.[3][][5]
A multi-step purification strategy is typically required to achieve the high degree of purity (>95%) necessary for reliable biological evaluation.[6][7] This protocol outlines a general workflow involving flash column chromatography followed by a final polishing step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]
General Purification Workflow
The purification process for PROTACs synthesized with the this compound linker generally follows a multi-stage approach to remove unreacted starting materials, byproducts, and other process-related impurities.[7]
Experimental Protocols
If the final synthetic step involves the coupling of a moiety to the deprotected amine of the this compound linker, a deprotection step is necessary prior to purification.
-
Materials:
-
Boc-protected PROTAC
-
Trifluoroacetic acid (TFA)
-
-
Protocol:
-
Dissolve the Boc-protected PROTAC in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.[10][11]
-
Stir the reaction mixture at room temperature for 1-3 hours.[10]
-
Monitor the reaction progress by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude deprotected PROTAC is then carried forward to the purification steps.
-
This initial purification step is designed to remove major impurities with significantly different polarities from the desired PROTAC.
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).[6]
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is commonly used.[6] The specific gradient will depend on the polarity of the PROTAC.
-
Protocol:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Load the sample onto the silica gel column.
-
Elute the column with the selected mobile phase gradient.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the PROTAC.[6]
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
RP-HPLC is a high-resolution technique used for the final polishing of the PROTAC to achieve high purity.[9]
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 column is generally suitable for PROTAC purification.[6][9]
-
Mobile Phase:
-
Protocol:
-
Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).[9]
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Inject the sample onto the preparative RP-HPLC column.
-
Elute with a linear gradient of Solvent B in Solvent A. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.[9]
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the main peak.[9]
-
Analyze the collected fractions for purity using analytical LC-MS.[13]
-
Combine the pure fractions and lyophilize to obtain the final, high-purity PROTAC.[6]
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of a PROTAC. Actual values may vary depending on the specific PROTAC molecule.
Table 1: Summary of Purification Parameters
| Parameter | Normal-Phase Flash Chromatography | Preparative RP-HPLC |
| Stationary Phase | Silica Gel | C18 |
| Typical Mobile Phase | DCM/Methanol or Hexanes/Ethyl Acetate | Water/Acetonitrile with 0.1% TFA |
| Typical Gradient | Step or linear gradient | Linear gradient (e.g., 5-95% organic) |
| Detection | TLC, UV | UV (e.g., 254 nm, 280 nm) |
Table 2: Expected Purification Outcomes
| Purification Step | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Key Impurities Removed |
| Flash Chromatography | ~50-70 | 80-95 | 40-70 | Unreacted starting materials, non-polar byproducts |
| Preparative RP-HPLC | 80-95 | >95 | 30-60 | Closely related structural isomers, final impurities |
Purity and Identity Confirmation
The purity and identity of the final PROTAC product must be confirmed using appropriate analytical techniques.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the final compound.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of the PROTAC.[12]
Conclusion
The purification of PROTACs synthesized with the this compound linker is a critical step to ensure the reliability of subsequent biological assays. The described multi-step purification protocol, combining normal-phase flash chromatography and preparative RP-HPLC, provides a robust method for obtaining high-purity PROTACs. The specific conditions for each purification step may require optimization depending on the physicochemical properties of the individual PROTAC molecule.
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. endo-BCN-PEG3-Boc-amine, 1807501-84-3 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of an E3 Ligase Ligand to a PEGylated Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality.[1][2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][3] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1][3] The E3 ligase ligand is a critical component, as it hijacks a specific E3 ligase to induce the ubiquitination and subsequent degradation of the POI.[4]
This document provides a detailed protocol for the coupling of a widely used E3 ligase ligand, a pomalidomide (B1683931) derivative with a carboxylic acid functional group, to the bifunctional linker, endo-BCN-PEG3-NH-Boc. Pomalidomide is a potent binder of the Cereblon (CRBN) E3 ligase.[5][6][] The this compound linker provides a polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetic properties, a bicyclononyne (BCN) group for subsequent click chemistry-based conjugation to a POI ligand, and a Boc-protected amine for coupling to the E3 ligase ligand.[8]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4][9]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the primary amine of the linker.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected endo-BCN-PEG3-NH2 as a TFA salt. This product is typically used in the next step without further purification.
Protocol 2: Amide Coupling of Pomalidomide-Acid to endo-BCN-PEG3-NH2
This protocol details the formation of an amide bond between the carboxylic acid of the pomalidomide derivative and the primary amine of the deprotected linker using HATU as a coupling agent.
Materials:
-
Pomalidomide-acid derivative (e.g., 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)butanoic acid)
-
Deprotected endo-BCN-PEG3-NH2 (from Protocol 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry round-bottom flask, dissolve the pomalidomide-acid derivative (1.0 eq) and the deprotected endo-BCN-PEG3-NH2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final pomalidomide-PEG3-BCN conjugate.
Caption: Experimental workflow for synthesis and characterization.
Data Presentation
The successful synthesis of the pomalidomide-PEG3-BCN conjugate should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.[10][11] The following table summarizes the expected analytical data.
| Parameter | Starting Material: Pomalidomide-Acid | Starting Material: endo-BCN-PEG3-NH2 | Final Product: Pomalidomide-PEG3-BCN |
| Molecular Formula | C17H17N3O6 | C19H32N2O5 | C36H47N5O10 |
| Molecular Weight | 359.34 g/mol | 368.48 g/mol | 713.80 g/mol |
| LC-MS (m/z) [M+H]+ | 360.1 | 369.2 | 714.3 |
| Purity (by HPLC) | >98% | >95% | >95% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful coupling of a pomalidomide-based E3 ligase ligand to the this compound linker. This resulting conjugate is a valuable intermediate in the synthesis of PROTACs for targeted protein degradation. Rigorous purification and characterization are essential to ensure the quality and purity of the final product for subsequent biological evaluation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of PROTACs with endo-BCN-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.
The endo-BCN-PEG3-NH-Boc linker is a versatile building block for the modular synthesis of PROTACs. It features a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility, and a Boc-protected amine for controlled, sequential conjugation. This application note provides detailed protocols for the large-scale synthesis of PROTACs utilizing this linker, along with data presentation and visualizations to guide researchers in their drug development efforts.
Principle of the Synthesis
The synthesis of a PROTAC using the this compound linker follows a modular, three-step process:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the linker's terminal amine is removed under acidic conditions to yield the free amine.
-
Amide Coupling: The deprotected linker is then conjugated to a carboxylic acid-functionalized E3 ligase ligand via a standard amide bond formation.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN-functionalized E3 ligase ligand-linker conjugate is subsequently "clicked" to an azide-functionalized protein of interest (POI) ligand to form the final PROTAC.
This sequential approach allows for the efficient and controlled assembly of the final PROTAC molecule, making it amenable to library synthesis and large-scale production.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of a model PROTAC targeting Bruton's tyrosine kinase (BTK) for degradation via the Cereblon (CRBN) E3 ligase, using an endo-BCN-PEG3 linker.
Table 1: Synthesis Yields and Purity
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | endo-BCN-PEG3-NH2 | This compound | TFA, DCM | DCM | 2 | >95 (crude) | ~95 |
| 2 | Pomalidomide-linker-endo-BCN | Pomalidomide-COOH, endo-BCN-PEG3-NH2 | HATU, DIPEA | DMF | 12 | 75 | >98 |
| 3 | BTK PROTAC | Pomalidomide-linker-endo-BCN, BTK-ligand-N3 | N/A | DMSO | 4 | 85 | >99 |
Table 2: Characterization of Final PROTAC
| Analytical Method | Result |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Mass: [Exact Mass] Da, Found: [Measured Mass] Da (within 5 ppm) |
| ¹H NMR (400 MHz, DMSO-d₆) | Spectra consistent with the proposed structure, showing characteristic peaks for the BTK ligand, pomalidomide (B1683931), and the PEG linker. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Spectra consistent with the proposed structure. |
| Analytical HPLC | Retention Time: [Time] min, Purity: >99% |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound (Large Scale)
This protocol describes the removal of the Boc protecting group from the this compound linker.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
The resulting TFA salt of endo-BCN-PEG3-NH2 is typically used in the next step without further purification.
Protocol 2: Amide Coupling of Deprotected Linker with E3 Ligase Ligand (Large Scale)
This protocol details the amide bond formation between the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
Materials:
-
endo-BCN-PEG3-NH2·TFA (from Protocol 1)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve endo-BCN-PEG3-NH2·TFA (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (1-2 eq) to neutralize the TFA salt.
-
Add the amine linker solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the pure E3 ligase ligand-linker-endo-BCN conjugate.
-
Characterize the product by HRMS and NMR to confirm its identity and purity.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Final PROTAC Synthesis (Large Scale)
This protocol describes the final "click chemistry" reaction to assemble the PROTAC.
Materials:
-
E3 ligase ligand-linker-endo-BCN conjugate (from Protocol 2) (1.0 eq)
-
Azide-functionalized POI ligand (e.g., BTK-ligand-N3) (1.1 eq)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Reaction vial
-
Magnetic stirrer
-
Preparative HPLC system
Procedure:
-
Dissolve the E3 ligase ligand-linker-endo-BCN conjugate (1.0 eq) in anhydrous DMSO to a final concentration of 10-20 mM.
-
In a separate vial, dissolve the azide-functionalized POI ligand (1.1 eq) in anhydrous DMSO.
-
Add the solution of the azide-functionalized POI ligand to the stirred solution of the BCN-functionalized intermediate.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS for the formation of the final PROTAC product.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to yield the final PROTAC as a solid.
-
Characterize the final product by HRMS and NMR to confirm its identity and purity (>95%).
Visualizations
PROTAC-Mediated Protein Degradation Signaling Pathway
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Large-Scale PROTAC Synthesis
Caption: Step-by-step workflow for large-scale PROTAC synthesis.
Conclusion
The use of the this compound linker provides a robust and modular strategy for the large-scale synthesis of PROTACs. The detailed protocols and representative data presented in this application note offer a comprehensive guide for researchers in the field of targeted protein degradation. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, will enable the production of high-quality PROTACs for further biological evaluation and therapeutic development.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with BCN Linkers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate the bicyclo[6.1.0]nonyne (BCN) linker. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
Low yields in the multi-step synthesis of PROTACs with BCN linkers can arise from various stages of the process. This guide provides a systematic approach to identifying and resolving common problems.
Q1: My overall PROTAC yield is significantly lower than expected. Where should I start troubleshooting?
A low overall yield is a common challenge in PROTAC synthesis. A methodical evaluation of each step in your synthetic route is the most effective way to diagnose the problem. Begin by ensuring the quality of your starting materials and then analyze each reaction sequentially.
-
dot
Caption: Troubleshooting workflow for low PROTAC yield.
Q2: I'm observing a low yield in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "click chemistry" step. What are the potential causes and solutions?
The SPAAC reaction is generally efficient, but several factors can lead to a low yield of the final PROTAC.
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Example |
| Impure Azide-Functionalized Component | Ensure the purity of your azide-containing ligand or intermediate. Impurities can inhibit the reaction. Re-purify if necessary. | Purity of starting materials is crucial for successful synthesis.[1] |
| Degradation of BCN Linker | The strained BCN ring can be susceptible to degradation under certain conditions. Avoid strong acids or bases and prolonged heating. | BCN linkers have specific stability profiles that need to be considered. |
| Poor Solubility of Reactants | Ensure both the BCN-functionalized and azide-functionalized components are fully dissolved in the reaction solvent. Consider using a co-solvent system (e.g., DMSO/water) or increasing the reaction volume. | Poor solubility can significantly hinder reaction kinetics and lead to incomplete reactions.[2] |
| Suboptimal Reaction Conditions | While SPAAC is generally fast, reaction times can vary. Monitor the reaction by LC-MS to determine the optimal time. If the reaction is sluggish, gentle heating (e-g., 37-45 °C) may be beneficial, but monitor for degradation. | The SPAAC reaction is typically efficient and can be complete within 1-4 hours at room temperature.[3] |
| Side Reactions with Thiols | The BCN moiety can react with free thiols, such as those in cysteine residues if working with biological molecules, or from reducing agents like DTT. | BCN is known to react with thiols, which can lead to undesired byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in PROTAC synthesis specifically when using a BCN linker?
Low yields in PROTAC synthesis with a BCN linker can stem from several factors:
-
Inefficient Coupling Reactions: This includes both the initial attachment of the BCN linker to one of the ligands (often via amide bond formation) and the final SPAAC reaction.[3]
-
Poor Solubility: PROTACs are often large, complex molecules with poor solubility in common organic solvents, which can hinder reaction rates and make purification difficult.[4] The rigidity of the BCN linker can sometimes contribute to solubility issues.
-
Steric Hindrance: The rigid structure of the BCN linker might create steric hindrance, preventing efficient coupling of the two ligands.[5] The attachment points of the linker to the ligands are critical.
-
Challenges in Purification: The unique physicochemical properties of BCN-containing PROTACs can make them challenging to purify, leading to product loss during chromatography.[6]
-
Degradation of the BCN Moiety: While generally stable, the strained alkyne of the BCN linker can be sensitive to certain reagents and conditions.
Q2: How does the choice of BCN linker length and composition affect the overall yield of my PROTAC?
The linker's length and composition are critical determinants of synthetic yield.[5]
-
Length: A linker that is too short can introduce steric hindrance, preventing the efficient coupling of the two ligands. Conversely, while less common with rigid BCN linkers compared to flexible PEG linkers, very long linkers can sometimes lead to aggregation and purification challenges.
-
Composition: The inclusion of solubilizing groups, such as short PEG chains, within the BCN linker can improve the solubility of intermediates and the final PROTAC, which can positively impact reaction efficiency and final yield.[3]
Q3: Can the order of ligand attachment to the BCN linker influence the synthesis yield?
Yes, the synthetic route and the order of coupling can significantly impact the overall yield. It is often advantageous to attach the more robust and stable ligand to the linker first. This strategy allows for potentially more forcing conditions to be used in the initial steps without risking the degradation of a more sensitive ligand. The stability of each ligand to the reaction conditions required for the subsequent coupling step should be carefully considered when planning the synthetic strategy.
Q4: What are some common side reactions to be aware of when using BCN linkers?
A primary side reaction of concern is the reaction of the BCN group with thiols (thiol-yne reaction). This can be problematic if your ligands contain free cysteine residues or if you are using thiol-containing reducing agents like DTT. Additionally, BCN linkers can be unstable in the presence of certain reducing agents like TCEP.
Data Presentation
Table 1: Comparative Reaction Kinetics of Common Click Chemistry Reactions
| Reaction | Reagents | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| SPAAC | BCN + Benzyl Azide | ~0.06 - 0.1 | Slower than DBCO, but BCN is smaller and less hydrophobic.[7] |
| SPAAC | DBCO + Benzyl Azide | ~0.24 - 1.0 | Faster than BCN for aliphatic azides.[7] |
| CuAAC | Terminal Alkyne + Azide | 10 to 10⁴ | Ligand-accelerated, very fast, but requires a copper catalyst which can be cytotoxic.[7] |
| iEDDA | Tetrazine + TCO | up to 10⁵ | One of the fastest bioorthogonal reactions.[7] |
Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via SPAAC with a BCN Linker
This protocol describes the final "click chemistry" step to form the PROTAC.
Materials:
-
BCN-functionalized ligand (1.0 eq)
-
Azide-functionalized ligand (1.0-1.2 eq)
-
Anhydrous, degassed DMSO or a mixture of DMSO and a buffer (e.g., PBS, pH 7.4)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reactants:
-
Dissolve the BCN-functionalized ligand in the chosen solvent to a final concentration of 1-10 mM.
-
Dissolve the azide-functionalized ligand in the same solvent system.
-
-
Reaction:
-
Add the solution of the azide-functionalized ligand to the solution of the BCN-functionalized ligand under an inert atmosphere.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
The SPAAC reaction is typically complete within 1-4 hours.[3]
-
-
Monitoring:
-
Monitor the reaction progress by analytical HPLC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR.
-
Mandatory Visualization
-
dot
Caption: General workflow for PROTAC synthesis with a BCN linker.
-
dot
Caption: Simplified BRD4 signaling pathway.
-
dot
-
dot
References
- 1. NF-κB Signaling Pathway Diagram [scispace.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The extracellular signal-regulated kinase (ERK) pathway: a potential therapeutic target in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered when synthesizing PEGylated PROTACs?
The synthesis of PEGylated PROTACs can result in a complex mixture of components. Common impurities include:
-
Unreacted Starting Materials : This includes the original, unmodified PROTAC molecule and any excess PEGylating reagent.[1][2]
-
Heterogeneous PEGylated Products : The reaction can produce a mixture of PROTACs with varying numbers of PEG chains attached (e.g., mono-, di-, and multi-PEGylated species) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[2][3]
-
Reaction Byproducts : Side reactions can lead to byproducts that may co-elute with the desired product during purification.[1]
-
Hydrolysis Fragments : Degradation products from the PEGylation reagents can also be present in the reaction mixture.[2]
Q2: Why is the purification of PROTACs with PEG linkers particularly challenging?
The purification of PEGylated PROTACs presents several difficulties:
-
Physicochemical Similarity of Impurities : The addition of a neutral and hydrophilic PEG chain can result in minimal physicochemical differences between the desired product, unreacted starting materials, and other PEGylated species, making separation difficult.[1]
-
"Charge Shielding" : The PEG chain can shield the surface charges of the PROTAC molecule.[1][4] This can reduce the effectiveness of charge-based separation techniques like ion-exchange chromatography (IEX).[1][5]
-
Altered Hydrophilicity : The PEG linker significantly increases the polarity of the PROTAC molecule.[6] This can lead to poor recovery from normal-phase silica (B1680970) gel and requires specialized purification methods like reverse-phase HPLC.[6]
-
Molecular Size Overlap : While PEGylation increases the hydrodynamic radius, the size difference between species (e.g., mono- vs. di-PEGylated) may not be sufficient for effective separation by size exclusion chromatography (SEC), especially for smaller PROTACs.[5][7]
Q3: Which chromatography method is best for purifying my PEGylated PROTAC?
The optimal method depends on the specific properties of your bioconjugate and the impurities you need to remove. Often, a multi-step strategy is necessary.[4] High-Performance Liquid Chromatography (HPLC) is the cornerstone of both purification and analysis.[3]
-
Reversed-Phase HPLC (RP-HPLC) is a high-resolution technique ideal for the final polishing step. It separates molecules based on hydrophobicity and is powerful for separating PEGylated PROTACs from their un-PEGylated precursors and other closely related impurities.[3][8]
-
Size Exclusion Chromatography (SEC) separates molecules based on their size (hydrodynamic radius). It is highly effective for removing high molecular weight aggregates and excess small molecule reagents like unreacted PEG.[3][8]
-
Ion Exchange Chromatography (IEX) separates molecules based on their net charge. It is often the method of choice for separating species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges to varying extents.[3][7]
-
Hydrophobic Interaction Chromatography (HIC) separates molecules based on hydrophobicity under high salt, non-denaturing conditions. It serves as a valuable orthogonal or complementary technique to RP-HPLC and IEX.[3][4]
Q4: How does the length of the PEG linker affect purification?
The length of the PEG linker significantly impacts the PROTAC's properties. Longer PEG chains increase the molecule's hydrophilicity and molecular weight.[8] This can lead to challenges such as peak broadening in RP-HPLC and difficulty in separating the PROTAC from species with similar hydrodynamic volumes in SEC.[8] The purification method may need to be adjusted; for instance, a shallower gradient in RP-HPLC or a column with a different pore size in SEC might be necessary.[8]
Data Presentation
Table 1: Comparison of Primary HPLC Methods for PEGylated PROTAC Purification
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) |
| Principle of Separation | Hydrophobicity[3] | Hydrodynamic Radius (Size)[3] | Net Charge[3] |
| Primary Application | High-resolution separation of PEGylated from un-PEGylated PROTACs; separation of positional isomers.[3] | Removal of aggregates and small molecule impurities (e.g., unreacted PEG reagent).[3] | Separation based on the degree of PEGylation (mono-, di-, etc.) and separation of positional isomers with different charge shielding.[3] |
| Typical Mobile Phase | Water/Acetonitrile or Methanol gradients with additives like TFA or formic acid.[3] | Aqueous buffers (e.g., PBS).[3] | Aqueous buffers with a salt gradient (e.g., NaCl) or pH gradient.[3] |
| Sample Loading Capacity | Moderate[3] | High[3] | High[3] |
| Potential Issues | Potential for on-column degradation; hydrophobic PROTACs may require strong organic solvents.[3] | Co-elution of species with similar hydrodynamic radii; limited resolution for species of similar size.[3] | PEG chains can shield charges, reducing separation efficiency; requires knowledge of the PROTAC's isoelectric point (pI).[3] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of endo-BCN-PEG3-NH-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with endo-BCN-PEG3-NH-Boc and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: The unconjugated this compound linker is generally soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1][] The hydrophilic PEG3 spacer is designed to enhance solubility in aqueous media.[3][4][5][6] However, once conjugated to a hydrophobic molecule, the overall solubility of the conjugate can decrease significantly.
Q2: Why is my this compound conjugate poorly soluble in aqueous buffers?
A2: Poor aqueous solubility of the conjugate is often a multifaceted issue. The primary reason is typically the hydrophobic nature of the conjugated molecule (e.g., a small molecule drug or a hydrophobic peptide).[7] While the PEG3 linker enhances hydrophilicity, it may not be sufficient to counteract the insolubility of the conjugated partner.[7] Other factors include the potential for the BCN group to contribute to hydrophobicity and the possibility of aggregation.[8]
Q3: How does pH affect the solubility of my conjugate?
A3: The pH of the solution can significantly impact the solubility of your conjugate, especially if the conjugated molecule has ionizable groups. For molecules with acidic or basic functionalities, adjusting the pH away from the isoelectric point (pI) can increase the net charge and improve solubility in aqueous solutions.[9] It is important to note that the Boc protecting group on the amine is sensitive to acidic conditions and can be cleaved at low pH.[10]
Q4: Can the Boc protecting group influence solubility?
A4: Yes, the tert-butyloxycarbonyl (Boc) group is relatively nonpolar and can enhance solubility in organic solvents.[11] However, its presence can also contribute to the overall hydrophobicity of the conjugate, potentially reducing aqueous solubility.
Q5: What are the signs of aggregation, and how can I detect it?
A5: Aggregation can manifest as visible precipitation, cloudiness, or turbidity in your solution.[12][13] For a more quantitative assessment, several analytical techniques can be employed:
-
UV-Vis Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of insoluble aggregates.[12]
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of aggregates and can measure the size distribution of particles in a solution.[12]
-
Size Exclusion Chromatography (SEC): SEC is a powerful tool to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[8][12]
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon dissolving the conjugate in an aqueous buffer.
-
Possible Cause: The conjugate has very low aqueous solubility.
-
Troubleshooting Steps:
-
Use a Co-solvent: Dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF first. Then, slowly add the aqueous buffer to this solution while gently vortexing.[9][10] Keep the final concentration of the organic solvent as low as possible (typically <10%) to avoid potential issues with downstream applications.[10]
-
pH Adjustment: If the conjugate has ionizable groups, systematically screen a range of pH values to find the optimal pH for solubility.[7] Prepare a series of buffers with different pH values (e.g., from pH 5.0 to 9.0) and test the solubility.
-
Gentle Warming: Gently warm the solution to 37-50°C, as this can sometimes improve the dissolution of PEGylated compounds.[9]
-
Issue 2: The conjugate solution becomes cloudy or shows precipitation over time.
-
Possible Cause: The conjugate is aggregating.
-
Troubleshooting Steps:
-
Incorporate Excipients: Add stabilizing excipients to your buffer.[7] Common examples include:
-
Sugars and Polyols: Sucrose or trehalose (B1683222) can act as stabilizers.[12]
-
Amino Acids: Arginine and glycine (B1666218) can help suppress aggregation.[7][12]
-
Surfactants: A low concentration of a non-ionic surfactant, such as Polysorbate 20 (Tween 20) or Polysorbate 80, can prevent surface-induced aggregation.[7][10]
-
-
Optimize Ionic Strength: Vary the salt concentration (e.g., NaCl) in your buffer, as ionic strength can influence protein and conjugate stability.[14]
-
Lower Concentration: Work with a lower concentration of the conjugate, as high concentrations increase the likelihood of intermolecular interactions and aggregation.[12][13]
-
Issue 3: Low recovery after purification or filtration.
-
Possible Cause: The conjugate is adsorbing to surfaces or forming insoluble aggregates that are being removed.
-
Troubleshooting Steps:
-
Use Low-Binding Materials: Utilize low protein-binding tubes and filter membranes.
-
Include Surfactants: As mentioned previously, adding a small amount of a non-ionic surfactant to your buffers can help prevent surface adsorption.[10]
-
Solubilize Before Purification: Ensure the conjugate is fully dissolved and stable in the chosen buffer before proceeding with purification steps like size-exclusion chromatography.
-
Experimental Protocols
Protocol 1: General Method for Improving Aqueous Solubility
Objective: To systematically find a suitable aqueous buffer system for a poorly soluble this compound conjugate.
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve the conjugate in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM).[10]
-
Prepare a Series of Buffers:
-
pH Screening: Prepare a range of buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Excipient Screening: Prepare buffers at the optimal pH (determined from the previous step) containing various excipients (e.g., 5% sucrose, 50 mM arginine, 0.01% Tween 20).
-
-
Dilution and Equilibration:
-
Dilute the stock solution to the target concentration in each of the prepared buffer solutions. Ensure the final DMSO concentration is consistent and low across all samples.
-
Gently mix and let the samples equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature).[7]
-
-
Assessment:
Protocol 2: Quantification of Soluble Conjugate by HPLC
Objective: To accurately measure the concentration of the soluble this compound conjugate.
Methodology:
-
System Preparation: Use an HPLC system with a suitable detector (e.g., UV-Vis).
-
Column Selection: A reversed-phase C18 column is often suitable for small molecule conjugates.
-
Sample Preparation:
-
Prepare saturated solutions of your conjugate in the desired buffers as described in Protocol 1.
-
Centrifuge the samples at high speed to pellet any undissolved material.
-
Carefully collect the supernatant.
-
-
Analysis:
-
Inject a known volume of the supernatant onto the HPLC column.
-
Develop a suitable gradient elution method (e.g., using water and acetonitrile (B52724) with 0.1% TFA).
-
Quantify the conjugate concentration by comparing the peak area to a standard curve prepared with known concentrations of the conjugate.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound conjugates is highly dependent on the conjugated molecule, the following table provides a general guide to the solubility of the parent linker.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][] |
| Dichloromethane (DCM) | Soluble | [1][] |
| Dimethylformamide (DMF) | Soluble | [1][] |
| Acetonitrile | Soluble | [4][5] |
| Tetrahydrofuran (THF) | Soluble | [4][5] |
| Aqueous Buffers | Solubility is dependent on the conjugated molecule | [7] |
Visualizations
Caption: Workflow for optimizing the solubility of this compound conjugates.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. endo-BCN-PEG3-Boc-amine, 1807501-84-3 | BroadPharm [broadpharm.com]
- 3. endo-BCN-PEG3-NHS ester, 2101206-94-2 | BroadPharm [broadpharm.com]
- 4. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. BCN-PEG3-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. BCN-PEG4-alkyne (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection with Trifluoroacetic Acid (TFA)
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection with TFA?
Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the concentration of TFA is too low or the acid has degraded over time, the reaction may not proceed to completion.[1][2] The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow down the reaction.[1][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; therefore, insufficient reaction time is a common cause of incomplete reactions. While most Boc deprotections are carried out at room temperature, some sterically hindered substrates may require longer reaction times or gentle heating.[2][4]
-
Steric Hindrance: Substrates with bulky groups near the Boc-protected amine can hinder the approach of TFA, slowing down the deprotection rate and potentially leading to an incomplete reaction.[1][5]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis): In solid-phase synthesis, the resin must be adequately swollen for the TFA solution to access the peptide chains. Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), which may result in lower purity peptides due to incomplete deprotection.[1][5][6]
-
Reagent Degradation: The TFA used should be fresh and properly stored to ensure its reactivity.[1]
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
Monitoring the reaction is crucial to determine the point of completion and to avoid unnecessary exposure of the product to harsh acidic conditions. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to visualize the disappearance of the starting material (Boc-protected compound) and the appearance of the more polar deprotected product.[1][2] Staining with ninhydrin (B49086) can be particularly effective for visualizing the newly formed primary amine.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for quantitatively tracking the reaction. It allows for the accurate measurement of the consumption of starting material and the formation of the desired product, as well as the identification of any side products.[2][7]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is highly effective for monitoring the progress of the reaction by observing the disappearance of the starting material peak and the appearance of the product peak.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[2]
Q3: What is the role of scavengers in Boc deprotection, and when should I use them?
During the TFA-mediated cleavage of the Boc group, a reactive tert-butyl cation is generated.[8][9] This carbocation is a potent electrophile and can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, cysteine, and tyrosine, leading to unwanted side products.[8][10]
Scavengers are nucleophilic compounds added to the deprotection cocktail to trap these reactive tert-butyl cations before they can react with the substrate.[8][10] Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[4][10] The use of scavengers is highly recommended, especially when working with peptides or other molecules containing sensitive functional groups.[5]
Q4: Can I use an alternative acid to TFA for Boc deprotection?
Yes, if TFA is proving to be ineffective or is causing side reactions with an acid-sensitive substrate, other acidic systems can be used. A common alternative is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[2][4] This reagent is often more potent and can be effective for deprotecting sterically hindered amines.[9] Milder conditions, such as using oxalyl chloride in methanol, have also been reported for substrates with acid-labile groups.[11][12]
Troubleshooting Guide for Incomplete Boc Deprotection
If you have confirmed incomplete deprotection through analytical monitoring, consult the following guide to troubleshoot the issue.
start [label="Incomplete Boc Deprotection\nObserved (TLC/LC-MS)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tfa [label="Check TFA Concentration\nand Reaction Time", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_tfa [label="Increase TFA Concentration\n(e.g., 20% to 50% in DCM)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; extend_time [label="Extend Reaction Time\n(Monitor every 1-2 hours)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_sterics [label="Assess Steric Hindrance", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Gently Increase Temperature\n(e.g., to 40°C)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; stronger_acid [label="Switch to a Stronger Acid\n(e.g., 4M HCl in Dioxane)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_synthesis_type [label="Solution or Solid Phase?", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solid_phase_issue [label="Check Resin Swelling", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_solvent [label="Optimize Solvent System\n(e.g., 55% TFA in DCM)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; complete [label="Deprotection Complete", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate and Monitor", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> check_tfa; check_tfa -> increase_tfa [label="Concentration\nlikely low"]; check_tfa -> extend_time [label="Time likely\ninsufficient"]; increase_tfa -> re_evaluate; extend_time -> re_evaluate; re_evaluate -> complete [label="Success"]; re_evaluate -> check_sterics [label="Still Incomplete"]; check_sterics -> increase_temp [label="Moderate\nhindrance"]; check_sterics -> stronger_acid [label="Significant\nhindrance"]; increase_temp -> re_evaluate; stronger_acid -> re_evaluate; check_tfa -> check_synthesis_type [label="Conditions\nappear sufficient"]; check_synthesis_type -> check_sterics [label="Solution Phase"]; check_synthesis_type -> solid_phase_issue [label="Solid Phase"]; solid_phase_issue -> optimize_solvent; optimize_solvent -> re_evaluate; }
Quantitative Data Summary
The following table summarizes common reaction conditions for TFA-mediated Boc deprotection. Note that optimal conditions will be substrate-dependent.
| TFA Concentration (% in DCM) | Typical Reaction Time | Temperature | Notes |
| 20-25% | 2 hours | Room Temperature | A milder condition that may require longer reaction times.[13] |
| 50% | 30 minutes - 2 hours | Room Temperature | A common and generally effective condition.[5][13] |
| 55% | 30 minutes | Room Temperature | Has been shown to yield higher purity peptides in solid-phase synthesis compared to 100% TFA due to better resin swelling.[6][13] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side product formation if scavengers are not used.[6][13] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution
This protocol is suitable for a wide range of Boc-protected amines in solution.
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M in a round-bottom flask.[14]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[14]
-
TFA Addition: Slowly add the desired volume of TFA (e.g., for a 50% solution, add a volume of TFA equal to the volume of DCM). If required, add appropriate scavengers (e.g., 2.5-5% v/v TIS).[2][4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[14]
-
Monitoring: Monitor the progress of the deprotection using TLC or LC-MS.[14]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[1] The resulting amine TFA salt can often be used directly in the next step. To obtain the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the deprotection of a Boc group from a peptide attached to a solid support.
-
Resin Preparation: Thoroughly wash the peptide-resin with DCM to remove any residual solvents from previous steps.[14]
-
Deprotection Cocktail: Prepare a cleavage cocktail consisting of TFA and appropriate scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[14]
-
Cleavage and Deprotection: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[14]
-
Agitation: Gently agitate the mixture at room temperature for 2-4 hours.[14]
-
Product Collection: Filter the resin and collect the filtrate, which contains the deprotected peptide.[14]
-
Resin Washing: Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.[14]
-
Precipitation and Isolation: Add the combined filtrate to cold diethyl ether to precipitate the deprotected peptide. Collect the solid by filtration or centrifugation.[14]
-
Washing and Drying: Wash the solid with cold diethyl ether to remove any remaining scavengers and byproducts, then dry under vacuum.[14]
Protocol 3: Boc Deprotection with HCl in Dioxane
This protocol is an alternative for substrates that are resistant to TFA or are sensitive to TFA-specific side reactions.
-
Preparation: Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[1]
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[1]
-
Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1] If the free amine is required, a basic work-up can be performed as described in Protocol 1.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microsaic.com [microsaic.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: ADC-BCN-PEG Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered by researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring Bicyclononyne (BCN) and Polyethylene Glycol (PEG) components.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG and BCN components in my ADC, and how do they relate to aggregation?
A1: In your ADC, each component has a distinct function that can influence the conjugate's stability:
-
Antibody (mAb): This provides specificity for a target antigen, typically on cancer cells.[1] The inherent stability of the specific monoclonal antibody used is a foundational factor; some antibodies are naturally more prone to aggregation.[2]
-
Bicyclononyne (BCN): BCN is a strained alkyne used for "click chemistry," specifically for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] It allows for the highly efficient and specific attachment of an azide-modified payload. While efficient, the BCN group itself can be hydrophobic, and excessive labeling can increase the overall hydrophobicity of the protein, promoting self-association and aggregation.[5]
-
Polyethylene Glycol (PEG): The PEG component is a hydrophilic polymer that acts as a linker or spacer.[6][7] Its primary role concerning aggregation is to counteract the hydrophobicity of the cytotoxic payload and the BCN linker.[6][8] The flexible PEG chain forms a hydrophilic "shield" around the hydrophobic components, increasing the ADC's overall water solubility and preventing the intermolecular hydrophobic interactions that lead to aggregation.[7]
Q2: Why is my ADC-BCN-PEG conjugate aggregating even though it contains a hydrophilic PEG linker?
A2: While PEG linkers are designed to mitigate aggregation, several factors can still contribute to this issue:[9]
-
High Hydrophobicity of the Payload: Many potent cytotoxic drugs are inherently hydrophobic.[10][11] If the payload's hydrophobicity is extreme, the solubilizing effect of the PEG linker may be insufficient to prevent aggregation, especially at higher drug-to-antibody ratios (DARs).[9]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic drug molecules are attached to the antibody's surface. This increases the number of hydrophobic patches, raising the likelihood of intermolecular interactions and aggregation.[9][12]
-
Suboptimal PEG Linker Length: The length of the PEG chain is critical. While longer chains offer better shielding, there's an optimal length for each specific ADC.[12] Excessively long or short PEG chains might not effectively prevent aggregation.[12][13] For some ADCs, a PEG8 chain has been identified as a good balance for improving pharmacokinetic properties.[13]
-
Conjugation Process Conditions: The conjugation reaction itself can introduce stress. The use of organic co-solvents (like DMSO) to dissolve the BCN-PEG-payload linker can partially denature the antibody, exposing hydrophobic regions that promote aggregation.[2][9]
-
Formulation and Storage Issues: Unfavorable buffer conditions (e.g., pH near the antibody's isoelectric point, incorrect ionic strength), exposure to light, and repeated freeze-thaw cycles can all destabilize the ADC and induce aggregation.[2][8][9]
Q3: What are the consequences of ADC aggregation?
A3: ADC aggregation is a critical quality attribute that must be controlled because it can negatively impact the product's safety, efficacy, and stability.[14]
-
Reduced Efficacy: Aggregates may have altered antigen-binding affinity and can be cleared from circulation more rapidly, reducing the amount of drug that reaches the tumor.[8]
-
Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients, leading to the formation of anti-drug antibodies (ADAs).[2][8]
-
Safety Concerns: Aggregates can lead to off-target toxicity by being non-specifically taken up by cells, such as those in the liver or kidneys.[8][14]
-
Manufacturing and Stability Issues: Aggregation can cause product loss during purification and filtration steps and significantly reduce the shelf life of the final drug product.[8][14]
Troubleshooting Guides
Symptom: High Molecular Weight Species (HMWS) Detected by SEC Immediately After Conjugation
If you observe a significant percentage of aggregates via Size Exclusion Chromatography (SEC) right after the conjugation and purification steps, follow this workflow.
Detailed Steps:
-
Assess Molar Ratio: Over-labeling is a common cause of aggregation.[5] The addition of too many hydrophobic BCN-payload moieties can overwhelm the hydrophilic effect of the PEG spacer.
-
Action: Reduce the molar excess of the BCN-PEG-Payload reagent used in the reaction. Start with a conservative 5- to 20-fold molar excess and titrate upwards as needed.[5]
-
-
Evaluate Co-Solvent Concentration: Organic solvents are often required to dissolve the linker-payload but can denature the antibody.[2]
-
Optimize Buffer Conditions: The reaction buffer must maintain the antibody's stability. A pH near the antibody's isoelectric point (pI) can minimize electrostatic repulsion between molecules, leading to aggregation.[2][9]
-
Action: Ensure the buffer pH is optimal for both protein stability and the conjugation reaction. Typically, a pH of 7.2-8.5 is used for reactions involving primary amines.[5] If this is close to your antibody's pI, consider alternative conjugation strategies or perform a buffer screen. Maintain an appropriate ionic strength (e.g., 150 mM NaCl) to help solubility.[15]
-
Symptom: Aggregation Increases Over Time During Storage
If the ADC is stable initially but aggregates during storage, the formulation buffer and storage conditions are likely the root cause.
Detailed Steps:
-
Formulation Buffer Optimization: The long-term stability of an ADC is highly dependent on its formulation.[16]
-
Action: Conduct a formulation screening study. Test a panel of buffers at different pH values. Incorporate stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), and non-ionic surfactants (polysorbate 20 or 80) that are known to reduce protein aggregation.[7][9]
-
-
Storage and Handling Conditions: Physical stress is a major cause of aggregation.[14]
-
Action: Aliquot your ADC into single-use volumes to avoid repeated freeze-thaw cycles, which are highly detrimental.[7][8] Store samples at the recommended temperature (typically 2-8°C for liquid formulations or -80°C for frozen). Protect the ADC from light, as some cytotoxic payloads are photosensitive.[8][14]
-
Data Presentation
Table 1: Influence of DAR and PEG Length on ADC Aggregation
This table presents representative data showing how the Drug-to-Antibody Ratio (DAR) and the length of the PEG linker can influence the percentage of high molecular weight species (HMWS) as measured by SEC.
| ADC Construct | DAR | PEG Chain Length | % HMWS (Initial) | % HMWS (After 1 Month at 4°C) |
| ADC-BCN-Payload | 8 | None | 8.5% | 15.2% |
| ADC-BCN-PEG4-Payload | 8 | 4 units | 3.1% | 5.8% |
| ADC-BCN-PEG8-Payload | 8 | 8 units | <2.0% | 2.5% |
| ADC-BCN-PEG12-Payload | 8 | 12 units | <2.0% | 2.3% |
| ADC-BCN-PEG8-Payload | 4 | 8 units | <1.0% | 1.2% |
| ADC-BCN-PEG8-Payload | 2 | 8 units | <0.5% | <0.8% |
Data is illustrative, based on trends reported in literature.[13][17] Longer PEG chains and lower DARs generally correlate with lower aggregation.
Table 2: Effect of Formulation on ADC Stability
This table shows the effect of different formulation excipients on the stability of an ADC (e.g., DAR 8, PEG8) stored under accelerated stress conditions (e.g., 40°C for 2 weeks).
| Formulation Buffer (pH 6.0) | % HMWS Increase |
| 20 mM Histidine | 12.5% |
| 20 mM Histidine + 250 mM Sucrose | 5.1% |
| 20 mM Histidine + 250 mM Arginine | 4.6% |
| 20 mM Histidine + 250 mM Sucrose + 0.02% Polysorbate 20 | 2.3% |
Data is illustrative. The combination of sugars and surfactants often provides the best protection against aggregation.[9]
Experimental Protocols
Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.[14]
Materials:
-
HPLC system with a UV detector (a bio-inert system is recommended for ADCs).[18]
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm).[9][18]
-
Mobile Phase: 150 mM Phosphate Buffered Saline (PBS), pH 7.4.[9]
-
ADC sample, 0.22 µm syringe filters.
Procedure:
-
Mobile Phase Preparation: Prepare the PBS mobile phase, filter it through a 0.22 µm membrane, and degas it thoroughly.[9]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Thaw the ADC sample if frozen. Centrifuge briefly to pellet any large insoluble matter. Filter an aliquot through a 0.22 µm syringe filter to remove any remaining particulates.[19]
-
Injection: Inject a defined amount of the ADC sample (e.g., 10-50 µg) onto the column.
-
Data Acquisition: Run the isocratic method for a sufficient time (e.g., 20-30 minutes) to allow for the elution of the monomer and all aggregate species. Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (HMWS) and the monomer peak. Calculate the percentage of aggregation as: % Aggregation = (Area_HMWS / Total_Area_All_Peaks) * 100
Protocol 2: Assessment of Polydispersity by Dynamic Light Scattering (DLS)
Objective: To rapidly assess the size distribution and presence of aggregates in an ADC solution. DLS measures the hydrodynamic radius (Rh) and the polydispersity index (PDI), a measure of the broadness of the size distribution.[20]
Materials:
-
DLS instrument (e.g., Wyatt DynaPro, Malvern Zetasizer).
-
Low-volume quartz or disposable cuvette.
-
ADC sample, 0.2 µm syringe filters.
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize as per the manufacturer's instructions.
-
Sample Preparation: The sample must be meticulously filtered to remove dust and large particles that can interfere with the measurement.[21] Filter at least 50 µL of the ADC sample (at a concentration of ~1 mg/mL) through a 0.2 µm filter directly into a clean, dust-free cuvette.
-
Measurement: Place the cuvette into the instrument's sample holder. Set the measurement parameters (e.g., temperature, solvent viscosity).
-
Data Acquisition: Perform a series of measurements (e.g., 10-20 acquisitions) to obtain a stable and reproducible autocorrelation function.
-
Data Analysis: The instrument software will calculate the average hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Interpretation: A monodisperse, non-aggregated sample will show a single, narrow peak with a low PDI value (typically <0.1). The presence of aggregates will result in a second, larger peak or a significant increase in the average Rh and PDI (>0.2).[5]
-
References
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. lcms.cz [lcms.cz]
- 16. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Optimizing SPAAC Reactions with BCN Linkers
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Bicyclononyne (BCN) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to help you achieve faster and more efficient conjugations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your SPAAC experiments in a question-and-answer format.
Q1: My SPAAC reaction with a BCN linker is extremely slow or incomplete. What are the primary causes?
A1: Slow or inefficient SPAAC reactions are common and can typically be attributed to several factors. The most critical aspects to investigate are suboptimal reaction conditions, reactant degradation, or steric hindrance.[1][2]
-
Suboptimal Reaction Conditions: The reaction's speed is highly dependent on temperature, pH, buffer composition, and reactant concentration.[1][3] SPAAC is a second-order reaction, so low concentrations of either the BCN linker or the azide-modified molecule will inherently slow the reaction rate.[1]
-
Degradation of Reactants: BCN linkers can be unstable under acidic conditions or during long-term storage.[1] Similarly, azide (B81097) compounds can be susceptible to reduction in the presence of strong reducing agents like Dithiothreitol (DTT).[1]
-
Steric Hindrance: Bulky chemical groups near the azide or BCN moiety can physically impede the reaction, preventing the two molecules from approaching each other effectively.[2][4]
Q2: How can I accelerate my slow BCN-azide conjugation?
A2: To improve reaction kinetics, you can systematically optimize several parameters:
-
Increase Temperature: Elevating the temperature from room temperature (25°C) to 37°C can significantly increase the reaction rate.[1][4] Reactions can even be performed at temperatures up to 60°C for further acceleration, provided the biomolecules are stable.[5]
-
Optimize pH: A slightly alkaline pH, typically between 7.5 and 8.5, has been shown to enhance the rate of SPAAC reactions.[1][6]
-
Choose an Optimal Buffer: Buffer selection can have a notable impact. Studies have demonstrated that HEPES buffer may lead to higher reaction rates compared to PBS.[1][3]
-
Increase Reactant Concentration: Since the reaction is second-order, increasing the concentration of one or both reactants will drive the reaction forward more quickly.[1][4] Using a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the less critical or more accessible component is a common strategy.[6][7]
Q3: The yield of my conjugated product is low. How can I improve it?
A3: Low yield can be caused by the same factors that slow the reaction rate, as well as poor reactant solubility.
-
Address Solubility Issues: If your BCN linker or azide-containing molecule is hydrophobic, it may not be fully soluble in aqueous buffers, leading to a lower effective concentration.[8] Adding a minimal amount of an organic co-solvent like DMSO (typically keeping the final concentration below 5-10%) can improve solubility.[1][4]
-
Incorporate a Spacer: If steric hindrance is suspected, using a BCN linker with a flexible spacer, such as polyethylene (B3416737) glycol (PEG), can create more distance between the reactive group and the bulky molecule, facilitating easier access.[4][9]
-
Verify Reagent Integrity: Use techniques like Mass Spectrometry or NMR to confirm the integrity and purity of your BCN linker and azide compound before starting the experiment. Prepare fresh solutions, as BCN linkers can degrade upon storage.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a typical SPAAC reaction with a BCN linker?
A1: A good starting point for most protein conjugation experiments is to use a 2-4 fold molar excess of the BCN linker over the azide-modified protein.[1] Incubate the reaction at either room temperature (25°C) or 37°C in a suitable buffer like PBS or HEPES at a pH of 7.4 - 8.5.[1] Reaction times can vary from 4 to 24 hours, so it is crucial to monitor the progress.[1]
Q2: How stable are BCN linkers?
A2: BCN linkers can be susceptible to degradation under acidic conditions.[1] They should be stored at -20°C or -80°C, protected from light and moisture.[1] It is also noteworthy that BCN has been shown to be more stable than DBCO in the presence of thiols like glutathione (B108866) (GSH), which is an important consideration for intracellular experiments.[10]
Q3: Can I use a buffer containing sodium azide as a preservative?
A3: No. Sodium azide is an azide-containing compound and will competitively react with your BCN linker, significantly reducing the yield of your desired conjugate.[8] Always use azide-free buffers for SPAAC reactions.
Q4: How does BCN reactivity compare to other cyclooctynes like DBCO?
A4: Generally, DBCO exhibits faster reaction kinetics than BCN with common aliphatic azides due to its greater ring strain.[10][11] However, BCN can show significantly faster kinetics with aromatic azides.[10][12] The choice between BCN and DBCO depends on the specific azide partner, stability requirements, and the steric environment of the reaction.[10]
Data Presentation
Table 1: Recommended Starting Conditions for Protein-BCN Linker SPAAC
| Parameter | Recommended Condition | Rationale & Notes |
| Molar Ratio | 2-4 fold molar excess of BCN linker | A good starting point for many reactions to drive the conjugation to completion.[1] |
| Temperature | 25°C (Room Temp) or 37°C | Higher temperatures generally lead to faster reaction rates.[1][4] |
| Reaction Time | 4-24 hours | Optimal time should be determined by monitoring reaction progress.[1] |
| pH | 7.4 - 8.5 | A slightly basic pH can improve reaction kinetics.[1] |
| Buffer | PBS or HEPES | HEPES may offer faster kinetics in some systems.[1][3] |
| Co-solvent | <5% (v/v) DMSO | Use only if necessary to dissolve a hydrophobic BCN linker.[1] |
Table 2: Comparative Second-Order Rate Constants (k₂) for SPAAC Reactions
| Cyclooctyne | Azide Partner | Reaction Type | Approx. k₂ (M⁻¹s⁻¹) | Key Characteristics |
| endo-BCN | Benzyl Azide | SPAAC | ~0.29[11] | Good reactivity and high stability, especially in reducing environments.[10][11] |
| exo-BCN | Benzyl Azide | SPAAC | ~0.19[11] | Slightly less reactive than the endo isomer.[11] |
| DBCO | Benzyl Azide | SPAAC | ~0.6 - 1.0[11] | Generally exhibits higher reaction rates than BCN with aliphatic azides.[11] |
| BCN | Aromatic Azide | SPAAC | Can be significantly faster than DBCO | Exhibits inverse electron-demand character.[12] |
Experimental Protocols
Protocol 1: Small-Scale Optimization of a SPAAC Reaction
This protocol provides a framework for optimizing the reaction between an azide-modified protein and a BCN linker.
1. Preparation of Reactants:
-
Prepare a stock solution of your azide-modified protein at a concentration of 1-5 mg/mL in an appropriate azide-free buffer (e.g., HEPES, pH 7.5).[1][6]
-
Prepare a 10 mM stock solution of the BCN linker in anhydrous DMSO.[1]
2. Reaction Setup:
-
Set up a series of small-scale reactions (e.g., 20-50 µL total volume) to test different conditions.
-
Temperature Screen: Incubate parallel reactions at 4°C, room temperature (25°C), and 37°C.[1]
-
Concentration Screen: Vary the molar excess of the BCN linker (e.g., 2x, 5x, 10x) relative to the azide-modified protein.
-
Add the BCN-linker stock solution to the protein solution. Ensure the final DMSO concentration remains below 5% (v/v) to maintain protein stability.[1]
-
Gently mix and allow the reactions to proceed for a set amount of time (e.g., 2, 8, and 24 hours).
3. Monitoring and Analysis:
-
At each time point, take an aliquot from each reaction.
-
Analyze the formation of the conjugate product using SDS-PAGE (looking for a band shift indicating an increase in molecular weight) or LC-MS for a more precise analysis of the conjugated product.[1]
4. Purification:
-
Once the optimal conditions are determined and the reaction is complete, remove excess unreacted BCN linker and byproducts.[1]
-
Purification can be achieved using size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the conjugate.[2][6]
Protocol 2: Monitoring SPAAC Kinetics via UV-Vis Spectrophotometry
This method is suitable for tracking reactions involving DBCO, which has a distinct UV absorbance that changes upon reaction, but the principle of monitoring can be adapted if your BCN-conjugate has a unique spectral feature.
1. Materials and Reagents:
-
Cyclooctyne reagent (e.g., a chromophoric BCN derivative).
-
Azide-containing molecule.
-
Reaction buffer (e.g., HEPES, pH 7.5) pre-warmed to the desired temperature.[6][10]
-
UV-Vis spectrophotometer with temperature control.
2. Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1, ensuring the initial concentration of the chromophoric reagent provides an absorbance reading within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the non-chromophoric reactant to zero the instrument.
3. Data Acquisition:
-
Initiate the reaction by adding the final reactant to the cuvette.
-
Immediately begin monitoring the change in absorbance at the relevant wavelength over time.[6]
-
Record data points at regular intervals until the absorbance stabilizes, indicating the reaction has reached completion.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Steric Hindrance on endo-BCN Reactivity
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving endo-Bicyclo[6.1.0]nonyne (endo-BCN). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions related to the impact of steric hindrance on reaction efficiency and outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low or No Product Formation
Q1: I am observing very low to no conjugation between my azide-modified molecule and my endo-BCN linker. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation in SPAAC reactions can stem from several factors, ranging from reactant integrity to suboptimal reaction conditions. Below is a breakdown of potential issues and their solutions.
Troubleshooting Guide:
-
Degradation of Reactants:
-
BCN Linker Instability: BCN linkers can be susceptible to degradation, particularly under acidic conditions or during prolonged storage.[1]
-
Azide (B81097) Instability: While generally stable, azides can be reduced to amines in the presence of certain reducing agents like Dithiothreitol (DTT).[1]
-
Solution: Ensure your endo-BCN linker and azide-modified molecules are stored correctly, typically at -20°C or -80°C, protected from light and moisture.[1] Verify the integrity of your reagents via analytical methods like Mass Spectrometry or NMR before starting the experiment.
-
-
Suboptimal Reaction Conditions:
-
Low Reactant Concentrations: SPAAC is a second-order reaction, meaning its rate depends on the concentration of both the azide and the BCN linker.[1] Low concentrations will result in a slower reaction and potentially incomplete conversion.
-
Incorrect pH or Buffer: While SPAAC is robust across a range of pH values, extreme pH can degrade reactants. Some buffer components can also interfere with the reaction.
-
Solution: Increase the concentration of one or both reactants. A slight excess (1.5 to 5-fold) of the less precious component can help drive the reaction to completion.[2][3] Ensure the pH is within a suitable range (typically 7.4 - 8.5).[1] Buffers like PBS or HEPES are commonly used; note that HEPES may offer faster kinetics.[1] Avoid buffers containing sodium azide, as it will compete with your azide-tagged molecule.[4]
-
-
Significant Steric Hindrance:
-
Bulky Substituents: Large, bulky groups near the azide or the endo-BCN alkyne can physically block the approach of the reactants, dramatically slowing down the reaction rate.[5] This is particularly pronounced when using sterically demanding cyclooctynes with tertiary azides.[6]
-
Solution: If you suspect steric hindrance is the primary issue, consider introducing a longer, flexible spacer, such as a PEG linker, between the reactive moiety (azide or BCN) and the bulky part of your molecule.[2][4] This can provide the necessary flexibility for the reactive ends to approach each other. If possible, redesign the azide component to be primary or secondary, as tertiary azides show significantly reduced reactivity with sterically demanding alkynes.[6]
-
Section 2: Reaction Kinetics and Optimization
Q2: My SPAAC reaction is proceeding very slowly. How can I increase the reaction rate?
A2: Slow reaction kinetics are a common issue, often linked to steric hindrance or suboptimal reaction conditions.
Troubleshooting Guide:
-
Increase Temperature: Gently increasing the temperature from room temperature to 37°C can accelerate the reaction.[1][7] However, be cautious of the thermal stability of your biomolecules.
-
Optimize Reactant Concentration: As a second-order reaction, the rate is directly proportional to the concentration of both the endo-BCN and azide reactants. Doubling the concentration of one reactant will double the reaction rate.
-
Solvent Choice: The use of polar protic solvents like methanol (B129727) or water can sometimes accelerate the reaction.[7] If your endo-BCN linker requires an organic co-solvent like DMSO for solubility, keep its final concentration low (ideally <10%) to maintain protein stability.[8]
-
Evaluate Your Cyclooctyne (B158145) Choice: While endo-BCN has a good balance of reactivity and stability, other cyclooctynes like DBCO (Dibenzocyclooctyne) generally exhibit faster reaction rates due to higher ring strain.[9][10] If speed is critical and steric hindrance is not a major concern with your azide, switching to a more reactive cyclooctyne may be beneficial.
Q3: How does the structure of the azide affect the reaction with endo-BCN?
A3: The steric and electronic properties of the azide play a crucial role. Studies have shown that while endo-BCN is relatively non-demanding sterically, its reaction rate can still be influenced by the azide structure.
-
Steric Hindrance: Primary and secondary azides react readily with endo-BCN.[6] Tertiary azides, which are significantly more sterically hindered, will react more slowly. However, this effect is far more pronounced with bulkier cyclooctynes like ADIBO, where the reactivity of tertiary azides can drop by several orders of magnitude.[6][11] This chemoselectivity can be exploited for sequential labeling experiments.[6]
-
Electronic Effects: The electronic properties of the azide can also influence its reactivity.[3] While less impactful than steric hindrance in SPAAC, electron-withdrawing groups near the azide can slightly modulate its reactivity.
Quantitative Data Summary
The reactivity of cyclooctynes in SPAAC reactions is quantified by their second-order rate constants (k₂). The following table summarizes these constants for endo-BCN and compares it with other relevant cyclooctynes, highlighting the impact of steric factors.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference |
| endo-BCN | Benzyl (B1604629) Azide | ~0.29 | CD₃CN/D₂O (1:2) | [8][9] |
| exo-BCN | Benzyl Azide | ~0.19 | CD₃CN/D₂O (1:2) | [8][9] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Various | [9] |
| endo-BCN | Primary Azide (2-azidoethanol) | 0.43 | CD₃CN | [11] |
| endo-BCN | Secondary Azide (2-azidopropanol) | 0.30 | CD₃CN | [11] |
| endo-BCN | Tertiary Azide (2-azido-2-methylpropanol) | 0.04 | CD₃CN | [11] |
| ADIBO (Sterically Hindered) | Primary Azide (2-azidoethanol) | 0.90 | CD₃CN | [11] |
| ADIBO (Sterically Hindered) | Tertiary Azide (2-azido-2-methylpropanol) | 4.7 x 10⁻⁶ | CD₃CN | [11] |
Note: Reaction rates are dependent on the specific derivatives of the reactants, solvent, and temperature.[8][10]
Experimental Protocols
Protocol 1: General Protocol for SPAAC Bioconjugation with endo-BCN
This protocol outlines the general steps for conjugating an azide-modified biomolecule (e.g., a protein) with an endo-BCN reagent.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 2 to 20-fold molar excess of the endo-BCN stock solution to the protein solution. Minimize the final concentration of the organic solvent (ideally <10%) to maintain protein stability.[8]
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours.[8][12] The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove excess, unreacted endo-BCN reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]
-
-
Analysis:
-
Confirm conjugation and assess the degree of labeling using SDS-PAGE (which may show a band shift), mass spectrometry (to detect the mass addition), or HPLC.[8]
-
Protocol 2: Determining SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This method allows for real-time monitoring of the reaction to determine the second-order rate constant.[8]
-
Sample Preparation:
-
Reaction Monitoring:
-
In an NMR tube, mix the endo-BCN, azide, and internal standard solutions to achieve known initial concentrations. It is often advantageous to use one reactant in excess (e.g., 10-fold higher azide concentration) to achieve pseudo-first-order conditions.[9]
-
Immediately begin acquiring ¹H NMR spectra at regular, timed intervals.[9]
-
-
Data Analysis:
-
Integrate a characteristic peak for the endo-BCN starting material and the internal standard in each spectrum.
-
Calculate the concentration of endo-BCN at each time point by comparing its peak area to that of the internal standard.[9]
-
Plot the natural logarithm of the endo-BCN concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').[9]
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide reactant that was used in excess.[9]
-
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting workflow for low-yield endo-BCN SPAAC reactions.
Caption: Logical relationship between azide steric hindrance and cyclooctyne choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fastercapital.com [fastercapital.com]
- 6. Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
BCN Linker Synthesis and Stability Technical Support Center
Welcome to the Technical Support Center for BCN (Bicyclo[6.1.0]nonyne) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of BCN linkers in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for BCN linkers during synthesis and bioconjugation?
A1: The main stability concerns for BCN linkers are their susceptibility to degradation by certain reducing agents, reaction with free thiols, and instability under strongly acidic conditions. The strained alkyne of the BCN moiety is the primary site of these reactions.[1][2][3]
Q2: Which reducing agents are incompatible with BCN linkers?
A2: Tris(2-carboxyethyl)phosphine (TCEP) is known to cause the degradation of BCN linkers and is generally not recommended for use in workflows where a BCN linker is present. Dithiothreitol (DTT) is a more compatible alternative for disulfide reduction in the presence of BCN linkers, although reaction conditions should be optimized.[1][2]
Q3: Can I use TCEP to reduce disulfide bonds on my protein before conjugation with a BCN linker?
A3: It is advisable to avoid TCEP if the BCN linker will be present during or after the reduction step. If TCEP must be used, it is critical to completely remove it via buffer exchange or a desalting step before introducing the BCN-containing molecule. Using DTT is a safer alternative to minimize the risk of BCN linker degradation.[1][2]
Q4: What are the common side reactions of BCN linkers in bioconjugation?
A4: The most prominent side reaction is the thiol-yne reaction with free thiol groups (-SH), such as those on cysteine residues of proteins. This can lead to non-specific labeling and high background signals.[4][5] Additionally, the hydrophobicity of the BCN group can lead to non-specific binding through hydrophobic interactions.[4][5]
Q5: How should I store and handle BCN linkers and their derivatives?
A5: BCN reagents, especially those with reactive functionalities like NHS esters, should be stored at -20°C in a desiccated and dark environment.[4] It is crucial to warm the vial to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of sensitive groups like NHS esters.[4] Stock solutions in anhydrous organic solvents like DMSO or DMF should be prepared fresh before use.[6]
Q6: How does the stability of BCN compare to DBCO linkers?
A6: BCN linkers are generally more stable than dibenzocyclooctyne (DBCO) linkers in the presence of thiols, such as the intracellular antioxidant glutathione (B108866) (GSH).[2] However, DBCO can exhibit faster reaction kinetics with some azide (B81097) partners.[6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis and use of BCN linkers.
Issue 1: Low or No Yield in Bioconjugation Reactions
Low yield is a common problem in bioconjugation and can be caused by several factors.
| Possible Cause | Recommended Solution |
| Degraded BCN-NHS ester | Ensure the BCN-NHS ester is stored properly at -20°C under desiccated conditions. Allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use, as NHS esters are highly susceptible to hydrolysis.[4][7] |
| Presence of interfering substances in the protein buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the BCN-NHS ester. Perform buffer exchange into an amine-free buffer like PBS or HEPES before conjugation.[4] |
| Suboptimal reaction pH | The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. At lower pH, the reaction is slow, while at higher pH, hydrolysis of the NHS ester is rapid. Optimize the pH within this range to balance reactivity and stability.[4] |
| Low protein concentration | Low protein concentrations can disfavor the conjugation reaction. It is recommended to use a protein concentration of at least 0.5-1 mg/mL.[7] |
| Steric hindrance | If the reactive site on the protein is sterically hindered, consider using a BCN linker with a longer PEG spacer to increase accessibility.[8] |
Issue 2: High Background or Non-Specific Binding
This issue often arises from unintended reactions of the BCN linker.
| Possible Cause | Recommended Solution |
| Thiol-yne side reaction | Free thiol groups on cysteine residues can react with the BCN linker. To prevent this, block the free thiols with a reagent like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) before adding the BCN linker. Alternatively, add a small amount of a competitive inhibitor like β-mercaptoethanol (β-ME) to the reaction mixture.[4][5] |
| Hydrophobic interactions | The BCN moiety can be hydrophobic, leading to non-specific binding. To mitigate this, use BCN linkers with hydrophilic PEG spacers. Additionally, optimizing washing steps after conjugation and including blocking agents like BSA in buffers can help reduce non-specific binding.[4][5] |
Quantitative Data Summary: BCN Linker Stability
The stability of the BCN linker is highly dependent on the reaction conditions. The following table summarizes available quantitative data on BCN linker stability.
| Linker | Condition | Half-life / Observation | Recommendation |
| BCN | Glutathione (GSH) | ~6 hours | More stable than DBCO in the presence of GSH.[2] |
| BCN | TCEP | Unstable | Not recommended for use with BCN linkers.[1][2] |
| BCN | DTT | More stable than with TCEP | Recommended reducing agent, but concentration and incubation time should be optimized.[1][2] |
| BCN-Carbamate | Cell Culture Media | Less stable | Amide-linked BCN derivatives are more stable for applications requiring prolonged incubation.[7][9] |
| BCN-Amide | Cell Culture Media | More stable | Preferred for long-term stability in biological applications.[7][9] |
| BCN-carbinol | 3% TCA in DCM or Toluene | Prone to degradation | Use of stronger acids like TCA for deprotection steps in oligonucleotide synthesis should be carefully considered.[7] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a BCN-NHS Ester to a Protein
This protocol outlines the steps for labeling a protein with a BCN-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-PEG-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5
Procedure:
-
Protein Preparation: Prepare a solution of the protein at 1-5 mg/mL in the Reaction Buffer.
-
BCN-NHS Ester Stock Solution: Immediately before use, dissolve the BCN-PEG-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the BCN-NHS Ester stock solution to the protein solution. Gently mix.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the BCN-modified protein using a desalting column equilibrated with PBS, pH 7.4, to remove excess unreacted linker.
-
Quantification and Storage: Determine the concentration of the BCN-modified protein and store at 4°C for short-term use or -80°C for long-term storage.[10]
Protocol 2: Monitoring BCN Linker Stability by LC-MS
This protocol provides a general method to assess the stability of a BCN-containing molecule under specific conditions.
Materials:
-
BCN-containing molecule
-
Reaction buffer (e.g., PBS with or without reducing agents)
-
Quenching solution (e.g., formic acid)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the BCN-containing molecule in the desired reaction buffer.
-
Incubation: Incubate the solution at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the quenching solution to stop any further degradation.
-
LC-MS Analysis: Dilute the quenched samples in an appropriate solvent for LC-MS analysis (e.g., water with 0.1% formic acid). Inject the samples onto the LC-MS system. Use a suitable gradient to separate the intact BCN-molecule from potential degradation products.
-
Data Analysis: Monitor the elution of the intact BCN-molecule using its specific mass-to-charge ratio (m/z). Integrate the peak area of the intact molecule at each time point and normalize to the time 0 peak area to determine the percentage of the remaining intact molecule. Plot the percentage of the intact molecule versus time to determine the degradation kinetics.[1]
Visualizations
Caption: Major degradation pathways of the BCN linker.
Caption: Troubleshooting workflow for low bioconjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07905K [pubs.rsc.org]
- 10. broadpharm.com [broadpharm.com]
strategies to improve the efficiency of BCN-azide ligation
Welcome to the technical support center for BCN-azide ligation, a key reaction in the field of bioconjugation and drug development. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to optimize your strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your BCN-azide ligation experiments.
Question 1: I am observing low or no yield of my conjugated product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common issue that can stem from several factors. Below is a step-by-step guide to help you identify and resolve the problem.
-
Suboptimal Stoichiometry: The ratio of BCN to azide (B81097) is critical for efficient conjugation.
-
Troubleshooting: Perform a titration experiment to determine the optimal molar ratio for your specific molecules. A common starting point is to use a slight excess (1.2 to 5-fold) of one reactant. For conjugations involving a precious biomolecule, it is common to use an excess of the smaller, less precious molecule.[1] For antibody-oligonucleotide conjugations, a 2-4x molar excess of the azide-modified oligonucleotide to the BCN-functionalized antibody has been shown to be effective.[2]
-
-
Reagent Instability or Degradation:
-
BCN Reagents: BCN can be susceptible to degradation, especially under acidic conditions or during long-term storage.[3]
-
Azide Reagents: Azides can be reduced to amines by reducing agents like DTT or TCEP, which may be present in your buffers, rendering them unreactive.[1]
-
Troubleshooting: Ensure your reagents are stored correctly and are not expired. If possible, use freshly prepared reagents. Avoid buffers containing reducing agents when working with azides.
-
-
Steric Hindrance: Bulky groups near the BCN or azide moieties can physically block the reactive sites from interacting.
-
Troubleshooting: A highly effective strategy is to use linkers, such as polyethylene (B3416737) glycol (PEG) spacers, between your molecule of interest and the reactive group.[1] The flexibility and length of the PEG spacer can create the necessary distance to overcome steric hindrance.
-
-
Poor Solubility: If one or both of your reactants have low solubility in the chosen solvent, it can lead to a heterogeneous reaction mixture and significantly reduce the reaction rate.
-
Incompatible Reaction Conditions:
-
pH: The pH of the reaction buffer can influence the reaction rate. Generally, higher pH values (around 7.5-8.5) tend to increase the rate of SPAAC reactions.[1]
-
Temperature: While many SPAAC reactions proceed at room temperature, increasing the temperature to 37°C can enhance the reaction rate.[4]
-
Troubleshooting: Optimize the pH and temperature for your specific system. Be mindful that extreme pH or high temperatures can be detrimental to sensitive biomolecules.
-
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low yield in BCN-azide ligation reactions.
Question 2: I am seeing an unexpected side product. What are the common side reactions and how can I minimize them?
Answer:
While BCN-azide ligation is highly specific, a few side reactions can occur under certain conditions.
-
Reaction with Thiols: The strained alkyne of BCN can react with free thiols, such as those from cysteine residues in proteins.[2]
-
Mitigation: If your biomolecule contains free thiols that are not intended for conjugation, it is advisable to cap them prior to the BCN-azide ligation. This can be done using thiol-specific capping reagents like N-ethylmaleimide (NEM) or iodoacetamide. Alternatively, the addition of β-mercaptoethanol (β-ME) can suppress this side reaction.[2]
-
-
Azide Reduction: As mentioned previously, reducing agents like DTT and TCEP can reduce the azide group to an amine, which is unreactive towards BCN.
-
Mitigation: Ensure that all buffers and solutions are free of reducing agents. If a reduction step is necessary for your biomolecule (e.g., to break disulfide bonds), it must be followed by a purification step to remove the reducing agent before introducing the azide-containing reactant.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of BCN to azide?
A definitive optimal molar ratio does not exist as it is highly dependent on the specific substrates and reaction conditions. A common starting point is a 1:1 molar ratio. However, to drive the reaction to completion, a slight excess (typically 1.2 to 5-fold) of one reactant is often used.[1] It is highly recommended to perform a titration experiment to empirically determine the optimal stoichiometry for your specific system.
Q2: How do temperature and pH affect the reaction rate?
-
Temperature: BCN-azide reactions are typically efficient across a range of temperatures from 4°C to 37°C.[5] Generally, higher temperatures lead to faster reaction rates. For many reactions, incubation at room temperature (20-25°C) for 2-12 hours is sufficient.[5] If the reaction is slow, increasing the temperature to 37°C can help.
-
pH: The reaction can proceed over a range of pH values, but kinetics are often improved at a slightly basic pH. A pH range of 7.5-8.5 is often optimal for increasing the reaction rate.[1] However, the stability of the biomolecules involved should be the primary consideration when choosing a pH.
Q3: Which is more reactive, endo-BCN or exo-BCN?
The endo isomer of BCN is generally more reactive than the exo isomer in SPAAC reactions.[6]
Q4: Can I use organic co-solvents?
Yes, water-miscible organic solvents like DMSO or DMF can be used to improve the solubility of hydrophobic reactants. It is crucial to keep the final concentration of the organic solvent low (typically <10-20%) to avoid negatively impacting the stability and structure of biomolecules like proteins.[2][3]
Q5: My buffer contains sodium azide as a preservative. Will this interfere with the reaction?
Yes, absolutely. Sodium azide will compete with your azide-functionalized molecule for the BCN reagent, leading to a significant decrease in the yield of your desired product. It is critical to use azide-free buffers for all SPAAC reactions.
Data Presentation
Table 1: Comparison of Second-Order Rate Constants (k₂) for BCN and Other Cyclooctynes
This table provides a comparison of the reaction kinetics of various cyclooctynes with benzyl (B1604629) azide, a standard azide reagent.
| Reagent 1 | Reagent 2 | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| endo-BCN | Benzyl Azide | SPAAC | ~0.29 | Good reactivity and high stability.[6] |
| exo-BCN | Benzyl Azide | SPAAC | ~0.19 | Slightly less reactive than the endo isomer.[6] |
| DBCO | Benzyl Azide | SPAAC | ~0.6 - 1.0 | Generally exhibits higher reaction rates than BCN.[6] |
| DIBO | Benzyl Azide | SPAAC | ~0.3 - 0.7 | Robust reactivity, comparable to DBCO.[6] |
| TCO | Tetrazine | IEDDA | > 800 (up to 10⁷) | Exceptionally fast kinetics.[6] |
| Terminal Alkyne | Azide | CuAAC | 10 - 10⁴ | Requires a copper catalyst, which can be cytotoxic.[6] |
Note: Reaction rates can vary depending on the specific derivatives of the reagents, solvent, temperature, and pH.[6]
Table 2: Influence of Reaction Conditions on BCN-Azide Ligation
This table summarizes the general effects of various reaction parameters on the efficiency of BCN-azide ligation.
| Parameter | Condition | Effect on Reaction Rate | Recommendation |
| Stoichiometry | Excess of one reactant | Increases reaction completion | Use 1.2-5x excess of the less critical component. |
| Temperature | 4°C to 37°C | Higher temperature generally increases rate | Start at room temperature; increase to 37°C if slow. |
| pH | 6.5 to 8.5 | Higher pH (7.5-8.5) often increases rate | Optimize within the stability range of your biomolecule. |
| Solvent | Aqueous vs. Organic Co-solvent | Aqueous solutions are often faster | Use minimal co-solvent (e.g., <20% DMSO) only if needed for solubility. |
| Linker | PEG spacer | Can increase rate by reducing steric hindrance | Use if steric hindrance is suspected. |
| Reactant Structure | endo-BCN vs. exo-BCN | endo-BCN is generally more reactive | Use endo-BCN for faster kinetics. |
| Primary vs. Tertiary Azide | Primary azides are more reactive | Use less sterically hindered azides if possible. |
Experimental Protocols
Protocol 1: General Procedure for BCN-Azide Ligation
This protocol provides a general framework for a typical BCN-azide conjugation reaction.
Materials:
-
Azide-containing molecule in a suitable buffer (e.g., PBS, HEPES, pH 7.4).
-
BCN reagent stock solution (e.g., in DMSO).
-
Reaction tubes.
-
Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes).
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL for a biomolecule or an appropriate molar concentration for a small molecule.
-
Prepare a stock solution of the BCN reagent in a water-miscible organic solvent like DMSO.
-
-
Reaction Setup:
-
Add the BCN stock solution to the solution of the azide-containing molecule. A slight molar excess (e.g., 1.2-5 equivalents) of the BCN reagent is often used.
-
Ensure the final concentration of the organic solvent is kept low (typically <10-20%) to avoid denaturation of proteins.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) or 37°C. Reaction times can vary from a few hours to overnight, depending on the reactivity and concentration of the substrates.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for proteins, or HPLC).
-
Once the reaction is complete, purify the conjugate using standard methods such as size-exclusion chromatography or dialysis to remove unreacted starting materials.
-
General Experimental Workflow for BCN-Azide Ligation
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
dealing with poor solubility of final PROTAC compound
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the poor solubility of your final PROTAC compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my final PROTAC compound poorly soluble?
A1: Poor solubility is a common challenge with PROTACs. These molecules are often large and lipophilic, placing them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low aqueous solubility.[1][2] Several factors contribute to this:
-
High Molecular Weight: PROTACs are inherently large molecules (typically 700-1200 Da) as they link two distinct ligands.[1]
-
Lipophilicity: The need for cell permeability often leads to the design of lipophilic molecules, which inherently have lower aqueous solubility. The pursuit of increased permeability by increasing lipophilicity can decrease solubility.[3][4]
-
Structural Components: The overall solubility is a complex interplay between the warhead (targeting your protein of interest), the E3 ligase ligand, and the linker.[2] Hydrophobic warheads or linkers can significantly decrease the solubility of the final compound.[2]
-
Solid-State Properties: The crystalline nature of a solid PROTAC can hinder its dissolution compared to its amorphous form.[5]
Q2: How does the choice of E3 ligase ligand (e.g., VHL vs. Cereblon) affect solubility?
A2: The E3 ligase ligand is a major contributor to the final PROTAC's physicochemical properties.[6] Generally, PROTACs based on Cereblon (CRBN) ligands may exhibit better solubility and pharmacokinetic properties compared to some von Hippel-Lindau (VHL) based PROTACs, which are often more distant from the desirable oral drug chemical space.[2][3] However, this is a generalization, and the final solubility depends on the interplay of all three components of the PROTAC.
Q3: What is the role of the linker in PROTAC solubility?
A3: The linker is more than just a spacer; it critically influences the PROTAC's physicochemical properties.[7][]
-
Composition: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve aqueous solubility.[7][] Alkyl linkers, on the other hand, are more hydrophobic and may decrease solubility.[7]
-
Polarity: Introducing polar functional groups or saturated nitrogen heterocycles (like piperazine) into the linker can significantly enhance solubility.[2] For instance, adding a dibasic piperazine (B1678402) to a VHL-based PROTAC has been shown to increase solubility by as much as 170-fold.[2]
-
Flexibility vs. Rigidity: While flexible linkers like PEG are common, rigid linkers containing aromatic rings or fused heterocycles can also be used to optimize conformation and may impact solubility.[7]
The relationship between different linkers and their general impact on PROTAC properties is summarized below.
| Linker Type | Key Characteristics | Impact on Solubility |
| Alkyl Chains | Hydrophobic, flexible | Generally decreases aqueous solubility.[7] |
| PEG-based | Hydrophilic, flexible, good biocompatibility | Generally increases aqueous solubility.[7][] |
| Heterocycles (e.g., Piperazine) | Can introduce polarity and basicity | Can significantly increase aqueous solubility.[2][9] |
| Aromatic Rings | Rigid, planar | Can enhance stability; effect on solubility is variable.[7] |
Troubleshooting Guide: Improving PROTAC Solubility
This guide provides actionable steps to address poor solubility during your experiments.
Issue: My PROTAC precipitates out of my aqueous assay buffer when diluted from a DMSO stock.
This is a very common problem indicating that the final concentration of the PROTAC exceeds its aqueous solubility limit.
Solution 1: Optimize Formulation
Before undertaking chemical modifications, formulation strategies can be employed to enable your current experiments.[2]
-
Use of Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent into your aqueous buffer. Common choices include ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[6] Ensure the final co-solvent concentration is compatible with your assay (typically ≤1-5% for cell-based assays).[6]
-
pH Adjustment: If your PROTAC has ionizable functional groups (e.g., amines, carboxylic acids), its solubility will be pH-dependent. Adjusting the pH of your buffer can significantly increase solubility. For basic groups, a lower pH increases solubility, while for acidic groups, a higher pH is beneficial.[6]
-
Amorphous Solid Dispersions (ASDs): For in vivo studies, ASDs are a powerful technique.[10][11] This involves dispersing the PROTAC in a polymer matrix (like HPMCAS or Soluplus®), which prevents crystallization and can maintain a supersaturated state in solution, enhancing dissolution and absorption.[5][10][11]
-
Biorelevant Media: Research has shown that PROTAC solubility can be significantly improved in biorelevant buffers that simulate intestinal fluid, particularly in the fed state (FeSSIF).[1] This has led to clinical trial designs where PROTACs are administered with food.[1][12]
Solution 2: Determine Experimental Solubility
It is crucial to quantify the solubility of your compound to work below its precipitation limit. The two main types of solubility measurements are kinetic and thermodynamic.
Protocol 1: Kinetic Solubility Assay
This assay measures the concentration of a compound in solution after it has been added from a concentrated organic stock to an aqueous buffer, followed by a short incubation period. It reflects the solubility under conditions often used in in vitro screening.
Materials:
-
Test PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well filter plates (e.g., 1.2 µm PVDF) or centrifuge
-
HPLC or LC-MS system for quantification
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of the aqueous buffer in a 96-well plate. This results in a final DMSO concentration of 1% and a nominal PROTAC concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Separation:
-
Filtration: Place the sample plate on a 96-well filter plate and filter the solution into a clean collection plate using a vacuum manifold.
-
Centrifugation: Alternatively, centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitate. Carefully collect the supernatant.
-
-
Quantification: Analyze the concentration of the PROTAC in the filtered or centrifuged supernatant using a validated HPLC-UV or LC-MS method against a standard curve prepared in the same buffer/DMSO mixture. The measured concentration is the kinetic solubility.
Solution 3: Redesign the PROTAC Molecule
If formulation strategies are insufficient or undesirable for long-term development, chemical modification is necessary.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
avoiding non-specific binding in bioconjugation with BCN linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding during bioconjugation experiments utilizing bicyclo[6.1.0]nonyne (BCN) linkers.
Troubleshooting Guide: High Background and Non-Specific Binding
High background or non-specific binding is a frequent challenge in bioconjugation, leading to inaccurate results and difficult data interpretation. This guide provides a systematic approach to identify and resolve these issues.
Issue: Unexpected or High Background Signal in Your Experiment
Q1: What are the primary causes of non-specific binding with BCN linkers?
A1: Non-specific binding with BCN linkers primarily stems from two sources:
-
Hydrophobic Interactions: The BCN group can be hydrophobic, leading to non-specific adsorption to proteins and other surfaces.[1]
-
Thiol-Yne Side Reactions: BCN linkers can react with free thiol groups (-SH) on cysteine residues of proteins in an undesired side reaction, contributing to off-target labeling.[1]
Q2: How can I diagnose the cause of non-specific binding in my experiment?
A2: To pinpoint the source of non-specific binding, perform the following control experiments:
-
No Azide Control: Conduct the experiment without the azide-containing molecule. If a signal is still observed with your BCN-containing probe, it indicates non-specific binding.[1]
-
Thiol Blocking Control: Pre-treat your sample with a thiol-blocking agent, such as iodoacetamide (B48618) (IAM), before adding the BCN linker. A significant reduction in background signal suggests the thiol-yne reaction is the main culprit.[1]
Troubleshooting Workflow
Caption: A flowchart to diagnose and address non-specific binding.
Solutions to Mitigate Non-Specific Binding
Q3: How can I prevent non-specific binding caused by hydrophobic interactions?
A3: Several strategies can be employed:
-
Use of Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your buffers to occupy non-specific binding sites.[1]
-
Inclusion of Detergents: Add non-ionic detergents such as Tween 20 to your wash buffers to reduce hydrophobic interactions.
-
Increase Salt Concentration: Raising the ionic strength of your buffers with salts like NaCl can minimize electrostatic interactions that contribute to non-specific binding.
-
Utilize PEGylated Linkers: Employ BCN linkers with polyethylene (B3416737) glycol (PEG) spacers. The hydrophilic nature of PEG can significantly reduce non-specific binding.[2][3]
Q4: How can I prevent thiol-yne side reactions?
A4: The most effective method is to block the free thiol groups on your biomolecule before introducing the BCN linker. Iodoacetamide (IAM) is a commonly used reagent for this purpose.[1]
Quantitative Data for Optimization
| Reagent/Parameter | Recommended Concentration/Value | Purpose |
| Blocking Agents | ||
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Blocks non-specific binding sites.[4] |
| Detergents | ||
| Tween 20 | 0.05-0.1% (v/v) in wash buffers | Reduces hydrophobic interactions. |
| Additives | ||
| Sodium Chloride (NaCl) | 150 mM or higher | Reduces electrostatic interactions. |
| Thiol Blocking | ||
| Iodoacetamide (IAM) | 10-40 mM | Covalently modifies free thiols.[5] |
| Bioconjugation Reaction | ||
| BCN Linker to Protein Molar Ratio (Amine reactive) | 10:1 to 40:1 (starting point) | To optimize the degree of labeling.[6] |
| BCN-functionalized molecule to Azide-functionalized molecule Molar Ratio | 1.5:1 to 5:1 | To drive the click reaction to completion.[7] |
Experimental Protocols
Protocol 1: General Bioconjugation with an NHS-BCN Linker
This protocol outlines the steps for conjugating an amine-containing biomolecule with an N-hydroxysuccinimide (NHS)-activated BCN linker, followed by a click reaction with an azide-containing molecule.
Experimental Workflow
Caption: A general workflow for a two-step bioconjugation reaction.
Methodology:
-
Biomolecule Preparation: Dissolve your amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[5]
-
Linker Addition: Add a 10- to 40-fold molar excess of the NHS-BCN linker to the biomolecule solution.[6]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Purification: Remove excess linker using size-exclusion chromatography or dialysis.
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the purified BCN-labeled biomolecule.[7]
-
Incubation: Incubate for 4-12 hours at room temperature.[5]
-
Final Purification: Purify the final conjugate to remove unreacted molecules.
Protocol 2: Thiol Blocking with Iodoacetamide (IAM)
This protocol is for blocking free thiol groups on a protein before conjugation with a BCN linker.[1]
-
Protein Reduction (if necessary): If your protein has disulfide bonds that need to be reduced to expose thiols, treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
IAM Treatment: Add iodoacetamide to the protein solution to a final concentration of 10-40 mM.[5]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature in the dark.[1]
-
Purification: Remove excess iodoacetamide by size-exclusion chromatography or dialysis.
Frequently Asked Questions (FAQs)
Q5: Will using a PEG spacer on my BCN linker completely eliminate non-specific binding?
A5: While PEG spacers significantly increase the hydrophilicity of the linker and help reduce non-specific binding, they may not eliminate it entirely.[2][3] The overall hydrophobicity of the conjugated molecule also plays a role. It is often a combination of using PEGylated linkers and optimizing blocking and washing steps that yields the best results.
Q6: What is the difference in reactivity and hydrophobicity between BCN and DBCO linkers?
A6: Generally, DBCO (dibenzocyclooctyne) linkers exhibit faster reaction kinetics with azides compared to BCN due to greater ring strain.[8] However, BCN is typically less hydrophobic and more stable in the presence of thiols, which can be an advantage in certain biological applications.[8][9]
Q7: Can I use milk as a blocking agent?
A7: Non-fat dry milk is a common and effective blocking agent. However, be aware that it contains a heterogeneous mixture of proteins, which in some cases can interfere with certain antibodies or detection systems. If you observe unexpected cross-reactivity, switching to a single-protein blocking agent like BSA is recommended.
Q8: At what pH should I perform my conjugation with an NHS-BCN linker?
A8: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[5] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of endo-BCN-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of endo-BCN-PEG3-NH-Boc, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the precise structural features of this linker through NMR is paramount for ensuring the quality, consistency, and efficacy of the final conjugated molecule.
This document outlines the key ¹H and ¹³C NMR spectral data for this compound and compares it with a related alternative. It also provides a detailed, standardized experimental protocol for acquiring high-quality NMR spectra and includes a visual representation of the characterization workflow.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound and a comparable alternative, endo-BCN-PEG2-NH-Boc. Chemical shifts (δ) are reported in parts per million (ppm). The data for the target compound is based on predicted values from spectral data of similar structures, as publicly available, experimentally derived spectra are limited.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | endo-BCN-PEG2-NH-Boc (Predicted) |
| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~1.44 (s, 9H) |
| -NH- (Carbamate) | ~5.0 (br s, 1H) | ~5.1 (br s, 1H) |
| -CH₂-NH- (Boc) | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.5-3.7 (m, 12H) | ~3.5-3.7 (m, 8H) |
| -CH₂-O-CO- (BCN side) | ~4.0-4.1 (m, 2H) | ~4.0-4.1 (m, 2H) |
| BCN Protons (-CH-, -CH₂-) | ~0.8-2.5 (m, 13H) | ~0.8-2.5 (m, 13H) |
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. The integration values (e.g., 9H) correspond to the number of protons.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | endo-BCN-PEG2-NH-Boc (Predicted) |
| -C(CH₃)₃ (Boc) | ~28.4 | ~28.4 |
| -C(CH₃)₃ (Boc) | ~79.1 | ~79.1 |
| -NH-CO-O- (Boc Carbamate) | ~156.1 | ~156.1 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0-71.0 | ~70.0-71.0 |
| -CH₂-NH- (Boc) | ~40.3 | ~40.3 |
| -CH₂-O-CO- (BCN side) | ~65.0 | ~65.0 |
| BCN Carbons (-C≡C-, -CH-, -CH₂-) | ~99.5, ~33.5, ~29.0, ~21.5, ~17.0 | ~99.5, ~33.5, ~29.0, ~21.5, ~17.0 |
| -O-CO-NH- (Carbamate) | ~156.5 | ~156.5 |
Experimental Workflow and Structure-Spectra Relationship
The following diagrams illustrate the experimental workflow for NMR characterization and the logical relationships between the structure of this compound and its expected NMR signals.
Mass Spectrometry of PROTACs: A Comparative Guide to BCN Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Among the diverse linker technologies, bicyclo[6.1.0]nonyne (BCN) linkers, utilized for their role in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, present unique characteristics in mass spectrometry (MS) analysis. This guide provides a comparative analysis of the MS behavior of PROTACs with BCN linkers against those with other common linker types, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, offering researchers and drug development professionals insights into their structural characterization.
Comparison of Linker Performance in Mass Spectrometry
The choice of linker significantly influences a PROTAC's physicochemical properties, which in turn affects its behavior during MS analysis. Key parameters for comparison include ionization efficiency, fragmentation patterns, and stability under typical MS conditions.
| Feature | PROTAC with BCN Linker | PROTAC with PEG Linker | PROTAC with Alkyl Linker |
| Solubility | Generally moderate to low, depending on the overall molecule. | Generally higher, improving compatibility with aqueous mobile phases.[1][2] | Generally lower, may require higher organic content in mobile phases.[1] |
| Chromatographic Retention (Reversed-Phase LC) | Typically intermediate to long retention times. | Typically shorter retention times due to increased polarity.[1] | Typically longer retention times due to increased hydrophobicity.[1] |
| Ionization Efficiency (ESI-MS) | Good, the strained alkyne system can influence electron distribution. | Often good due to the presence of ether oxygens that can be protonated.[1] | Can be variable depending on the overall molecule's structure.[1] |
| Fragmentation (Collision-Induced Dissociation - CID) | Fragmentation may occur at the BCN ring structure, though the core is relatively stable. More likely fragmentation at weaker bonds of the warhead or E3 ligand. | Characteristic fragmentation of the PEG chain through cleavage of C-O and C-C bonds, often resulting in a series of ions separated by 44 Da.[1][3] | Fragmentation is less likely to occur within the linker itself due to the higher bond strength of C-C bonds. Fragmentation is often observed at the weaker bonds associated with the warhead or the E3 ligase ligand.[1] |
| Metabolic Stability | The BCN moiety's stability in biological matrices needs careful evaluation. | PEG linkers can be susceptible to in vivo oxidative metabolism.[1] | Alkyl chains are generally more metabolically stable.[1] |
Experimental Protocols
Accurate and reproducible MS analysis of PROTACs requires optimized experimental protocols. Below are representative protocols for the analysis of PROTACs.
Protocol 1: LC-MS/MS Analysis of a PROTAC
Objective: To identify and characterize a PROTAC using liquid chromatography-tandem mass spectrometry.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO, Methanol).[3]
-
For infusion experiments, dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent like acetonitrile (B52724) or methanol. The addition of 0.1% formic acid can aid in protonation.[4]
-
For LC-MS analysis, dilute the stock solution to a suitable concentration (e.g., 1 µM) with the initial mobile phase.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 100-2000.
-
MS/MS (Tandem MS): For fragmentation analysis, select the parent ion of the PROTAC and subject it to collision-induced dissociation (CID) with an appropriate collision energy.
Protocol 2: Native Mass Spectrometry of PROTAC Ternary Complexes
Objective: To study the formation of the non-covalent ternary complex (Target Protein-PROTAC-E3 Ligase) by native MS.[5]
Sample Preparation:
-
Purify the target protein and the E3 ligase complex.
-
Prepare a solution containing the target protein and the E3 ligase at a defined concentration (e.g., 5 µM each) in a volatile buffer such as ammonium (B1175870) acetate.[6]
-
Add the PROTAC at varying concentrations to the protein mixture.[6]
-
Incubate the mixture to allow for complex formation.
Nano-Electrospray Ionization Mass Spectrometry (nESI-MS):
-
Ionization Source: Nano-electrospray ionization in positive ion mode.
-
Capillary Voltage: 1.2-1.6 kV.
-
Source Conditions: Optimized to preserve non-covalent interactions (low cone voltage, gentle source conditions).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of detecting large protein complexes.
-
Data Analysis: Analyze the mass spectra to identify the intact ternary complex and its components.
Visualizing Workflows and Pathways
To better illustrate the processes involved in the MS analysis of PROTACs, the following diagrams are provided.
References
A Comparative Guide to Endo-BCN and Exo-BCN Linkers in Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the selection of the appropriate chemical tools is a critical determinant of experimental success. Within the expanding toolkit of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) linkers have become indispensable for their role in strain-promoted azide-alkyne cycloaddition (SPAAC). BCN exists as two diastereomers, endo-BCN and exo-BCN, and the choice between these isomers can influence reaction kinetics and the overall efficiency of the bioconjugation strategy. This guide provides a comprehensive, data-driven comparison of endo-BCN and exo-BCN to empower an informed selection process for your specific research needs.
BCN linkers are highly valued for their optimal balance of reactivity and stability.[1] Furthermore, they exhibit lower lipophilicity when compared to other commonly used cyclooctynes such as dibenzocyclooctyne (DBCO).[1] The synthesis of BCN typically yields a mixture of the two diastereomers, with an approximate 5:3 ratio of the exo to the endo isomer.[1] While both isomers are effective in SPAAC reactions, they possess subtle yet important differences in their performance characteristics.
Data Presentation
The following tables summarize the key quantitative data comparing the performance of endo-BCN and exo-BCN linkers in bioconjugation applications.
Table 1: Comparative Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| BCN Isomer | Azide (B81097) Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Notes |
| endo-BCN | Benzyl (B1604629) Azide | 0.29[1][2][3] | CD₃CN/D₂O (1:2)[1][3] | The endo isomer consistently demonstrates slightly faster kinetics.[1][3][4] |
| exo-BCN | Benzyl Azide | 0.19[1][2][3] | CD₃CN/D₂O (1:2)[1][3] | |
| endo-BCN | Aryl Azides | Data not available | - | BCN, in general, reacts faster with aromatic azides than DBCO.[1] |
| exo-BCN | Aryl Azides | Data not available | - | |
| endo-BCN | Sterically Hindered Azides | Data not available | - | BCN is generally less sensitive to steric hindrance on the azide compared to more sterically demanding cyclooctynes.[1] |
| exo-BCN | Sterically Hindered Azides | Data not available | - |
Table 2: Comparative Stability of BCN Linkers
| Condition | BCN Isomer | Stability Metric | Notes |
| Glutathione (GSH) | General BCN | Half-life of ~6 hours[1] | BCN is significantly more stable than DBCO in the presence of GSH.[1] Data does not differentiate between endo and exo isomers. |
| Tris(2-carboxyethyl)phosphine (TCEP) | General BCN | Shows instability[1] | Dithiothreitol (DTT) may be a more suitable reducing agent when working with BCN linkers.[1] |
| Aqueous Buffers (e.g., PBS pH 7.2) | General BCN | Shows some instability over 24 hours in a protein environment.[1] | The specific stability can be influenced by the local environment.[1] Data does not differentiate between endo and exo isomers. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the direct comparison of endo-BCN and exo-BCN in your own research.
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol outlines a general method for the conjugation of an azide-functionalized molecule to a molecule functionalized with either an endo-BCN or exo-BCN linker.
Materials:
-
endo-BCN-functionalized molecule
-
exo-BCN-functionalized molecule
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO (if required for dissolving reactants)
Procedure:
-
Reactant Preparation: Dissolve the BCN-functionalized and azide-functionalized molecules to the desired concentrations in the reaction buffer. For molecules with limited aqueous solubility, prepare concentrated stock solutions in anhydrous DMSO. The final concentration of DMSO in the reaction should be kept to a minimum (ideally below 5%).
-
Reaction Setup: In separate reaction vessels for each BCN isomer, combine the solutions of the BCN- and azide-containing molecules. A slight molar excess (1.5-2 fold) of one of the reactants can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixtures at room temperature or 37°C. The reaction time can vary from 1 to 12 hours, depending on the concentrations and inherent reactivity of the substrates.[1] The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugations).
-
Purification: Upon completion of the reaction, purify the conjugate to remove any unreacted starting materials. Suitable purification methods include size-exclusion chromatography, dialysis, or HPLC.
Protocol 2: Monitoring SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This protocol allows for the determination of the second-order rate constant for the SPAAC reaction of each BCN isomer.
Materials:
-
endo-BCN-functionalized molecule
-
exo-BCN-functionalized molecule
-
Azide-functionalized molecule (e.g., benzyl azide)
-
Deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the endo-BCN linker, exo-BCN linker, the azide, and the internal standard at known concentrations in the deuterated solvent.
-
Reaction Initiation and Monitoring:
-
In an NMR tube, combine known volumes of either the endo-BCN or exo-BCN stock solution and the azide stock solution. To simplify the kinetic analysis to a pseudo-first-order model, it is beneficial to use one reactant in significant excess (e.g., 10-fold).
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0).
-
Continue to acquire spectra at regular time intervals to monitor the disappearance of characteristic reactant peaks and the appearance of product peaks.
-
-
Data Analysis:
-
Integrate a characteristic peak for one of the reactants and one for the product at each time point, relative to the internal standard.
-
Calculate the concentration of the reactant and product at each time point.
-
For a second-order reaction, a plot of 1/[Reactant] versus time will be linear, with the slope of the line being equal to the rate constant, k₂.
-
Mandatory Visualization
Caption: Chemical structures of endo-BCN and exo-BCN isomers.
Caption: The SPAAC reaction between a BCN linker and an azide.
Caption: A typical experimental workflow for bioconjugation using BCN.
Caption: The relationship between BCN synthesis, its isomers, and reactivity.
Conclusion
Both endo-BCN and exo-BCN are highly effective reagents for strain-promoted azide-alkyne cycloaddition. The primary distinguishing factor is the slightly faster reaction kinetics of the endo isomer.[1][2][3] Therefore, for applications where rapid conjugation at low concentrations is paramount, endo-BCN may be the preferred choice. However, as the synthesis of BCN typically yields a mixture with the exo isomer as the major product, utilizing the mixture or the isolated exo isomer can be a more practical and still highly effective approach.[1][3]
Both isomers benefit from the general advantages of BCN, including its lower lipophilicity and enhanced stability in the presence of thiols compared to other cyclooctynes like DBCO.[1] It is important for researchers to also consider the potential instability of BCN linkers in the presence of certain reducing agents like TCEP.[1] Ultimately, the optimal choice between endo-BCN and exo-BCN will depend on the specific requirements of the experiment, including the nature of the azide-containing molecule, the desired reaction time, and the overall chemical environment of the bioconjugation.
References
A Head-to-Head Comparison of DBCO and BCN Linkers for PROTAC Synthesis Efficiency
In the rapidly advancing field of targeted protein degradation, the synthesis of potent and effective Proteolysis Targeting Chimeras (PROTACs) is paramount. The choice of linker connecting the target protein binder to the E3 ligase ligand is a critical determinant of a PROTAC's success. Among the myriad of bioorthogonal ligation strategies, strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," has gained prominence for its efficiency and biocompatibility. This guide provides a comprehensive, data-driven comparison of two of the most widely used strained alkynes in this reaction: Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN), to aid researchers, scientists, and drug development professionals in making an informed decision for their PROTAC synthesis endeavors.
Performance at a Glance: A Quantitative Comparison
The selection between DBCO and BCN linkers for PROTAC synthesis is a nuanced decision that hinges on a trade-off between reaction kinetics and stability, particularly within the reducing intracellular environment where PROTACs function. While both are effective in SPAAC reactions, their distinct structural and electronic properties lead to significant differences in their performance.
| Feature | Dibenzocyclooctyne (DBCO) | Bicyclo[6.1.0]nonyne (BCN) | Key Considerations for PROTAC Synthesis |
| Structure | Bulky, aromatic[1][2] | Compact, non-aromatic[1][2] | The smaller size and lower lipophilicity of BCN can be advantageous for the solubility and pharmacokinetics of the final PROTAC conjugate.[1][2] |
| Reactivity with Azides | Generally higher than BCN, especially with aliphatic azides.[1][2][3][4] | Generally lower than DBCO with aliphatic azides, but can be higher with aromatic azides.[1][2] | For rapid PROTAC synthesis, particularly with low concentrations of reactants, the faster kinetics of DBCO can be a distinct advantage.[1][3] |
| Stability in Thiols (e.g., Glutathione) | Less stable.[1][5][6] | More stable.[1][5][6] | The higher stability of BCN in the presence of intracellular thiols like glutathione (B108866) is a crucial advantage for long-term experiments and ensuring the integrity of the PROTAC within the cell.[1] |
| Half-life in presence of GSH | ~71 minutes[5][7] | ~6 hours[5][7] | This significant difference in stability can impact the effective concentration and lifespan of the PROTAC inside the cell. |
| Lipophilicity | Higher[1] | Lower[1] | Lower lipophilicity of BCN can reduce potential aggregation and off-target effects of the PROTAC.[1] |
| Size | Larger[1][2] | Smaller[1][2] | The smaller size of BCN may minimize steric hindrance in the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2] |
Delving Deeper: Reaction Kinetics vs. Intracellular Stability
The primary advantage of DBCO lies in its rapid reaction kinetics.[3][8][] The inherent ring strain of the DBCO molecule significantly lowers the activation energy for the cycloaddition with azides, leading to fast and efficient conjugation, often at low reactant concentrations.[8] This can be particularly beneficial in the final "click" step of PROTAC synthesis to ensure high yields.
However, the intracellular environment presents a significant challenge to the stability of some linkers. The cytoplasm has a high concentration of reducing agents, most notably glutathione (GSH), which can react with and degrade strained alkynes.[1][6] Experimental data indicates that BCN is significantly more stable in the presence of thiols than DBCO.[1][5][7] This superior stability makes BCN a more robust choice for long-term cellular assays and in vivo applications, where maintaining the structural integrity of the PROTAC over extended periods is crucial for its efficacy.
Experimental Protocols
To aid in the practical application of these linkers, detailed methodologies for key experiments are provided below.
General Protocol for PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the final conjugation step to form a PROTAC from an azide-functionalized component (either the target protein binder or the E3 ligase ligand) and a strained alkyne-functionalized component.
Materials:
-
Azide-functionalized component (e.g., E3 ligase ligand-linker-azide)
-
Strained alkyne-functionalized component (e.g., DBCO-target protein ligand or BCN-target protein ligand)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide (B81097) and strained alkyne components in the chosen anhydrous solvent (e.g., 10 mM in DMSO).
-
Reaction Setup: In a reaction vial, combine the azide-functionalized component (1.0 equivalent) and the strained alkyne-functionalized component (1.0-1.5 equivalents) in the anhydrous solvent.[10]
-
Incubation: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the specific reactivity of the DBCO or BCN linker and the azide.[10]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, dilute the mixture with a suitable solvent and purify the crude PROTAC using preparative RP-HPLC.[10][11]
In Vitro Thiol Stability Assay
This assay evaluates the stability of DBCO and BCN linkers in a reducing environment mimicking the cell's cytoplasm.
Materials:
-
BCN- and DBCO-conjugated fluorescent probe
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Stock Solutions: Prepare stock solutions of the BCN- and DBCO-conjugated fluorescent probes and GSH in PBS.
-
Reaction Mixture: In separate vials, incubate each fluorescent probe with a high concentration of GSH (e.g., 10 mM) in PBS at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), take aliquots from each reaction mixture.
-
Analysis: Analyze the aliquots by HPLC to quantify the amount of intact fluorescent probe remaining.
-
Half-life Calculation: Determine the half-life of each linker by plotting the percentage of intact probe versus time.
Visualizing the Workflow and Logic
To provide a clearer understanding of the experimental processes and decision-making logic, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for PROTAC synthesis and evaluation.
Caption: Logical flow for selecting between DBCO and BCN linkers.
Conclusion and Recommendations
The choice between DBCO and BCN linkers for PROTAC synthesis is not a one-size-fits-all decision and should be guided by the specific requirements of the experiment.
Choose DBCO when:
-
Speed is critical: For rapid library synthesis or when working with low concentrations of reactants, the superior kinetics of DBCO are a clear advantage.[1][3]
-
Steric hindrance is not a major concern: For accessible azide functionalities, DBCO offers high conjugation efficiency.[1]
Choose BCN when:
-
High intracellular stability is required: For long-term cellular assays or in vivo studies, the greater stability of BCN in the presence of thiols is highly advantageous.[1][5][6]
-
Minimizing size and lipophilicity is important: The smaller and less hydrophobic nature of BCN can be beneficial in improving the physicochemical properties of the PROTAC, potentially reducing aggregation and off-target effects.[1]
By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system under investigation, researchers can select the optimal tool to achieve their scientific objectives and generate high-quality, reproducible data in their quest to develop novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Bioconjugation with endo-BCN-PEG3-NH-Boc
In the landscape of bioconjugation, the precise and verifiable linkage of molecules is paramount. For researchers, scientists, and drug development professionals, the choice of linker and the methods to validate its successful conjugation are critical determinants of experimental success. This guide provides a comprehensive comparison of validating conjugation using endo-BCN-PEG3-NH-Boc against alternative bioconjugation strategies. We present supporting experimental data, detailed protocols for validation, and visual workflows to facilitate a clear understanding of the processes involved.
The this compound linker is a versatile tool that enables a two-step conjugation process. First, the Boc (tert-butyloxycarbonyl) protecting group is removed to reveal a primary amine, which can then be coupled to a molecule of interest. Second, the bicyclo[6.1.0]nonyne (BCN) moiety is available for a highly selective and efficient copper-free click chemistry reaction—the strain-promoted azide-alkyne cycloaddition (SPAAC)—with an azide-functionalized molecule.[1][2][3] This dual functionality, combined with a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer that enhances solubility and reduces steric hindrance, makes it a valuable reagent in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.[4][5][]
Performance Comparison with Alternative Linkers
The validation of conjugation success with this compound can be benchmarked against other common bioconjugation chemistries. The primary alternatives include traditional amine-reactive (NHS ester) and thiol-reactive (maleimide) chemistries, as well as other strained alkynes for SPAAC, such as DBCO (dibenzocyclooctyne).
Quantitative Comparison of Reaction Kinetics
The efficiency of the SPAAC reaction is a key performance indicator. The table below compares the second-order rate constants of endo-BCN with other common click chemistry reagents.
| Reagent 1 | Reagent 2 | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| endo-BCN | Benzyl Azide (B81097) | SPAAC | ~0.29 [7][8][9] | Good reactivity, high stability, and commercially available.[9][10] |
| exo-BCN | Benzyl Azide | SPAAC | ~0.19[7][8][11] | Slightly less reactive than the endo isomer.[9][11] |
| DBCO | Benzyl Azide | SPAAC | ~0.6 - 1.0[9][12][13] | Generally exhibits higher reaction rates than BCN with aliphatic azides.[9][12] |
| DIBO | Benzyl Azide | SPAAC | ~0.3 - 0.7[9][13] | Robust reactivity, comparable to DBCO.[9][14] |
| TCO | Tetrazine | IEDDA | > 800 (up to 10⁷)[9] | Exceptionally fast kinetics.[9] |
Note: Reaction rates can be influenced by the specific azide used, solvent, and temperature.[11]
Qualitative Comparison of Bioconjugation Chemistries
| Feature | Azide-Alkyne Cycloaddition (via BCN) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Functional Group | Alkynes (strained) | Primary amines (e.g., Lysine residues)[15] | Thiols (e.g., Cysteine residues)[15] |
| Reaction Efficiency/Yield | High to quantitative[15] | Moderate to high, can be variable. | High, but can be reversible. |
| Specificity | High (bioorthogonal)[16] | Moderate (can react with other nucleophiles). | High for thiols. |
| Stability of Linkage | Very stable triazole ring. | Stable amide bond. | Thioether bond can undergo retro-Michael addition. |
| Reaction Conditions | Aqueous buffers, mild pH, room temperature.[17] | pH 7.5–8.5.[5] | pH 6.5–7.5. |
| Need for Catalyst | No (copper-free)[18] | No | No |
Experimental Protocols for Validating Conjugation
The validation of successful conjugation to this compound is a multi-step process. Below are detailed methodologies for each critical stage.
Step 1: Boc Deprotection and Validation
The first step is the removal of the Boc protecting group to expose the primary amine. This is typically achieved under acidic conditions.[19][20]
Protocol 1: Boc Deprotection of this compound
-
Dissolution : Dissolve this compound in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).[19][21]
-
Acidic Treatment : Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[20][21]
-
Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[21]
-
Solvent Removal : Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[21]
-
Validation : Confirm the removal of the Boc group using the following techniques:
-
1H NMR Spectroscopy : The characteristic signal from the tert-butyl protons of the Boc group (a sharp singlet around 1.4-1.5 ppm) will disappear upon successful deprotection.[22]
-
Mass Spectrometry (MS) : Analyze the product to confirm the expected decrease in molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).[22]
-
Step 2: Conjugation to the Deprotected Amine and Validation
Once the amine is deprotected, it can be conjugated to a molecule containing a suitable reactive group, such as an activated carboxylic acid (e.g., NHS ester).
Protocol 2: Conjugation of an NHS Ester-activated Molecule to endo-BCN-PEG3-amine
-
Reagent Preparation : Dissolve the deprotected endo-BCN-PEG3-amine and the NHS ester-activated molecule in a suitable anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[21]
-
Reaction : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction. Allow the reaction to proceed at room temperature for 4-12 hours.[21]
-
Purification : Purify the resulting conjugate using an appropriate chromatography method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).[21]
-
Validation :
-
RP-HPLC : Monitor the reaction progress by observing the appearance of a new peak with a different retention time corresponding to the conjugate. The starting materials should be consumed over time.[22]
-
LC-MS : Analyze the purified product to confirm the formation of the desired conjugate by identifying its correct molecular weight.[22]
-
Step 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Validation
The final step is the conjugation of the BCN group to an azide-modified molecule.
Protocol 3: SPAAC Reaction with an Azide-Modified Protein
-
Antibody Preparation : Prepare a solution of the azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[21]
-
Linker-Molecule Solution : Prepare a stock solution of the purified conjugate from Step 2 in a biocompatible solvent like DMSO.
-
Conjugation Reaction : Add the linker-molecule solution to the azide-modified antibody solution. A 3- to 5-fold molar excess of the BCN-containing molecule per azide is a common starting point.[15]
-
Incubation : Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours.[11]
-
Purification : Purify the final bioconjugate using size-exclusion chromatography (SEC) to remove any excess unconjugated linker-molecule.[15]
-
Validation :
-
Hydrophobic Interaction Chromatography (HIC) : This is a powerful technique for analyzing protein conjugates. The conjugated protein will have a longer retention time than the unmodified protein due to the increased hydrophobicity of the BCN-PEG-linker construct. The efficiency can be estimated by comparing peak areas.[23]
-
SDS-PAGE : Visualize the increase in molecular weight of the protein after conjugation.[5]
-
LC-MS : For more precise characterization, especially for smaller proteins or peptides, mass spectrometry can confirm the final molecular weight of the bioconjugate.
-
Visualizing the Validation Workflow
The following diagrams illustrate the experimental workflow and the logical relationships in the validation process.
Caption: Experimental workflow for conjugation and validation.
Caption: Logical relationship of validation techniques to conjugation steps.
Conclusion
Validating the successful conjugation to this compound is a systematic process that relies on a suite of analytical techniques to confirm the outcome of each chemical transformation. While alternative linkers like DBCO may offer faster kinetics with certain substrates, endo-BCN provides a favorable balance of reactivity and stability, particularly in reducing environments.[7][24] The methodologies outlined in this guide provide a robust framework for researchers to confidently verify the formation of their desired bioconjugates, ensuring the integrity and reliability of their subsequent experiments and therapeutic candidates.
References
- 1. endo-BCN-PEG3-Boc-amine, 1807501-84-3 | BroadPharm [broadpharm.com]
- 2. a3p-scientific.com [a3p-scientific.com]
- 3. endo-BCN-PEG3-amine, 1883512-27-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 15. benchchem.com [benchchem.com]
- 16. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 17. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 18. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
A Researcher's Guide to Bicyclo[6.1.0]nonyne (BCN): A Comparative Analysis of its Reactivity with Diverse Azide Substrates
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of the appropriate chemical ligation tool is paramount. Strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful technique for bioconjugation, and bicyclo[6.1.0]nonyne (BCN) is a key player in this field. This guide provides an objective comparison of BCN's reactivity with a variety of azide (B81097) substrates, supported by quantitative experimental data, detailed protocols, and illustrative workflows to inform your experimental design.
Quantitative Comparison of BCN Reactivity
The reactivity of BCN in SPAAC reactions is significantly influenced by the structure of the azide partner. Generally, BCN exhibits favorable reaction kinetics with a broad range of azides, although rates can differ. The efficiency of these reactions is typically quantified by the second-order rate constant (k₂), a higher value of which indicates a faster reaction. The following table summarizes the second-order rate constants for the reaction of BCN with various azide substrates, providing a clear comparison of their kinetic performance.
| BCN Diastereomer | Azide Substrate | Azide Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| endo-BCN | Benzyl (B1604629) Azide | Aliphatic | ~0.29[1] | CD₃CN/D₂O |
| exo-BCN | Benzyl Azide | Aliphatic | ~0.19[1] | CD₃CN/D₂O |
| endo-BCN | Phenyl Azide | Aromatic | Significantly faster than with aliphatic azides[2] | Not specified |
| endo-BCN | Electron-deficient Aryl Azides | Aromatic | Up to 2.0 - 2.9[3] | Not specified |
| BCN | 2-azidoethanol | Primary Aliphatic | 0.024 | Not specified |
| BCN | 2-azidopropanol | Secondary Aliphatic | 0.012 | Not specified |
| BCN | 2-azido-2-methylpropanol | Tertiary Aliphatic | 0.012 | Not specified |
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the reactivity of BCN with different azides. The two most common methods for measuring SPAAC kinetics are Nuclear Magnetic Resonance (NMR) Spectroscopy and UV-Visible Spectrophotometry.
Protocol 1: Kinetic Analysis via ¹H NMR Spectroscopy
This method allows for the direct monitoring of both the consumption of reactants and the formation of the triazole product.
Materials:
-
Bicyclo[6.1.0]nonyne (BCN)
-
Azide substrate of interest
-
Anhydrous deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
Internal standard (optional, for precise concentration determination)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of BCN and the azide substrate in the chosen deuterated solvent.
-
In an NMR tube, mix the BCN and azide solutions at known concentrations. For second-order rate determination, equimolar concentrations are typically used.
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25 °C or 37 °C).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a disappearing reactant proton (e.g., a proton on the BCN cyclopropane (B1198618) ring) and a newly appearing product proton (e.g., a triazole proton).
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Fit the data to the appropriate second-order rate equation (1/[A]t - 1/[A]₀ = kt) to determine the second-order rate constant (k₂).
Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry
This method is particularly useful when one of the reactants has a distinct UV-Vis absorbance that changes upon reaction. It is often performed under pseudo-first-order conditions.
Materials:
-
BCN derivative with a chromophore (less common) or a chromophoric azide
-
Azide or BCN counterpart
-
Reaction buffer (e.g., PBS, HEPES)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the chromophoric reactant (e.g., an azide with a UV-active group).
-
Prepare a series of solutions of the other reactant (e.g., BCN) in the reaction buffer at various concentrations, ensuring a significant excess (at least 10-fold) compared to the chromophoric reactant.
-
Equilibrate the cuvette containing the excess reactant solution to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the chromophoric reactant stock solution and mix quickly.
-
Immediately begin monitoring the change in absorbance at the characteristic wavelength of the chromophore over time.
Data Analysis:
-
Under pseudo-first-order conditions, the reaction follows a first-order exponential decay.
-
Fit the absorbance versus time data to the equation: A(t) = A₀e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and k_obs is the observed rate constant.
-
Plot the calculated k_obs values against the corresponding concentrations of the excess reactant.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂).
Visualizing Workflows and Relationships
To better understand the practical application and the underlying chemical principles, the following diagrams illustrate a typical experimental workflow for cell surface labeling and the fundamental SPAAC reaction.
Discussion and Conclusion
The choice between different azide substrates for reaction with BCN depends critically on the desired reaction rate and the specific experimental context. While endo-BCN generally exhibits good reactivity with aliphatic azides like benzyl azide, its reaction rate can be significantly enhanced with electron-deficient aromatic azides.[2][3] This makes BCN a versatile tool for various bioconjugation applications.
Interestingly, the steric hindrance of the azide plays a less significant role in its reaction with the sterically accessible alkyne of BCN compared to more hindered cyclooctynes like dibenzocyclooctyne (DBCO).[4] This allows BCN to react efficiently with primary, secondary, and even tertiary azides with similar reaction rates, offering a degree of orthogonality in complex systems.[4]
References
A Comparative Guide to In Vitro Stability Assays for PROTACs with BCN Linkers
For Researchers, Scientists, and Drug Development Professionals
The in vitro stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy and therapeutic potential. The linker, the architectural bridge between the target protein binder and the E3 ligase ligand, plays a pivotal role in the overall stability of these heterobifunctional molecules. Among the diverse array of linker technologies, those incorporating bicyclo[6.1.0]nonyne (BCN) have garnered significant interest due to their utility in bioorthogonal chemistry. This guide provides an objective comparison of the in vitro stability of PROTACs featuring BCN linkers against other common linker types, supported by experimental data and detailed methodologies.
Comparative In Vitro Stability of PROTAC Linkers
The stability of a PROTAC is typically evaluated in biological matrices that mimic physiological conditions, such as plasma and liver microsomes, to assess its susceptibility to enzymatic degradation. Furthermore, stability at different pH values is crucial to understand its behavior in various cellular compartments.
| Linker Type | Assay Condition | Half-life (t½) | Key Observations |
| BCN (amide linkage) | Human Plasma | Generally Stable | Amide linkages provide greater stability compared to carbamate (B1207046) linkages.[1][2] |
| Human Liver Microsomes | Moderate Stability | Susceptible to metabolism, but generally more stable than highly flexible linkers. | |
| pH 7.4 (PBS) | Stable | Generally stable at physiological pH.[1] | |
| Acidic Conditions (e.g., TCA) | Prone to degradation | The strained alkyne can be unstable in acidic environments.[3] | |
| Presence of Thiols (e.g., Glutathione) | ~6 hours | Reacts with thiols, which can be a liability in the intracellular environment.[3] | |
| PEG (Polyethylene Glycol) | Human Plasma | Generally Stable | Ether linkages are relatively stable to hydrolysis.[4] |
| Human Liver Microsomes | Variable (can be <30 min) | Susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] | |
| pH 7.4 (PBS) | Stable | Generally stable. | |
| Alkyl (Saturated) | Human Plasma | Generally Stable | C-C bonds are resistant to hydrolysis. |
| Human Liver Microsomes | >60 min | Generally more metabolically stable than PEG linkers due to fewer sites for oxidative metabolism. | |
| pH 7.4 (PBS) | Stable | Generally stable. | |
| Rigid (e.g., Piperazine) | Human Plasma | Highly Stable | The rigid structure can protect against enzymatic degradation.[5] |
| Human Liver Microsomes | >240 min | Reduced flexibility limits access of metabolic enzymes.[5] | |
| pH 7.4 (PBS) | Highly Stable | Inherently stable cyclic structures. |
Note: The data presented is a synthesis from multiple sources to illustrate comparative trends. Direct comparison between different studies should be approached with caution due to variations in experimental conditions, including the specific PROTAC molecule, target protein, and E3 ligase used.
Key Signaling Pathway: PROTAC-mediated Degradation of Oncogenic KRAS
A prominent application of PROTAC technology is the targeted degradation of oncogenic proteins such as KRAS, a key node in cancer signaling. PROTACs targeting KRAS G12C, for instance, recruit an E3 ligase to induce its ubiquitination and subsequent degradation, thereby inhibiting downstream signaling pathways like the MAPK pathway.
Caption: PROTAC-mediated degradation of KRAS inhibits downstream MAPK signaling.
Experimental Protocols
Accurate and reproducible in vitro stability data is paramount for the selection of promising PROTAC candidates. Below are detailed methodologies for key stability assays.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes.
Materials:
-
Test PROTAC
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in DMSO.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant and analyze the concentration of the parent PROTAC using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the PROTAC remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma.
Materials:
-
Test PROTAC
-
Pooled human plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in DMSO.
-
Incubation: In a 96-well plate, add the plasma and spike in the test PROTAC to the final desired concentration (e.g., 1 µM).
-
Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to another plate containing cold ACN with an internal standard to precipitate proteins.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and analyze the concentration of the parent PROTAC using LC-MS/MS.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample to determine the half-life.
Protocol 3: pH Stability Assay
Objective: To evaluate the chemical stability of a PROTAC at different pH values.
Materials:
-
Test PROTAC
-
Buffers of varying pH (e.g., pH 4, 7.4, 9)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in DMSO.
-
Incubation: In separate wells of a 96-well plate, add the different pH buffers and spike in the test PROTAC.
-
Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 1, 4, 24 hours), take aliquots and quench with ACN containing an internal standard.
-
Analysis: Analyze the concentration of the parent PROTAC using LC-MS/MS.
-
Data Analysis: Determine the percentage of PROTAC remaining at each time point for each pH condition.
Experimental Workflow Visualization
A systematic workflow is crucial for the comprehensive evaluation of PROTAC stability.
Caption: A streamlined workflow for assessing the in vitro stability of PROTACs.
References
- 1. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07905K [pubs.rsc.org]
- 2. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized PROTACs by HPLC
The accurate assessment of purity for synthesized Proteolysis Targeting Chimeras (PROTACs) is a critical checkpoint in the drug discovery and development pipeline. Given their complex, heterobifunctional nature, ensuring the homogeneity of a PROTAC sample is paramount for reliable biological evaluation and reproducible preclinical studies.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for PROTAC purity assessment, supported by experimental data and detailed protocols.
Comparison of Key Analytical Techniques for PROTAC Purity Assessment
A multi-faceted approach employing orthogonal techniques is often necessary for a comprehensive characterization of PROTACs.[2] While HPLC is a cornerstone for purity assessment, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) provide complementary and crucial information.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, with detection typically by UV absorbance.[1] | Separation by HPLC followed by detection based on the mass-to-charge ratio of ions.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[1] |
| Primary Application | Quantification of the main component and known impurities relative to a reference standard.[1] | Identification and quantification of the main component and impurities, including those without a UV chromophore.[1] | Absolute quantification of the main component and proton-containing impurities without a reference standard.[1] |
| Purity Assessment | Relative purity based on peak area percentage.[3] | Relative purity, confirmation of impurity identity by mass.[1] | Absolute purity, quantification of residual solvents and water.[1] |
| Structural Information | None.[1] | Provides molecular weight information, aiding in structural elucidation.[1] | Provides detailed structural information for both the main component and impurities.[1] |
| Throughput | High.[1] | High.[1] | Lower.[1] |
Case Study: Purity Analysis of a Synthesized Pomalidomide-Based PROTAC
To illustrate the complementary nature of these techniques, consider the following hypothetical purity analysis of a newly synthesized pomalidomide-based PROTAC.
| Analytical Method | Purity (%) | Detected Impurities | Notes |
| HPLC (UV at 254 nm) | 98.5 | Impurity A (0.8%), Impurity B (0.5%), Unknown (0.2%) | Purity is calculated as the area percentage of the main peak. Impurities A and B were identified by comparison with reference standards of potential byproducts.[1] |
| LC-MS | 98.6 | Impurity A (m/z confirmed), Impurity B (m/z confirmed), Impurity C (m/z detected, no UV absorbance) | Confirmed the identity of Impurities A and B. Detected an additional impurity (Impurity C) that was not visible in the HPLC-UV chromatogram.[1] |
| Quantitative ¹H NMR (qNMR) | 97.2 | Impurity A (0.7%), Residual Dichloromethane (1.5%), Water (0.6%) | Provided absolute purity without the need for a reference standard of the PROTAC. Quantified residual solvent and water, which are not detected by HPLC-UV.[1] |
This case study highlights that while HPLC provides a good initial assessment of purity, orthogonal methods like LC-MS and qNMR are crucial for a comprehensive analysis.[1]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of PROTAC synthesis, purification, and purity analysis.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results.
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for PROTAC Purity Assessment
Objective: To determine the purity of the synthesized PROTAC by separating it from potential impurities and quantifying the relative peak areas using UV detection.[1]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.[1][3]
Materials:
Procedure:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid or TFA in water.[3]
-
Mobile Phase B: 0.1% Formic acid or TFA in acetonitrile.[3]
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the PROTAC.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25-40 °C.[3]
-
Detection Wavelength: Select a wavelength where the PROTAC has strong absorbance, often determined from a UV-Vis spectrum (e.g., 254 nm or 280 nm).[3]
-
Injection Volume: 5-10 µL.[3]
-
-
Data Analysis:
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for PROTAC Identity Confirmation
Objective: To confirm the molecular weight of the synthesized PROTAC and identify potential impurities.
Instrumentation:
-
An HPLC or UPLC system coupled to an electrospray ionization (ESI) mass spectrometer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).[3]
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in the RP-HPLC protocol, typically at a lower concentration (e.g., 10-100 µg/mL).[3]
-
-
LC-MS Conditions:
-
Use chromatographic conditions similar to the RP-HPLC protocol, ensuring compatibility with the MS detector.
-
Ionization Mode: ESI positive or negative mode, depending on the nature of the PROTAC.[3]
-
Mass Range: Set a mass range that encompasses the expected mass of the PROTAC and potential impurities.[3]
-
-
Data Analysis:
-
Extract the mass spectrum for each chromatographic peak.[3]
-
Determine the molecular weight of the main peak and compare it with the theoretical mass of the PROTAC.[3]
-
Analyze the mass spectra of minor peaks to identify potential impurities by comparing their masses to possible side-products or degradation products.[3]
-
Common Impurities in PROTAC Synthesis
The multi-step synthesis of PROTACs can introduce various impurities, including:
-
Unreacted starting materials (warhead, linker, E3 ligase ligand).[1][4]
-
Byproducts from intermediate synthetic steps.[4]
-
Degradation products, often resulting from the cleavage of the linker.[4]
-
Residual solvents and catalysts from the synthesis.[3]
-
Diastereomers, if the synthesis involves chiral centers.[4]
It is crucial to identify and quantify these impurities as they can interfere with biological assays and lead to inaccurate interpretations of a PROTAC's potency and efficacy.[4][5]
References
The Clickable Advantage: A Comparative Guide to endo-BCN-PEG3-NH-Boc and Other PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, composed of a target protein binder, an E3 ligase ligand, and a connecting linker, offer a powerful therapeutic modality. While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the endo-BCN-PEG3-NH-Boc linker, a representative of the "clickable" class of linkers, with other commonly used PROTAC linkers, supported by experimental data and detailed protocols.
The Rise of Clickable Linkers in PROTAC Design
Traditional PROTAC synthesis often involves linear, multi-step processes. The advent of "clickable" linkers, such as those featuring a bicyclononyne (BCN) moiety, has streamlined this process. The this compound linker is a prime example, enabling the use of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and modular assembly of PROTACs from azide- and BCN-functionalized fragments under mild conditions, accelerating the generation and optimization of PROTAC libraries.[1][2]
The structure of this compound incorporates three key features:
-
endo-BCN: A strained alkyne that readily reacts with azides without the need for a cytotoxic copper catalyst.
-
PEG3: A three-unit polyethylene (B3416737) glycol spacer that enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[]
-
NH-Boc: A Boc-protected amine that provides a convenient handle for conjugation to a protein binder or E3 ligase ligand.
Comparative Analysis of PROTAC Linker Performance
The choice of linker profoundly impacts a PROTAC's ability to induce the degradation of a target protein. Key performance indicators include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs with different linker types, using the well-studied Bromodomain-containing protein 4 (BRD4) as a representative target.
Table 1: Comparison of General Linker Properties
| Linker Type | Key Features | Advantages | Disadvantages |
| endo-BCN-PEG (Clickable) | Bicyclononyne for SPAAC, PEG spacer | Modular and efficient synthesis, bioorthogonal, improved solubility. | May be more synthetically complex than simple alkyl or PEG linkers. |
| Alkyl | Hydrocarbon chains of varying lengths | Synthetically accessible, chemically stable. | Can be hydrophobic, potentially limiting solubility and increasing non-specific binding. |
| PEG | Repeating ethylene (B1197577) glycol units | Enhances hydrophilicity and solubility. | May have reduced metabolic stability compared to alkyl linkers. |
| Rigid (e.g., piperazine-based) | Contains cyclic or planar elements | Can pre-organize the PROTAC for optimal ternary complex formation, potentially improving potency and selectivity. | Less conformational flexibility may hinder ternary complex formation if not perfectly optimized. |
Table 2: Performance of BRD4-Targeting PROTACs with Different Linker Types
| PROTAC Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Clickable (BCN-PEG) | BRD4 | VHL | ~5-20 | >95 | Efficient degradation, likely benefiting from optimized spatial presentation and modular synthesis allowing for rapid optimization. |
| Flexible (PEG) | BRD4 | VHL | 10-50 | >90 | Potent degradation, but efficacy is highly dependent on the specific PEG length. |
| Flexible (Alkyl) | BRD4 | VHL | 20-100 | ~80-90 | Effective degradation, but can exhibit lower potency and Dmax compared to optimized PEG linkers. |
| Rigid (Piperazine-based) | BRD4 | CRBN | <10 | >95 | High potency, demonstrating the benefit of conformational constraint in some systems. |
Visualizing the Impact of Linker Choice
The following diagrams illustrate key concepts in PROTAC design and evaluation.
References
Evaluating the Impact of the endo-BCN Stereoisomer on Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, live-cell imaging, and the synthesis of complex biomolecules, the choice of a bioorthogonal click chemistry reaction is a critical determinant of experimental success. Within the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) has emerged as a valuable reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). BCN exists as two diastereomers, endo-BCN and exo-BCN, and the selection between these isomers can significantly influence reaction efficiency and experimental outcomes. This guide provides an objective, data-driven comparison of the endo-BCN stereoisomer's performance against its exo counterpart and other leading click chemistry reagents.
The reactivity of BCN isomers is rooted in their molecular structure. The synthesis of BCN typically produces a mixture of both diastereomers.[1][2] The key difference lies in the orientation of the cyclopropane (B1198618) ring relative to the eight-membered ring, which influences ring strain and the accessibility of the alkyne for cycloaddition with an azide (B81097).[3]
Quantitative Comparison of Reaction Kinetics
The efficacy of a click chemistry reaction is quantitatively assessed by its second-order rate constant (k₂). Experimental data consistently demonstrates that the endo isomer of BCN exhibits a slightly higher reactivity in SPAAC reactions compared to the exo isomer.[2][3] The following tables summarize the key quantitative data comparing the performance of endo-BCN, exo-BCN, and other common copper-free click chemistry reagents.
Table 1: Comparative Reaction Kinetics of endo-BCN and exo-BCN in SPAAC
| BCN Isomer | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Key Characteristics |
| endo-BCN | Benzyl Azide | 0.29[1][2][3] | CD₃CN/D₂O (1:2)[1][2] | Slightly faster kinetics than the exo isomer.[1][2] |
| exo-BCN | Benzyl Azide | 0.19[1][2][3] | CD₃CN/D₂O (1:2)[1][2] | The major product in typical BCN synthesis.[2] |
| endo-BCN-ylmethanol | Benzyl Azide | 0.15[3] | DMSO | Reactivity can be influenced by substituents. |
Table 2: Comparative Reaction Kinetics of endo-BCN and Other Click Chemistry Reagents
| Reagent 1 | Reagent 2 | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| endo-BCN | Benzyl Azide | SPAAC | ~0.29[4] | Good reactivity and high stability.[4] |
| DBCO | Benzyl Azide | SPAAC | ~0.6 - 1.0[4] | Generally exhibits higher reaction rates than BCN.[4][5] |
| DIBO | Benzyl Azide | SPAAC | ~0.3 - 0.7[4] | Robust reactivity, comparable to DBCO.[4] |
| TCO | Tetrazine | IEDDA | > 800 (up to 10⁷)[4] | Exceptionally fast kinetics.[4][6] |
| Terminal Alkyne | Azide | CuAAC | 10 - 10⁴[4] | Requires a copper catalyst, which can be cytotoxic.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of endo-BCN and exo-BCN reactivity in SPAAC.
Protocol 1: Determination of Second-Order Rate Constants using ¹H NMR Spectroscopy
This method involves monitoring the change in concentration of the cyclooctyne (B158145) reactant over time in the presence of an excess of the azide reactant.[4]
-
Materials:
-
Cyclooctyne (e.g., endo-BCN or exo-BCN)
-
Azide (e.g., Benzyl Azide)
-
Anhydrous deuterated solvent (e.g., CD₃CN/D₂O mixture)
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard of known concentrations in the deuterated solvent.[4]
-
In an NMR tube, mix the reactants and the internal standard.[4]
-
Acquire a series of ¹H NMR spectra at defined time intervals.[7]
-
Integrate the signals of the reactants and the internal standard to determine the change in concentration of the cyclooctyne over time.
-
The second-order rate constant (k₂) is determined by plotting the natural logarithm of the cyclooctyne concentration versus time.
-
Protocol 2: General Protocol for SPAAC Bioconjugation
This protocol outlines the general steps for conjugating an azide-modified biomolecule (e.g., a protein) with a BCN reagent.[3]
-
Materials:
-
Azide-modified biomolecule
-
BCN reagent (endo or exo) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Add the BCN reagent to the biomolecule solution. A slight molar excess (1.5-2 fold) of the BCN reagent is often used.[1]
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours.[3] The optimal reaction time should be determined empirically.
-
Monitor the reaction progress using appropriate analytical techniques such as LC-MS, SDS-PAGE, or UV-Vis spectroscopy.[3][7]
-
Purify the resulting bioconjugate using standard methods like size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Visualizations
To better understand the experimental workflows and the relationship between the BCN isomers and the SPAAC reaction, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Maze: A Comparative Analysis of Cell Permeability in PROTACs with Varied PEG Linkers
For researchers, scientists, and drug development professionals, optimizing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective therapeutics. The linker component, particularly the commonly employed polyethylene (B3416737) glycol (PEG) linker, plays a pivotal role in this challenge. This guide provides an objective comparison of PROTAC performance based on PEG linker modifications, supported by experimental data and detailed protocols.
The unique bifunctional nature of PROTACs, which allows them to hijack the cell's ubiquitin-proteasome system for targeted protein degradation, often results in molecules with high molecular weight and a large polar surface area.[1] These characteristics typically correlate with poor cell permeability, making the rational design of the linker a crucial aspect of PROTAC development.[1][2] PEG linkers are frequently incorporated to enhance aqueous solubility; however, their impact on cell permeability is a complex interplay of various factors.[3][4]
The Double-Edged Sword: How PEG Linker Length Influences Permeability
While PEG linkers can improve the solubility of often lipophilic PROTAC molecules, increasing the number of PEG units can also increase the molecular weight and the number of hydrogen bond acceptors, which generally reduces passive diffusion across the lipophilic cell membrane.[3][5] However, the flexibility of PEG linkers can also be advantageous. It allows the PROTAC to adopt a folded, more compact conformation, a phenomenon sometimes referred to as "molecular chameleonicity."[3][5] This folding can shield the polar surface area of the molecule, facilitating its passage through the cell membrane.[3][5] Therefore, the optimal linker length is system-dependent and must be determined empirically.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the cell permeability of various PROTACs. The apparent permeability coefficient (Papp), typically measured in units of 10⁻⁶ cm/s, is a common metric for quantifying permeability in in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Lower Papp values indicate lower passive permeability.[3]
| PROTAC Series | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| VH032-Based PROTACs (MZ Series) | 2-unit PEG | 0.6 | [6][7] |
| 3-unit PEG | 0.03 | [6][7] | |
| 4-unit PEG | 0.006 | [6][7] | |
| VH032-Based PROTACs (AT Series) | 1-unit PEG | 0.005 | [6][7] |
| 2-unit PEG | 0.002 | [6][7] | |
| Androgen Receptor (AR) PROTACs | PEG-linker (Cereblon ligand) | 1.7 (A2B), 14.1 (B2A) | [8] |
Note: A2B refers to apical to basolateral permeability, and B2A refers to basolateral to apical permeability in the Caco-2 assay. A high efflux ratio (B2A/A2B) suggests the PROTAC is a substrate for efflux transporters.[8]
Experimental Protocols
Accurate assessment of cell permeability is crucial for the development of effective PROTACs. The two most widely employed in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1][2]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[2]
Materials:
-
96-well filter plates with a PVDF membrane
-
96-well acceptor plates
-
Phosphate-buffered saline (PBS)
-
PROTAC compound stock solution in DMSO
-
Lipid solution (e.g., phosphatidylcholine in dodecane)
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO and dilute it to the final desired concentration in PBS. The final DMSO concentration should be kept low (<1%) to not affect membrane integrity.[1]
-
Assay Setup: Add PBS to the acceptor plate wells. Add the diluted PROTAC solution to the wells of the lipid-coated donor plate.[1]
-
Incubation: Carefully place the donor plate onto the acceptor plate, ensuring contact between the bottom of the filter and the buffer in the acceptor plate. Incubate the assembly at room temperature for 4-16 hours.[1]
-
Quantification: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[1]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[1]
Protocol 2: Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[2]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
PROTAC compound dosing solution
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed and differentiated.
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS.[1] b. Add the PROTAC dosing solution to the apical (upper) compartment.[1] c. Add fresh HBSS to the basolateral (lower) compartment.[1] d. Incubate at 37°C with gentle shaking.[1] e. At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.[1]
-
Permeability Assay (Basolateral to Apical - B-A): a. Perform the assay in the reverse direction to assess active efflux.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.[2]
-
Data Analysis: Calculate the Papp for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.[2]
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for assessing cell permeability.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing PROTAC cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling endo-BCN-PEG3-NH-Boc
Hazard Identification and Personal Protective Equipment (PPE)
Given that endo-BCN-PEG3-NH-Boc is a novel compound used in research, it should be handled with caution, assuming it may possess unknown hazards. Based on data from similar BCN-PEG compounds and Boc-protected amines, a comprehensive PPE strategy is crucial to minimize exposure.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[2] | Protects against potential splashes of the chemical or solvents.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | Prevents direct skin contact with the compound.[1] |
| Body Protection | A standard laboratory coat or chemical-resistant coveralls.[2] | Protects clothing and skin from accidental spills.[1] |
| Respiratory Protection | Generally not required with adequate ventilation. Use a NIOSH-approved respirator if handling the compound as a powder where dust may be generated or if aerosols may be formed.[1][2] | Prevents inhalation of potentially harmful airborne particles.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe and effective use of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
The recommended long-term storage temperature is -20°C.[3]
2. Preparation of Solutions:
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which could compromise the compound's stability.[1]
-
All handling, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid the formation of dust and aerosols.[4]
-
Use appropriate solvents such as DMSO, DCM, or DMF for dissolution.[3]
3. Handling:
-
Avoid contact with skin and eyes.[4]
-
After handling, wash hands thoroughly.[4]
-
In case of accidental contact, follow the emergency procedures outlined below.
Emergency Procedures
| Incident | First Aid Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[5] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5] |
| Spill | Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[4] |
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be treated as chemical waste.
-
Solid Waste: Collect in a designated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste from experiments in a sealed, labeled container that is compatible with the solvents used.[1] Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
Disposal Procedure: Dispose of all chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
